molecular formula C17H20O8 B1205106 Pentaerythritol tetraacrylate CAS No. 4986-89-4

Pentaerythritol tetraacrylate

Cat. No.: B1205106
CAS No.: 4986-89-4
M. Wt: 352.3 g/mol
InChI Key: KNSXNCFKSZZHEA-UHFFFAOYSA-N
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Description

Pentaerythritol tetraacrylate (PETA) is a tetrafunctional acrylate monomer that serves as a high-performance crosslinking agent in the synthesis of advanced polymers . Its molecular structure, featuring four acrylate functional groups, enables the formation of highly crosslinked polymer networks with superior mechanical properties, chemical resistance, and durability . In research and development, PETA is a critical component in ultraviolet (UV)-curable systems, contributing to the rapid curing of high-performance coatings for wood, plastic, and metal substrates . Its high reactivity and ability to confer a high crosslink density make it invaluable in the formulation of inks, adhesives, and specialty polymers . A prominent application in materials science is its use as a crosslinker in the synthesis of polycarboxylate superplasticizers for concrete, where it significantly enhances the dispersion and fluidity retention of cement pastes compared to traditional comb-like polymer structures . Furthermore, PETA is utilized in the creation of micelles and block copolymers and is a key monomer in custom photopolymer resists for advanced manufacturing techniques like projection two-photon lithography . This product is stabilized with an inhibitor such as MEHQ (monomethyl ether hydroquinone) to prevent premature polymerization and is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

IUPAC Name

[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propyl] prop-2-enoate
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InChI

InChI=1S/C17H20O8/c1-5-13(18)22-9-17(10-23-14(19)6-2,11-24-15(20)7-3)12-25-16(21)8-4/h5-8H,1-4,9-12H2
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InChI Key

KNSXNCFKSZZHEA-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C
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Molecular Formula

C17H20O8
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Related CAS

57592-66-2
Record name 2-Propenoic acid, 1,1′-[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer
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DSSTOX Substance ID

DTXSID8042264
Record name Pentaerythritol tetraacrylate
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Molecular Weight

352.3 g/mol
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Physical Description

Liquid; NKRA, Colorless viscous liquid; [Sigma-Aldrich MSDS]
Record name 2-Propenoic acid, 1,1'-[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester
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Record name Pentaerythritol tetraacrylate
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CAS No.

4986-89-4
Record name Pentaerythritol tetraacrylate
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Record name Pentaerythritol tetraacrylate
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Record name 2-Propenoic acid, 1,1'-[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester
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Record name 2,2-bis[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate
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Record name PENTAERYTHRITYL TETRAACRYLATE
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Foundational & Exploratory

what is the chemical structure of pentaerythritol tetraacrylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pentaerythritol (B129877) Tetraacrylate (PETA)

Introduction

Pentaerythritol tetraacrylate (PETA) is a tetrafunctional acrylate (B77674) ester monomer known for its role as a highly effective crosslinking agent.[1] Its structure, containing four reactive acrylate groups, allows for the formation of densely crosslinked polymer networks. This property imparts exceptional hardness, chemical resistance, and thermal stability to the resulting materials.[2] PETA is widely utilized in ultraviolet (UV) and electron beam (EB) curable coatings, inks, adhesives, and sealants.[3] For researchers in drug development and materials science, PETA is a key component in the synthesis of biocompatible hydrogels for tissue engineering, drug delivery systems, and in the fabrication of biomedical devices and dental composites.

Chemical Structure and Identification

This compound is an organic compound with the chemical formula C₁₇H₂₀O₈.[1] It is synthesized from the esterification of pentaerythritol and acrylic acid.[4] The central carbon atom is bonded to four ethyl acrylate groups, making it a tetrafunctional monomer.[1]

graph "Pentaerythritol_tetraacrylate_Structure" {
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// Central Carbon C_central [label="C", pos="0,0!", fillcolor="#F1F3F4"];

// Methylene groups and Oxygen atoms C1 [label="CH₂", pos="-1.5,1.5!", fillcolor="#F1F3F4"]; O1 [label="O", pos="-2.5,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="CH₂", pos="1.5,1.5!", fillcolor="#F1F3F4"]; O2 [label="O", pos="2.5,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3 [label="CH₂", pos="-1.5,-1.5!", fillcolor="#F1F3F4"]; O3 [label="O", pos="-2.5,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4 [label="CH₂", pos="1.5,-1.5!", fillcolor="#F1F3F4"]; O4 [label="O", pos="2.5,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Acrylate groups Ac1 [label="C(O)CH=CH₂", pos="-4,3.5!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ac2 [label="C(O)CH=CH₂", pos="4,3.5!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ac3 [label="C(O)CH=CH₂", pos="-4,-3.5!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ac4 [label="C(O)CH=CH₂", pos="4,-3.5!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Bonds C_central -- C1; C_central -- C2; C_central -- C3; C_central -- C4; C1 -- O1; C2 -- O2; C3 -- O3; C4 -- O4; O1 -- Ac1; O2 -- Ac2; O3 -- Ac3; O4 -- Ac4; }

Caption: General workflow for the synthesis of PETA.

Experimental Protocol: Synthesis via Esterification

The following protocol is a representative example based on methodologies described in the literature. [4]

  • Reactor Setup : A reactor equipped with a stirrer, thermometer, water trap (Dean-Stark apparatus), and condenser is charged with pentaerythritol, acrylic acid, a solvent such as toluene, an acid catalyst (e.g., methanesulfonic acid), and a polymerization inhibitor (e.g., MEHQ). [4]The molar ratio of acrylic acid to pentaerythritol is typically between 4:1 and 8:1 to favor the formation of the tetra-ester. [4]2. Esterification Reaction : The mixture is heated to a reflux temperature of 80-100 °C. The water produced during the esterification is azeotropically removed using the water trap. The reaction is monitored until the theoretical amount of water is collected, which can take 15-20 hours. [4]3. Cooling and Washing : After the reaction is complete, the mixture is cooled. The organic phase is then washed sequentially with water and an alkaline solution (e.g., sodium hydroxide (B78521) solution) to remove the acid catalyst and any unreacted acrylic acid. [4]4. Purification : A second polymerization inhibitor is added to the organic phase. The solvent is then removed under reduced pressure (e.g., at -0.1 MPa and 80 °C). [4]5. Final Product : The final product is obtained after filtration to yield pure this compound. [4]

Reactivity and Polymerization

The four acrylate functional groups in PETA are highly reactive and readily undergo polymerization, particularly free-radical polymerization. This reaction is often initiated by UV light in the presence of a photoinitiator or by thermal initiators. [5]When used in a polymer formulation, PETA acts as a crosslinker, forming covalent bonds between linear polymer chains to create a three-dimensional network.

Caption: PETA's role as a crosslinking agent in polymerization.

Experimental Protocol: Free-Radical Polymerization for Hydrogel Synthesis

This protocol outlines the synthesis of a crosslinked polycarboxylate superplasticizer, where PETA is used as the crosslinking agent. [6]

  • Monomer Solution Preparation : Prepare an aqueous solution containing the primary monomers (e.g., carboxylic acid monomers) and any other components.

  • Initiator and Crosslinker Solution : In a separate vessel, completely mix the crosslinker, PETA, and a water-soluble initiator, such as potassium persulfate (KPS), in deionized water. [6]3. Polymerization Reaction : Heat the monomer solution to the reaction temperature (e.g., 75 °C) in a reaction flask. Add the initiator/crosslinker solution to the flask using a peristaltic pump at a controlled rate (e.g., 0.5 mL/min). [6]4. Reaction Completion : Allow the polymerization to proceed for a set duration (e.g., 4 hours) at the reaction temperature. [6]5. Neutralization : After the reaction, cool the resulting polymer solution and neutralize it to a pH of 7 using a sodium hydroxide solution. [6]6. Characterization : The synthesized crosslinked polymer can then be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) and gel permeation chromatography (GPC). [6]

Applications in Research and Drug Development

The unique properties of PETA make it a valuable tool for researchers. Its ability to form stable, crosslinked networks is particularly relevant in the development of advanced materials for biomedical applications.

  • Hydrogels for Drug Delivery and Tissue Engineering : PETA is used to create biocompatible hydrogels. These networks can encapsulate therapeutic agents, allowing for controlled release, or serve as scaffolds that support cell growth in tissue engineering. * Dental Composites : In dentistry, PETA is a component of light-curable dental composites, contributing to their mechanical strength and durability. * Bioprinting : Mixtures containing PETA can be used as resins in 3D bioprinting to fabricate complex biological structures. * Polymer Synthesis : It is used to synthesize polymer electrolytes for batteries and to improve the mechanical properties of various coatings and prepolymers. [3]

PETA_Applications cluster_properties Core Properties cluster_applications Applications PETA This compound (PETA) Reactivity High Reactivity (4 Acrylate Groups) PETA->Reactivity Crosslinking Dense Crosslinking Reactivity->Crosslinking Properties Hardness & Chemical Resistance Crosslinking->Properties Coatings UV-Curable Coatings & Inks Crosslinking->Coatings Adhesives Adhesives & Sealants Crosslinking->Adhesives Hydrogels Hydrogels for Drug Delivery Crosslinking->Hydrogels TissueEng Tissue Engineering Scaffolds Crosslinking->TissueEng Dental Dental Composites Crosslinking->Dental

Caption: Relationship between PETA's properties and its applications.

Safety Information

PETA is classified as an irritant and a skin sensitizer. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical.

Table 3: GHS Hazard and Precautionary Statements

ClassificationCodeStatement
Hazard Statements H315Causes skin irritation [7]
H317May cause an allergic skin reaction [7]
H319Causes serious eye irritation [7]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray [1]
P280Wear protective gloves/protective clothing/eye protection/face protection [1]
P302+P352IF ON SKIN: Wash with plenty of soap and water [1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [1]

References

A Comprehensive Technical Guide to the Synthesis of High-Purity Pentaerythritol Tetraacrylate (PETA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentaerythritol (B129877) tetraacrylate (PETA) is a tetrafunctional monomer widely utilized in the formulation of coatings, adhesives, and composites due to its ability to form densely crosslinked polymer networks.[1] These networks impart desirable properties such as hardness, chemical resistance, and rapid curing, particularly in UV-curable systems.[1] For advanced applications, including in the biomedical field for hydrogels and drug delivery systems, the purity of PETA is of paramount importance. This guide provides an in-depth overview of the primary synthesis methods for producing high-purity PETA, complete with experimental protocols and comparative data.

Core Synthesis Methodologies

The industrial and laboratory-scale synthesis of PETA primarily revolves around two main chemical pathways: direct esterification and transesterification.

Direct Esterification

Direct esterification is the most prevalent method for synthesizing PETA. This process involves the reaction of pentaerythritol (PER) with acrylic acid (AA) in the presence of an acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the tetra-ester, water, a byproduct, is continuously removed, typically through azeotropic distillation with a solvent like toluene.[2]

Reaction Scheme: C(CH₂OH)₄ + 4 CH₂=CHCOOH ⇌ C(CH₂OOCCH=CH₂)₄ + 4 H₂O (Pentaerythritol + Acrylic Acid ⇌ PETA + Water)

A variety of catalysts can be employed, ranging from homogeneous acids like sulfuric acid and p-toluenesulfonic acid (p-TSA) to heterogeneous solid acid catalysts.[3][4][5] p-TSA is a commonly used catalyst due to its high activity, stability, and relatively mild reaction conditions.[3][4] To prevent the polymerization of acrylic acid and the PETA product at elevated reaction temperatures, polymerization inhibitors such as hydroquinone (B1673460) (HQ), monomethyl ether hydroquinone (MEHQ), and copper salts are essential components of the reaction mixture.[6][7]

Transesterification

An alternative route to PETA is the transesterification of pentaerythritol with an acrylate (B77674) ester, such as palm oil methyl ester (POME).[8] This method is conducted using a catalyst like sodium methoxide (B1231860) under vacuum.[8] The transesterification process can be advantageous in certain contexts, potentially offering different impurity profiles compared to direct esterification. The reaction involves the exchange of the alcohol group of the ester with pentaerythritol.

Reaction Scheme (Conceptual): C(CH₂OH)₄ + 4 R-OOCCH=CH₂ ⇌ C(CH₂OOCCH=CH₂)₄ + 4 R-OH (Pentaerythritol + Acrylate Ester ⇌ PETA + Alcohol)

Experimental Protocols

The following protocols are detailed representations of the synthesis and purification processes described in the literature.

Protocol for Direct Esterification Synthesis of PETA

This protocol is a composite of methodologies reported for the acid-catalyzed esterification of pentaerythritol.

Materials and Equipment:

  • Pentaerythritol (PER)

  • Acrylic Acid (AA)

  • p-Toluenesulfonic acid (p-TSA) or Methanesulfonic acid[7]

  • Toluene (or another suitable solvent for azeotropic distillation)

  • Hydroquinone (HQ) or p-tert-butylcatechol[9]

  • Copper salt (e.g., cuprous chloride)[9]

  • 500ml four-neck round-bottom flask

  • Mechanical stirrer, thermometer, Dean-Stark trap, and condenser

  • Heating mantle

Procedure:

  • Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, thermometer, and a Dean-Stark trap fitted with a condenser.

  • Charging Reactants: To the flask, add pentaerythritol, acrylic acid, toluene, the acid catalyst (e.g., p-TSA or methanesulfonic acid), and the polymerization inhibitors (e.g., a copper salt and p-tert-butylcatechol).[9] A typical molar ratio of AA to PER is greater than 4:1 to favor the formation of the tetra-ester.

  • Esterification Reaction: Heat the mixture to a reflux temperature between 80-115°C.[9][10] The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction progress can be monitored by measuring the amount of water collected.

  • Reaction Completion: Continue the reaction for several hours (e.g., 15-20 hours) until the theoretical amount of water is collected, ensuring the reaction goes to completion.[9] The reaction can be stopped when the molar ratio of pentaerythritol triacrylate to tetraacrylate reaches a target level, for instance, 1:3 to 1:10.[9]

  • Cooling: After completion, cool the reaction mixture to room temperature.

Protocol for Purification of Crude PETA

High purity is achieved through a multi-step purification process to remove the catalyst, unreacted starting materials, byproducts, and colored impurities.

Materials and Equipment:

  • Crude PETA solution from esterification

  • Sodium carbonate (Na₂CO₃) solution (e.g., 10-13.5%)[7][10]

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 5.0%)[7]

  • Sodium chloride (NaCl) solution (e.g., 8%)[7]

  • Reducing agent/decolorizing agent (e.g., thiourea (B124793) peroxide solution or activated carbon)[9]

  • Separatory funnel

  • Rotary evaporator or distillation apparatus

Procedure:

  • Neutralization (Acid Removal): Transfer the cooled reaction mixture to a separatory funnel. Wash the organic phase with a sodium carbonate solution and/or a sodium hydroxide solution to neutralize the acid catalyst and remove any unreacted acrylic acid.[7][9] Repeat the washing until the aqueous layer is neutral.

  • Decolorization: To improve the color of the product, wash the organic phase with a reducing agent solution, such as thiourea peroxide, to react with oxidized polymerization inhibitors and other colored impurities.[9] Alternatively, the solution can be treated with activated carbon.[9]

  • Brine Wash: Wash the organic phase with a sodium chloride solution to aid in the separation of the organic and aqueous layers and remove residual water-soluble impurities.[7]

  • Solvent Removal: Separate the organic phase and add a second polymerization inhibitor (e.g., MEHQ).[9] Remove the solvent (toluene) via distillation under reduced pressure (-0.1 MPa) at a controlled temperature (e.g., 55-80°C).[9]

  • Filtration: Perform a final pressure filtration of the warm product to remove any remaining solid impurities, yielding the high-purity PETA.[9]

Data Presentation: Synthesis Parameters and Product Quality

The following tables summarize quantitative data from various reported synthesis and purification methods for PETA and its derivatives.

Table 1: Direct Esterification Conditions for Acrylate Esters of Pentaerythritol

Parameter Value/Condition Reference
Reactants Pentaerythritol, Acrylic Acid [9]
Catalyst Methanesulfonic acid [9]
Solvent Toluene, Cyclohexane [9]
Inhibitor System Cuprous chloride, p-tert-butylcatechol [9]
Reaction Temp. 80-100°C [9]

| Reaction Time | 15-20 hours |[9] |

Table 2: Product Quality and Yield from a Patented PETA Synthesis Method

Parameter Value Reference
Purity 96-98% [9]
Yield 86-89% [9]
Hydroxyl Value 17.16 - 25.06 mg KOH/g [9]
Color (APHA) 10 - 20 [9]

| Viscosity (25°C) | 650 - 700 mPa·s |[9] |

Visualizing the Synthesis and Purification Workflows

The following diagrams, generated using DOT language, illustrate the logical flow of the synthesis and purification processes.

SynthesisWorkflow Reactants Reactants (Pentaerythritol, Acrylic Acid) Reactor Esterification Reactor (80-115°C) Reactants->Reactor Catalyst Catalyst (e.g., p-TSA) Catalyst->Reactor Solvent Solvent (Toluene) Solvent->Reactor Inhibitor Inhibitor (e.g., MEHQ) Inhibitor->Reactor AzeotropicDist Azeotropic Distillation (Water Removal) Reactor->AzeotropicDist Reflux CrudePETA Crude PETA Solution Reactor->CrudePETA Reaction Completion AzeotropicDist->Reactor

Caption: Direct esterification workflow for PETA synthesis.

PurificationWorkflow CrudePETA Crude PETA Solution Neutralization Neutralization Wash (NaOH / Na2CO3) CrudePETA->Neutralization Decolorization Decolorization (Reducing Agent / Carbon) Neutralization->Decolorization BrineWash Brine Wash (NaCl Solution) Decolorization->BrineWash SolventRemoval Solvent Removal (Reduced Pressure Distillation) BrineWash->SolventRemoval Filtration Pressure Filtration SolventRemoval->Filtration HighPurityPETA High-Purity PETA Filtration->HighPurityPETA

Caption: Multi-step purification process for crude PETA.

Analytical Characterization for Purity Assessment

Ensuring the high purity of the final PETA product requires robust analytical methods. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for separating and quantifying the components in the final product, including PETA, as well as any remaining mono-, di-, and tri-acrylate esters.[11][12]

  • Gas Chromatography (GC): GC can also be used for purity analysis, though derivatization of the PETA molecule may be necessary due to its relatively high boiling point.[11]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to confirm the chemical structure of the product by identifying characteristic functional groups, such as the ester carbonyl (C=O) and vinyl (C=C) stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for detailed structural elucidation and confirming the absence of impurities.

By combining optimized synthesis conditions with a rigorous, multi-step purification protocol, it is possible to produce pentaerythritol tetraacrylate of high purity, suitable for the most demanding research and industrial applications.

References

The Mechanism of Pentaerythritol Tetraacrylate (PETRA) as a Crosslinker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pentaerythritol (B129877) tetraacrylate (PETRA) as a crosslinking agent. PETRA is a highly versatile, tetrafunctional monomer widely employed to form densely crosslinked polymer networks, imparting enhanced mechanical strength, chemical resistance, and thermal stability to a variety of materials.[1] Its primary application lies in free-radical polymerization, particularly in UV-curable systems, where its four acrylate (B77674) groups enable rapid and efficient network formation.[1][2]

Core Mechanism: Free-Radical Polymerization

The crosslinking action of PETRA is fundamentally governed by the principles of free-radical polymerization. This chain reaction mechanism can be divided into three key stages: initiation, propagation, and termination.

1. Initiation: The process begins with the generation of free radicals from an initiator molecule. This is typically achieved through the application of heat or, more commonly, ultraviolet (UV) light, which causes the homolytic cleavage of a photoinitiator. The resulting free radicals are highly reactive species with an unpaired electron.

2. Propagation: The initiator radical then attacks one of the vinyl groups of a PETRA molecule. The double bond of the acrylate group breaks, and a new single bond is formed with the initiator radical. This process transfers the radical to the PETRA molecule, creating a new, larger radical. This new radical can then react with other monomer molecules (either another PETRA molecule or a primary polymer chain) in a cascading fashion, rapidly extending the polymer network. Due to its tetrafunctional nature, each PETRA molecule can participate in four growing polymer chains, leading to the formation of a dense, three-dimensional crosslinked structure.

3. Termination: The polymerization process concludes when the reactive free radicals are neutralized. This can occur through several mechanisms, most commonly by the combination of two growing radical chains to form a stable, non-reactive polymer chain.

Below is a diagram illustrating the fundamental steps of free-radical polymerization involving a generic monomer.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R UV Light / Heat M Monomer (M) RM R-M• M->RM R• + M → R-M• RMM ... RM->RMM R-M• + M → R-M-M• P1 Polymer Radical (P•) P1P2 Stable Polymer (P-P) P1->P1P2 Combination P2 Polymer Radical (P•)

Caption: General scheme of free-radical polymerization, including initiation, propagation, and termination steps.

Application in Hydrogel Formation: A Case Study with Poly(ethylene oxide)

A prominent application of PETRA as a crosslinker is in the formation of hydrogels, particularly with hydrophilic polymers like poly(ethylene oxide) (PEO). In this context, PETRA is instrumental in creating a stable, three-dimensional network that entraps the PEO chains and large amounts of water. The crosslinking density, which is directly influenced by the concentration of PETRA, governs the critical properties of the hydrogel, including its swelling behavior, mechanical strength, and rheological characteristics.[3][4]

The UV-initiated crosslinking of PEO with PETRA involves the generation of free radicals from the acrylate groups of PETRA upon UV irradiation. These radicals initiate the polymerization of PETRA, forming a crosslinked network that physically entraps the PEO chains. Additionally, PETRA radicals can abstract hydrogen atoms from the PEO chains, creating PEO radicals which can then participate in the crosslinking process.

PETRA_Crosslinking_Workflow cluster_materials Starting Materials cluster_process Process cluster_product Product PEO Poly(ethylene oxide) (PEO) Solution Aqueous Solution Preparation PEO->Solution PETRA Pentaerythritol Tetraacrylate (PETRA) PETRA->Solution Photoinitiator Photoinitiator (optional) Photoinitiator->Solution Casting Film Casting Solution->Casting UV UV Irradiation Casting->UV Hydrogel Crosslinked PEO-PETRA Hydrogel UV->Hydrogel

Caption: Experimental workflow for the synthesis of PEO-PETRA hydrogels via UV crosslinking.

Quantitative Data on PETRA Crosslinking

The concentration of PETRA has a significant and predictable impact on the properties of the resulting crosslinked material. The following tables summarize quantitative data from a study on PEO hydrogels crosslinked with varying concentrations of PETRA.

Table 1: Effect of PETRA Concentration on Swelling and Network Properties of PEO Hydrogels

PETRA Conc. (% w/w)Gel Fraction (%)Equilibrium Water Content (EWC) (%)Crosslinking Density (ρc) (mol/m³)Avg. Molecular Weight Between Crosslinks (Mc) ( g/mol )Mesh Size (ζ) (nm)
1.067.02 ± 1.3885.67 ± 0.480.13 ± 0.017895 ± 59919.33 ± 0.73
2.578.45 ± 0.9472.18 ± 0.670.33 ± 0.023097 ± 18612.08 ± 0.36
5.085.11 ± 0.5263.29 ± 0.550.55 ± 0.021858 ± 749.38 ± 0.19
10.089.47 ± 0.3656.56 ± 0.530.78 ± 0.031312 ± 507.91 ± 0.15

Data adapted from Wong et al., Pharmaceutics 2015, 7(3), 305-319.[3][4]

Table 2: Effect of PETRA Concentration on Mechanical and Rheological Properties of PEO Hydrogels

PETRA Conc. (% w/w)Tensile Strength (MPa)Elastic Modulus (G') (Pa)Viscous Modulus (G'') (Pa)
1.0-No LVRNo LVR
2.50.35 ± 0.041023 ± 85120 ± 15
5.00.88 ± 0.092884 ± 153251 ± 21
10.01.41 ± 0.125754 ± 234417 ± 32

Data adapted from Wong et al., Pharmaceutics 2015, 7(3), 305-319. LVR: Linear Viscoelastic Region.[3][4]

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of PETRA-crosslinked PEO hydrogels, based on established procedures.

Synthesis of PEO-PETRA Hydrogel Films via UV Crosslinking
  • Preparation of Polymer Solution:

    • Dissolve a predetermined amount of high molecular weight PEO (e.g., 400 kDa) in deionized water to achieve the desired concentration (e.g., 5% w/w).

    • Stir the solution gently at room temperature until the PEO is fully dissolved.

    • Add the desired concentration of PETRA (e.g., 1.0, 2.5, 5.0, or 10.0% w/w relative to the PEO weight) to the PEO solution.

    • If a photoinitiator is used (e.g., 2,2-dimethoxy-2-phenylacetophenone), add it to the solution at a concentration of approximately 1% w/w of the PETRA content.

    • Continue stirring until a homogenous solution is obtained.

  • Film Casting:

    • Pour a specific volume of the polymer solution into a petri dish or a suitable mold to achieve a desired film thickness.

    • Ensure the solution is evenly spread to form a film of uniform thickness.

  • UV Curing:

    • Place the cast film under a UV lamp (e.g., a medium-pressure mercury lamp with an intensity of ~100 mW/cm²).

    • Expose the film to UV radiation for a sufficient duration (e.g., 5-15 minutes) to ensure complete crosslinking. The optimal exposure time may vary depending on the UV intensity and the concentration of PETRA and photoinitiator.

  • Post-Curing Treatment:

    • After UV exposure, carefully peel the crosslinked hydrogel film from the mold.

    • Wash the film extensively with deionized water to remove any unreacted monomers or initiator residues.

    • Store the hydrogel films in deionized water until further characterization.

Characterization of Hydrogel Properties
  • Swelling Studies:

    • Cut the hydrogel films into pre-weighed samples of known dimensions.

    • Immerse the samples in deionized water at a constant temperature (e.g., 25 °C).

    • At regular time intervals, remove the samples, gently blot the surface with filter paper to remove excess water, and weigh them.

    • Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

    • The swelling ratio (SR) can be calculated using the formula: SR = (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

  • Scanning Electron Microscopy (SEM):

    • Freeze-dry the swollen hydrogel samples to remove water while preserving their porous structure.

    • Mount the dried samples on SEM stubs using conductive carbon tape.

    • Sputter-coat the samples with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

    • Observe the surface morphology and cross-sectional structure of the hydrogels using a scanning electron microscope at an appropriate accelerating voltage.

  • Tensile Testing:

    • Cut the hydrogel films into dumbbell-shaped specimens according to a standard method (e.g., ASTM D638).

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a uniaxial tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and displacement data to generate a stress-strain curve, from which the tensile strength and Young's modulus can be determined.

  • Rheometry:

    • Use a rheometer with a parallel plate or cone-plate geometry to measure the viscoelastic properties of the hydrogel.

    • Place a disc-shaped hydrogel sample on the lower plate of the rheometer.

    • Lower the upper plate to a predetermined gap size, ensuring good contact with the sample without excessive compression.

    • Perform oscillatory frequency sweeps at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

    • Conduct strain sweep tests at a constant frequency to identify the linear viscoelastic region of the material.

References

Solubility of Pentaerythritol Tetraacrylate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) tetraacrylate (PETTA) is a tetrafunctional monomer widely utilized in the formulation of polymers, particularly in applications requiring high crosslink density, such as coatings, inks, and adhesives. Its performance in these applications is intrinsically linked to its solubility characteristics in various organic solvents. Understanding the solubility of PETTA is crucial for optimizing reaction conditions, formulating stable solutions, and ensuring product homogeneity. This technical guide provides a comprehensive overview of the solubility of PETTA in common organic solvents, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Concepts: Solubility of Multifunctional Acrylates

The solubility of a multifunctional acrylate (B77674) like PETTA is governed by the principle of "like dissolves like." As a relatively non-polar molecule due to its ester groups and hydrocarbon backbone, PETTA is expected to exhibit greater solubility in non-polar and moderately polar organic solvents. Factors influencing its solubility include:

  • Solvent Polarity: Solvents with polarity similar to PETTA will be more effective at dissolving it.

  • Temperature: Solubility of solids and viscous liquids in organic solvents generally increases with temperature.

  • Molecular Structure: The tetrafunctional nature of PETTA, with its four acrylate groups, contributes to its relatively high molecular weight and potential for intermolecular interactions, which can influence its solubility.

Quantitative Solubility Data

Solvent ClassCommon SolventsExpected Solubility
Alcohols Methanol, EthanolSparingly Soluble to Soluble
IsopropanolSoluble
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble to Freely Soluble
Esters Ethyl AcetateSoluble to Freely Soluble
Aromatic Hydrocarbons Toluene, XyleneSoluble to Freely Soluble
Chlorinated Solvents Dichloromethane, ChloroformSparingly Soluble to Soluble[1]
Ethers Tetrahydrofuran (THF)Soluble to Freely Soluble
Water -Slightly Soluble (1388 mg/L at 20°C has been reported)

Note: The terms "Sparingly Soluble," "Soluble," and "Freely Soluble" are qualitative descriptors. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Determination of PETTA Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3][4][5]

Materials and Equipment
  • Pentaerythritol tetraacrylate (PETTA)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Constant temperature bath or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or GC)

Procedure
  • Preparation of Supersaturated Solution:

    • Add an excess amount of PETTA to a pre-weighed vial. The goal is to have undissolved PETTA present at equilibrium.

    • Record the exact mass of PETTA added.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

    • Agitate the mixture at a constant speed to ensure thorough mixing. A typical agitation speed is around 300 RPM.[3]

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution has reached saturation.[3]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved PETTA to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed container to remove any undissolved microparticles.

  • Quantification:

    • Determine the concentration of PETTA in the filtered supernatant using a pre-calibrated analytical method:

      • Gravimetric Analysis: If the solvent is volatile, the solvent from a known volume of the filtrate can be evaporated, and the mass of the remaining PETTA can be measured.

      • Spectroscopic Analysis (UV-Vis): If PETTA has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

      • Chromatographic Analysis (HPLC or GC): These techniques can be used to separate and quantify the amount of PETTA in the filtrate with high accuracy and specificity.

  • Calculation of Solubility:

    • Calculate the solubility of PETTA in the solvent, typically expressed in grams per 100 mL (g/100mL) or milligrams per milliliter (mg/mL).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of PETTA solubility using the shake-flask method.

G Workflow for PETTA Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_petta Weigh excess PETTA prep_solvent Add known volume of solvent prep_petta->prep_solvent prep_vial Seal vial prep_solvent->prep_vial agitate Agitate at constant temperature (24-72h) prep_vial->agitate settle Allow undissolved solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant (0.45 µm) withdraw->filter quantify Quantify PETTA concentration (e.g., HPLC, GC, UV-Vis) filter->quantify calculate Calculate solubility (g/100mL) quantify->calculate

Workflow for PETTA Solubility Determination

Conclusion

While precise quantitative solubility data for this compound in a wide array of common organic solvents remains a gap in the scientific literature, its expected behavior can be inferred from its chemical structure. For applications requiring exact solubility values, the detailed shake-flask method provided in this guide offers a robust and reliable experimental approach. The accompanying workflow diagram provides a clear visual representation of the necessary steps for accurate solubility determination, aiding researchers, scientists, and drug development professionals in their formulation and development efforts.

References

An In-depth Technical Guide to Pentaerythritol Tetraacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Pentaerythritol (B129877) tetraacrylate (PETA) is a tetrafunctional monomer utilized as a crosslinking agent in the synthesis of polymers. This guide provides the fundamental molecular and structural information for researchers, scientists, and professionals in drug development.

Molecular Properties

The core physicochemical properties of pentaerythritol tetraacrylate are summarized below.

PropertyValueReferences
Molecular Formula C17H20O8[1][2][3][4][5]
Molecular Weight 352.34 g/mol [1][2][5]
Alternate Molecular Weight 352.3359 g/mol [3][6]

Chemical Structure

The structure of this compound consists of a central pentaerythritol core with four acrylate (B77674) groups ester-linked to the four hydroxyl groups of the pentaerythritol. This tetrafunctionality allows for the formation of a highly crosslinked polymer network.

Pentaerythritol_tetraacrylate C_central C CH2_1 CH₂ C_central->CH2_1 CH2_2 CH₂ C_central->CH2_2 CH2_3 CH₂ C_central->CH2_3 CH2_4 CH₂ C_central->CH2_4 O_1 O CH2_1->O_1 O_2 O CH2_2->O_2 O_3 O CH2_3->O_3 O_4 O CH2_4->O_4 C_carbonyl_1 C=O O_1->C_carbonyl_1 C_carbonyl_2 C=O O_2->C_carbonyl_2 C_carbonyl_3 C=O O_3->C_carbonyl_3 C_carbonyl_4 C=O O_4->C_carbonyl_4 CH_1 CH C_carbonyl_1->CH_1 CH_2 CH C_carbonyl_2->CH_2 CH_3 CH C_carbonyl_3->CH_3 CH_4 CH C_carbonyl_4->CH_4 CH2_vinyl_1 CH₂ CH_1->CH2_vinyl_1 CH2_vinyl_2 CH₂ CH_2->CH2_vinyl_2 CH2_vinyl_3 CH₂ CH_3->CH2_vinyl_3 CH2_vinyl_4 CH₂ CH_4->CH2_vinyl_4

Caption: Chemical structure of this compound.

References

A Technical Guide to Research-Grade Pentaerythritol Tetraacrylate: Sources, Specifications, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of research-grade pentaerythritol (B129877) tetraacrylate (PETA), a versatile crosslinking agent with significant applications in biomaterials, drug delivery, and tissue engineering. This document details commercial sources, key technical specifications for procurement, and established experimental protocols for its use in scientific research.

Commercial Sources and Key Specifications

Pentaerythritol tetraacrylate is a tetrafunctional monomer valued for its ability to form densely crosslinked polymer networks. For research and development purposes, sourcing high-purity PETA with well-defined specifications is crucial for reproducible experimental outcomes. Several chemical suppliers offer research-grade PETA, often with an inhibitor to prevent premature polymerization.

A summary of prominent suppliers and their typical product specifications is presented in Table 1. Researchers should always refer to the supplier's certificate of analysis (CoA) for lot-specific data.

Supplier Product Name CAS Number Purity/Assay Inhibitor Key Physical Properties
Sigma-Aldrich This compound4986-89-4Contains 10-40% triester as impurity.[1]350 ppm monomethyl ether hydroquinone (B1673460) (MEHQ)[1]Density: 1.19 g/mL at 25 °C, Refractive index: n20/D 1.487[1]
Polysciences, Inc. This compound4986-89-4Not specifiedNot specifiedMelting Point: 18°C
Ottokemi This compound4986-89-4≥80% (GC)350 ppm MEHQ[2][3]Density: 1.19 g/mL at 25 °C[2]
TCI AMERICA This compound (stabilized with MEHQ)4986-89-4Not specifiedMEHQ[4]Not specified
ChemicalBook This compound4986-89-4Not specifiedNot specifiedMelting point: 18°C, Density: 1.19 g/mL at 25 °C, Refractive index: n20/D 1.487[5]

Experimental Protocols for Key Research Applications

PETA is frequently utilized in the formulation of biocompatible materials due to its rapid polymerization characteristics and the mechanical properties it imparts to the final product. Below are detailed protocols for common research applications.

Synthesis of PETA-crosslinked Hydrogels for Drug Delivery

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for drug delivery applications. PETA is an effective crosslinker in the synthesis of hydrogels.

Materials:

  • This compound (PETA)

  • Poly(ethylene oxide) (PEO) or other hydrophilic polymer

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

  • Drug to be encapsulated (e.g., lidocaine (B1675312) hydrochloride, diclofenac (B195802) sodium)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Preparation of the Polymer-Drug Solution (In Situ Loading):

    • Dissolve the desired amount of the hydrophilic polymer (e.g., PEO) in an aqueous solution.

    • Add the drug to be encapsulated to the polymer solution and stir until fully dissolved.

    • Add the photoinitiator to the solution.

    • Finally, add PETA as the crosslinking agent and mix thoroughly to ensure a homogenous solution. The concentration of PETA will determine the crosslinking density and, consequently, the drug release profile.

  • UV Crosslinking:

    • Cast the prepared solution into a mold of the desired shape and thickness.

    • Expose the solution to UV light for a specified period to initiate polymerization and crosslinking, forming the hydrogel. The duration and intensity of UV exposure should be optimized based on the specific formulation.

  • Post-Loading Method (Alternative to In Situ):

    • Synthesize the hydrogel as described above without the drug.

    • Immerse the dried hydrogel film into a concentrated solution of the drug for a specific period to allow for drug absorption.

  • Characterization:

    • The synthesized hydrogels can be characterized for their swelling behavior, mechanical properties, and drug release kinetics in a suitable buffer solution (e.g., PBS) at physiological temperature.

Preparation of PETA-based Bone Cement

PETA can be incorporated into bone cement formulations to enhance their mechanical properties and setting times.

Materials:

  • Poly(methyl methacrylate) (PMMA) powder

  • Methyl methacrylate (B99206) (MMA) monomer

  • This compound (PETA)

  • Benzoyl peroxide (BPO) as an initiator

  • N,N-dimethyl-p-toluidine (DMPT) as an accelerator

Protocol:

  • Preparation of the Liquid Phase:

    • Prepare the liquid monomer mixture by dissolving the accelerator (DMPT) in the MMA monomer.

    • Add PETA to the MMA monomer solution. The concentration of PETA can be varied to study its effect on the final properties of the cement.

  • Mixing of Solid and Liquid Phases:

    • The solid phase consists of PMMA powder and the initiator (BPO).

    • In a suitable mixing vessel, gradually add the solid phase to the liquid phase and mix thoroughly until a homogenous paste is formed.

  • Setting and Characterization:

    • The setting time of the cement can be measured according to standard protocols (e.g., ISO 5833).

    • Once set, the mechanical properties of the bone cement, such as compressive strength and flexural strength, can be evaluated.

Cytotoxicity Assessment of PETA-based Biomaterials

It is essential to evaluate the biocompatibility of any new biomaterial. A common method is to assess its cytotoxicity using cell culture assays.

Materials:

  • PETA-based biomaterial (e.g., hydrogel, scaffold)

  • Relevant cell line (e.g., fibroblasts, osteoblasts)

  • Cell culture medium and supplements

  • Cytotoxicity assay kit (e.g., MTT, MTS, or live/dead staining)

  • 96-well cell culture plates

Protocol:

  • Preparation of Material Extracts:

    • Sterilize the PETA-based material.

    • Incubate the material in a cell culture medium at 37°C for a defined period (e.g., 24, 48, 72 hours) to create an extract. The ratio of material surface area to medium volume should be standardized.

  • Cell Seeding:

    • Seed the chosen cell line into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Exposure to Extracts:

    • Remove the culture medium from the cells and replace it with the prepared material extracts (undiluted and serial dilutions).

    • Include positive (e.g., cytotoxic substance) and negative (e.g., fresh culture medium) controls.

  • Assessment of Cell Viability:

    • After the desired incubation period, assess cell viability using a chosen cytotoxicity assay according to the manufacturer's instructions.

    • Quantify the results using a plate reader or fluorescence microscope.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

cluster_0 Hydrogel Synthesis for Drug Delivery prep Prepare Polymer-Drug Solution uv UV Crosslinking prep->uv Cast in mold char Characterization uv->char Formed hydrogel cluster_1 Bone Cement Preparation liquid Prepare Liquid Phase (MMA + DMPT + PETA) mix Mix Solid and Liquid liquid->mix solid Prepare Solid Phase (PMMA + BPO) solid->mix set Setting mix->set char Mechanical Testing set->char cluster_2 Cytotoxicity Assay extract Prepare Material Extracts expose Expose Cells to Extracts extract->expose seed Seed Cells seed->expose assess Assess Cell Viability expose->assess

References

A Comprehensive Technical Guide to the Safe Handling of Pentaerythritol Tetraacrylate (PETA) in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the necessary safety precautions for handling pentaerythritol (B129877) tetraacrylate (PETA) in a laboratory environment. PETA is a tetrafunctional monomer widely used in formulations for coatings, adhesives, and composites due to its ability to form densely crosslinked networks. However, its chemical reactivity also presents several health and safety hazards that require strict adherence to safety protocols. This guide outlines these hazards and provides comprehensive procedures for safe handling, storage, emergency response, and disposal.

Hazard Identification and Classification

Pentaerythritol tetraacrylate is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The primary hazards associated with PETA are skin and eye irritation, and the potential for allergic skin reactions (skin sensitization).[1][2] It is crucial to understand these classifications to implement appropriate risk mitigation strategies.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Damage / Eye Irritation1 / 2AH318: Causes serious eye damage.[1] / H319: Causes serious eye irritation.[2][3][4]
Skin Sensitization1H317: May cause an allergic skin reaction.[1][2]
Chronic Aquatic Toxicity2H411: Toxic to aquatic life with long lasting effects.[1][3]

Note: Classifications may vary slightly between suppliers and jurisdictions.

Hierarchy of Controls for Safe Handling

The most effective approach to mitigating the risks associated with PETA is to follow the hierarchy of controls. This framework prioritizes control measures from most to least effective.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for PETA Handling Elimination Elimination (Not feasible as PETA is required) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Training, Hygiene) PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) label_least Least Effective PPE->label_least label_most Most Effective label_most->Elimination

Caption: Hierarchy of controls applied to PETA handling.

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure. They involve physically isolating the handler from the chemical hazard.

  • Ventilation: All handling of PETA should be conducted in a well-ventilated area.[2] A certified chemical fume hood is required when there is a risk of generating aerosols, mists, or when heating the substance, which can increase its vapor pressure.[1][5]

  • Safety Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area.[3]

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving PETA, including handling, storage, and disposal.

  • Training: All personnel handling PETA must be thoroughly trained on its hazards, safe handling procedures, proper use of PPE, and emergency protocols.[3]

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling PETA and before breaks or leaving the lab.[1][2] Do not eat, drink, or smoke in areas where PETA is handled or stored.[5][6] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[1][5]

Personal Protective Equipment (PPE)

PPE is essential for preventing direct contact but should be used in conjunction with engineering and administrative controls.

Table 2: Recommended Personal Protective Equipment for Handling PETA

Body PartPPE SpecificationRationale and References
Eyes/Face Safety glasses with side-shields or chemical goggles. A face shield is recommended when there is a splash hazard.Conforms to standards like EN 166 (EU) or NIOSH (US). Protects against splashes and eye irritation.[1][2][3] Contact lenses should not be worn as they can absorb irritants.[5]
Skin/Hands Chemical-resistant gloves (e.g., nitrile rubber >0.5 mm).Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[1][3]
Body A complete protective suit or a long-sleeved lab coat. An apron may be necessary for larger quantities.Provides a barrier against accidental skin contact.[1][2]
Respiratory A NIOSH-approved respirator with an appropriate filter (e.g., Type A-P) may be required if ventilation is inadequate or if aerosols are generated.To be used when engineering controls cannot maintain exposure below acceptable levels.[5]

Handling and Storage Procedures

Proper procedures for handling and storing PETA are critical to prevent accidental exposure and hazardous reactions.

Safe Handling
  • Avoid all personal contact, including inhalation of vapors or mists and contact with skin and eyes.[1][5]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

  • Keep containers securely sealed when not in use.[5]

Storage
  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[2][5]

  • The recommended storage temperature is typically below 38°C (100°F).[5]

  • PETA is sensitive to heat and light, which can cause hazardous polymerization.[1][7] Protect from direct sunlight and UV light.[1][8]

  • The product contains an inhibitor (e.g., monomethyl ether hydroquinone) to prevent polymerization, which is only effective in the presence of oxygen.[6][7]

  • Store away from strong oxidizing agents, strong bases, peroxides, and other initiators.[1][7]

Spill and Emergency Procedures

A clear and practiced emergency plan is essential for responding to accidents involving PETA.

Spill Response Workflow

Spill_Response_Workflow start PETA Spill Occurs assess Assess Spill Size & Risk (Minor vs. Major) start->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) minor_spill->don_ppe evacuate Evacuate Immediate Area Alert Others & Move Upwind major_spill->evacuate emergency_services Alert Emergency Services & Lab Supervisor evacuate->emergency_services contain Contain Spill (Use inert absorbent material like sand, earth, or vermiculite) don_ppe->contain cleanup Clean Up Collect absorbed material into a labeled, sealed container for disposal contain->cleanup decontaminate Decontaminate Area Wash area and prevent runoff into drains cleanup->decontaminate report Report Incident (Follow institutional protocol) decontaminate->report emergency_services->don_ppe

Caption: A logical workflow for responding to a PETA spill.

  • Minor Spills: For small spills, remove all ignition sources.[5] Wearing appropriate PPE, contain and absorb the spill with an inert material (e.g., sand, vermiculite).[2][5] Collect the material into a suitable, labeled container for disposal.[1]

  • Major Spills: For large spills, evacuate the area immediately and move upwind.[5] Alert emergency responders and notify your supervisor.[5] Only personnel trained and equipped for hazardous spill cleanup should attempt to manage a major spill.

Fire Procedures
  • PETA is combustible and may ignite when exposed to heat or flame.[5]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][5] Heating may cause violent rupture of containers.[5]

First Aid Measures

Table 3: First Aid Procedures for PETA Exposure

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and running water.[1] If skin irritation or a rash occurs, seek medical advice.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Toxicological Information

While comprehensive toxicological data on PETA is limited, available information and data on similar acrylates indicate potential health effects. It is considered a strong sensitizing agent.[7]

Table 4: Summary of Toxicological Data

EndpointSpeciesRouteValueReference
Acute Oral Toxicity-OralAcute Toxicity Estimate: 3,857 mg/kg[1]
Acute Dermal Toxicity-DermalAcute Toxicity Estimate: > 5,000 mg/kg[1]
Skin Irritation-DermalCauses skin irritation.[1][6]
Eye Irritation-OcularCauses serious eye damage/irritation.[1][6]
Skin SensitizationGuinea PigDermalConsidered a potent sensitizer.[7]

Note: The American Industrial Hygiene Association (AIHA) has set a Workplace Environmental Exposure Level (WEEL) of 1 mg/m³ as an 8-hour time-weighted average for the structurally similar pentaerythritol triacrylate, which can serve as a conservative guideline in the absence of a specific limit for PETA.[9]

Experimental Protocols: Skin Sensitization Assessment

The potential for a chemical to cause skin sensitization is a critical toxicological endpoint. While full, detailed protocols are beyond the scope of this guide, the principles of a key experiment are described below.

Guinea Pig Maximization Test (GPMT)

The GPMT is a standard method used to assess the allergic contact sensitization potential of a substance. The methodology, as described in studies involving PETA, generally follows two phases:

  • Induction Phase: This phase aims to induce an immune response in the test animals (guinea pigs).

    • Intradermal Injection: A solution of the test substance (e.g., 1% PETA in a suitable vehicle like olive oil/acetone) is injected intradermally to stimulate the immune system directly.[7][9]

    • Topical Application: Approximately one week later, a higher concentration of the test substance (e.g., 25% PETA in petrolatum) is applied topically under an occlusive patch to the same area to enhance the sensitization response.[7][9]

  • Challenge Phase: This phase determines if sensitization has occurred.

    • About two weeks after the induction phase, a non-irritating concentration of PETA is applied topically to a naive (previously untreated) site on the animals.[7]

    • The site is observed for signs of a dermal reaction (e.g., redness, swelling) at 24 and 48 hours. The presence and severity of the reaction are scored. A positive reaction in the challenge phase compared to control animals indicates that the substance is a skin sensitizer.[7]

Waste Disposal

All waste containing PETA must be treated as hazardous waste.

  • Collect waste in suitable, closed, and clearly labeled containers.[1][2]

  • Disposal must be conducted by a licensed professional waste disposal service and in accordance with all local, state, and federal regulations.[1][2]

  • Do not discharge into drains or the environment.[1][2] Contaminated packaging should also be disposed of as unused product.[1]

References

A Technical Guide to the Spectroscopic Analysis of Pentaerythritol Tetraacrylate (PETTA) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for pentaerythritol (B129877) tetraacrylate (PETTA) monomer, a crucial component in various polymerization processes. This document outlines the characteristic nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic data for PETTA, along with detailed experimental protocols for data acquisition.

Introduction to Pentaerythritol Tetraacrylate (PETTA)

This compound (PETTA) is a tetrafunctional monomer known for its use in radiation-curable coatings, inks, and adhesives. Its high reactivity and cross-linking capabilities make it a valuable component in the formulation of polymers with desirable physical and chemical properties. Accurate spectroscopic characterization is essential for quality control, reaction monitoring, and understanding the structure-property relationships of PETTA-based materials.

Spectroscopic Data of this compound (PETTA)

The following sections present the ¹H NMR, ¹³C NMR, and FTIR spectroscopic data for PETTA monomer. The data is compiled from various spectral databases and scientific literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The ¹H NMR spectrum of PETTA is characterized by distinct signals corresponding to the vinyl and methylene (B1212753) protons.

Table 1: ¹H NMR Spectroscopic Data for this compound (PETTA) in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.4Doublet of Doublets4HHc (trans to C=O)
~6.1Doublet of Doublets4HHb (geminal)
~5.9Doublet of Doublets4HHa (cis to C=O)
~4.3Singlet8H-CH₂-

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The key signals in the ¹³C NMR spectrum of PETTA correspond to the carbonyl, vinyl, methylene, and quaternary carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound (PETTA) in CDCl₃

Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~131=CH (vinyl)
~128=CH₂ (vinyl)
~62-CH₂- (ester)
~45C (quaternary)

Note: The chemical shifts are referenced to the solvent peak of CDCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of PETTA shows strong absorption bands related to the acrylate (B77674) and ester functionalities.

Table 3: FTIR Spectroscopic Data for this compound (PETTA)

Wavenumber (cm⁻¹)IntensityAssignment
~2960MediumC-H stretch (aliphatic)
~1725StrongC=O stretch (ester)
~1635MediumC=C stretch (alkene)
~1410MediumC-H bend (vinyl)
~1190StrongC-O stretch (ester)
~810Medium=C-H bend (out-of-plane)

Note: The spectrum is typically acquired on a neat liquid sample.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and FTIR spectra of liquid acrylate monomers like PETTA.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of PETTA.

Materials and Equipment:

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of PETTA monomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.

    • Vortex the solution until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typically sufficient.

    • Collect a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are commonly used.

    • Collect a larger number of scans (e.g., 1024 or more) to obtain a spectrum with adequate signal-to-noise, as the ¹³C isotope has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of liquid PETTA.

Materials and Equipment:

  • This compound (PETTA) monomer

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Lint-free wipes

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and dry.

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Using a pipette, place a small drop of PETTA monomer onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • A spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ is generally sufficient.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the wavenumbers of the major absorption bands.

    • Assign the observed bands to their corresponding functional group vibrations.

  • Cleaning:

    • After the measurement, carefully clean the PETTA from the ATR crystal using a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol or acetone).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of PETTA monomer.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_output Output Sample This compound (PETTA) Monomer Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_FTIR Use Neat Liquid Sample->Prep_FTIR Acquire_NMR Acquire 1H and 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_FTIR Acquire FTIR Spectrum (ATR) Prep_FTIR->Acquire_FTIR Process_NMR Fourier Transform, Phasing, Calibration, Integration Acquire_NMR->Process_NMR Process_FTIR Background Subtraction, Peak Picking Acquire_FTIR->Process_FTIR Analyze Spectral Interpretation and Structural Assignment Process_NMR->Analyze Process_FTIR->Analyze NMR_Data ¹H & ¹³C NMR Data Chemical Shifts (ppm) Analyze->NMR_Data FTIR_Data FTIR Data Wavenumbers (cm⁻¹) Analyze->FTIR_Data

Caption: Workflow for Spectroscopic Analysis of PETTA.

Methodological & Application

Application Notes and Protocols for Photopolymerization of Pentaerythritol Tetraacrylate-Based Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and photopolymerization of pentaerythritol (B129877) tetraacrylate (PETRA)-based resins. PETRA is a tetrafunctional monomer that, upon polymerization, forms a densely crosslinked polymer network, resulting in materials with high hardness, chemical resistance, and robust mechanical properties.[1][2] These characteristics make PETRA-based resins suitable for a variety of applications, including the fabrication of microfluidic devices, scaffolds for tissue engineering, and components in drug delivery systems.[2]

Overview of the Photopolymerization Process

Photopolymerization is a process in which a liquid monomer or oligomer is converted into a solid polymer upon exposure to light, typically in the ultraviolet (UV) range. The process is initiated by a photoinitiator that absorbs light and generates reactive species, usually free radicals, which then trigger the polymerization of the acrylate (B77674) groups in the PETRA monomer.[3][4] The result is a rapid, spatially controllable curing process, making it ideal for applications like 3D printing (stereolithography).[5][6][7]

Materials and Reagents

A typical PETRA-based resin formulation consists of the following components:

  • Monomer/Crosslinker: Pentaerythritol tetraacrylate (PETRA) is the primary monomer and crosslinking agent.[2] Ethoxylated versions of PETRA can also be used to modify properties.[8]

  • Co-monomers/Reactive Diluents: Other acrylate monomers can be included to tailor the properties of the final polymer, such as viscosity, flexibility, and biocompatibility.[5][7]

  • Photoinitiator: A molecule that initiates the polymerization reaction upon exposure to light of a specific wavelength. The concentration of the photoinitiator is a critical parameter that affects the curing speed and depth.[9][10]

  • UV Absorber/Light Blocker (Optional): Used to control the penetration depth of the UV light, which is particularly important in 3D printing to ensure layer-by-layer fabrication with well-defined features.

  • Inhibitor: Commercial PETRA is typically supplied with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ), to prevent spontaneous polymerization during storage.[1][2]

Experimental Protocols

Resin Formulation Preparation

The following protocols are based on formulations described in "Biobased Acrylate Photocurable Resin Formulation for Stereolithography 3D Printing".[5][6][7]

Table 1: Example Resin Formulations Containing this compound (PETRA)

Formulation IDThis compound (PETRA) (w/w %)Isobornyl acrylate (w/w %)1,10-decanediol diacrylate (w/w %)Multifunctional acrylate oligomer (w/w %)Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (w/w %)2,2'-(2,5-thiophenediyl)bis(5-tert-butylbenzoxazole) (BBOT) (w/w %)
BAPR-γ4020-400.400.16
BAPR-δ40-60-0.400.16

Protocol for Resin Preparation:

  • In a light-protected container (e.g., an amber glass bottle), combine the desired weights of this compound, co-monomers, and multifunctional acrylate oligomers as specified in Table 1.

  • Add the photoinitiator (TPO) and UV absorber (BBOT) to the mixture.

  • Ensure the container is well-sealed and mix the components thoroughly until a homogeneous solution is obtained. A magnetic stirrer or a roller mixer can be used for this purpose. Mixing should be performed in a dark or low-light environment to prevent premature polymerization.

  • Allow the resin to sit for a period to allow any air bubbles introduced during mixing to dissipate.

Photopolymerization Procedure (Example: Stereolithography)

The following is a general protocol for photopolymerization using a stereolithography (SLA) 3D printer. The specific parameters will depend on the 3D printer model and the resin formulation. The parameters provided are based on the use of a Formlabs Form 2 3D printer as described in the reference literature.[5]

Table 2: Photopolymerization Parameters for PETRA-Based Resins

ParameterValue
Light SourceClass 1 Laser
Wavelength (λ)405 nm
Laser Power250 mW
Layer Thickness50 µm

Protocol:

  • Pour the prepared PETRA-based resin into the resin tank of the SLA 3D printer.

  • Set the printing parameters according to the specifications in Table 2. The specific settings may vary depending on the printer software.

  • Initiate the printing process. The 3D printer will selectively expose the resin to the 405 nm laser, curing the resin layer by layer to build the desired object.

  • Once the printing is complete, carefully remove the printed object from the build platform.

  • Wash the object in a suitable solvent, such as isopropanol, to remove any uncured resin from the surface.

  • Post-cure the object by exposing it to a broad-spectrum UV light source to ensure complete polymerization and achieve the final mechanical properties.

Characterization of Photopolymerized PETRA-Based Resins

The mechanical properties of the cured PETRA-based resins are critical for their intended applications. The following table summarizes the mechanical properties of the example formulations after photopolymerization.

Table 3: Mechanical Properties of Photopolymerized PETRA-Based Resins

Formulation IDElastic Modulus (MPa)Ultimate Tensile Strength (MPa)
BAPR-γ364 ± 213.0 ± 0.2
BAPR-δ383 ± 137.0 ± 0.8

Visual Representations

Signaling Pathway and Experimental Workflows

photopolymerization_workflow cluster_resin_prep Resin Preparation cluster_photopolymerization Photopolymerization (e.g., SLA 3D Printing) Monomers PETRA & Co-monomers Mixing Thorough Mixing in Dark Conditions Monomers->Mixing Photoinitiator Photoinitiator (e.g., TPO) Photoinitiator->Mixing Additives Additives (e.g., UV Absorber) Additives->Mixing Homogeneous_Resin Homogeneous Liquid Resin Mixing->Homogeneous_Resin Curing Layer-by-Layer Curing Homogeneous_Resin->Curing UV_Light UV Light Source (e.g., 405 nm Laser) UV_Light->Curing Washing Washing (e.g., Isopropanol) Curing->Washing Post_Curing Post-Curing (Broad Spectrum UV) Washing->Post_Curing Final_Product Solid Polymer Object Post_Curing->Final_Product

Caption: Workflow for the photopolymerization of PETRA-based resins.

free_radical_polymerization PI Photoinitiator Activated_PI Excited Photoinitiator PI->Activated_PI Absorption UV_Light UV Light (hν) Radicals Free Radicals (R●) Activated_PI->Radicals Cleavage Propagating_Chain Propagating Polymer Chain Radicals->Propagating_Chain Initiation Monomer PETRA Monomer Monomer->Propagating_Chain Propagating_Chain->Propagating_Chain Propagation Crosslinked_Polymer Crosslinked Polymer Network Propagating_Chain->Crosslinked_Polymer Termination/Crosslinking

References

Application Notes and Protocols for Pentaerythritol Tetraacrylate (PETTA) in Stereolithography (SLA) 3D Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tetraacrylate (PETTA) is a tetrafunctional monomer that serves as a highly effective crosslinking agent in stereolithography (SLA) photopolymer resins.[1] Its molecular structure, featuring four acrylate (B77674) groups, enables the formation of densely crosslinked polymer networks upon exposure to UV light. This high degree of crosslinking significantly influences the mechanical properties of the final 3D printed object, including hardness, stiffness, and tensile strength. These characteristics make PETTA a valuable component in resin formulations for applications demanding high mechanical performance and durability. This document provides detailed application notes and protocols for utilizing PETTA in SLA 3D printing, with a focus on its impact on mechanical properties and considerations for biomedical applications.

Role of PETTA in SLA Resins

In SLA resins, PETTA's primary function is to increase the crosslink density of the polymer network. This has several key effects on the material properties of the printed object:

  • Enhanced Mechanical Strength: A higher crosslink density generally leads to increased tensile strength and a higher Young's modulus, resulting in stiffer and more robust parts.

  • Improved Hardness and Scratch Resistance: The tightly bound polymer network enhances the surface hardness and resistance to abrasion.

  • Increased Brittleness: A potential trade-off for increased hardness and stiffness is a reduction in elongation at break, leading to more brittle materials. Careful formulation is required to balance these properties.

  • Chemical Resistance: The dense network structure can improve the resistance of the printed object to various solvents and chemicals.

Quantitative Data: Influence of PETTA on Mechanical Properties

While comprehensive public data directly correlating PETTA concentration with mechanical properties in a systematic study is limited, a notable study on biobased acrylate photopolymer resins provides valuable insights. The following table summarizes the mechanical properties of two formulations, BAPR-γ and BAPR-δ, which contain PETTA.

FormulationPETTA Concentration (w/w %)Other ComponentsTensile Strength (MPa)Young's Modulus (MPa)
BAPR-γ40Biobased Acrylates, Photoinitiator, UV Absorber3.0 ± 0.2364 ± 21
BAPR-δ40Different ratio of Biobased Acrylates, Photoinitiator, UV Absorber7.0 ± 0.8383 ± 13

Note: The difference in mechanical properties between BAPR-γ and BAPR-δ, despite the same PETTA concentration, is attributed to variations in the other biobased acrylate monomers in the formulation, highlighting the importance of the entire resin composition.

Experimental Protocols

Resin Formulation and Preparation

This protocol outlines the preparation of a series of SLA resins with varying concentrations of PETTA to systematically study its effect on material properties.

Materials:

  • This compound (PETTA)

  • Base Oligomer (e.g., Urethane diacrylate, Epoxy acrylate)

  • Reactive Diluent (e.g., Isobornyl acrylate, Lauryl acrylate)

  • Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)

  • UV Blocker (optional, to control cure depth)

  • Amber glass vials or light-blocking containers

  • Magnetic stirrer and stir bars

  • Digital scale

Procedure:

  • Component Calculation: Determine the weight percentages for each component for a total resin volume (e.g., 100g). Create a series of formulations with varying PETTA concentrations (e.g., 5%, 10%, 15%, 20% w/w). Adjust the concentration of the reactive diluent to maintain a consistent total weight.

  • Mixing: In an amber glass vial, combine the base oligomer and reactive diluent. Place the vial on a magnetic stirrer and mix until a homogenous solution is formed.

  • PETTA Addition: Gradually add the pre-weighed PETTA to the mixture while continuously stirring. Ensure complete dissolution.

  • Photoinitiator and UV Blocker Addition: In a darkened environment or under red light to prevent premature polymerization, add the photoinitiator and UV blocker to the mixture.

  • Final Mixing: Continue stirring in the dark until all components are fully dissolved and the resin is homogenous. This may take several hours.

  • Degassing: To remove any entrapped air bubbles, which can cause print defects, place the resin in a vacuum chamber until bubbles are no longer visible.

  • Storage: Store the prepared resin in a sealed, light-blocking container at room temperature.

Stereolithography (SLA) 3D Printing

Equipment:

  • SLA 3D Printer (e.g., Formlabs Form 3, Anycubic Photon)

  • Build Platform

  • Resin Tank

Procedure:

  • Printer Preparation: Ensure the SLA printer is clean, calibrated, and the resin tank is free of debris from previous prints.

  • Resin Filling: Pour the prepared PETTA-based resin into the resin tank to the recommended fill line.

  • Print Settings:

    • Layer Height: A smaller layer height (e.g., 25-50 µm) will result in higher resolution but longer print times.

    • Exposure Time: The optimal exposure time will depend on the PETTA concentration and the power of the UV laser. Higher PETTA concentrations may require slightly longer exposure times to ensure complete curing. It is recommended to perform a calibration print to determine the optimal exposure settings for each formulation.

    • Support Structures: Generate support structures as needed for the geometry of the printed part.

  • Printing: Initiate the printing process and monitor for any initial signs of print failure.

  • Part Removal: Once the print is complete, carefully remove the build platform and detach the printed part.

Post-Processing

Materials:

  • Isopropyl alcohol (IPA) or Tripropylene glycol monomethyl ether (TPM)

  • Washing station (e.g., Form Wash) or ultrasonic bath

  • UV curing chamber (e.g., Form Cure) with controlled temperature and wavelength (e.g., 405 nm)

  • Protective gloves and eyewear

Procedure:

  • Washing:

    • Immerse the printed part in a container of IPA or TPM.

    • Agitate the solvent using a wash station or ultrasonic bath for 10-20 minutes to remove uncured resin from the surface.

    • A two-stage washing process (a "dirty" bath followed by a "clean" bath) is recommended for optimal cleaning.

  • Drying: Remove the part from the solvent and allow it to air dry completely. Compressed air can be used to speed up the process and ensure all solvent has evaporated from intricate features.

  • Support Removal: Carefully remove the support structures using flush cutters.

  • Post-Curing:

    • Place the clean, dry part in a UV curing chamber.

    • The optimal post-curing time and temperature will depend on the PETTA concentration and the desired mechanical properties. Higher PETTA concentrations may benefit from longer curing times or slightly elevated temperatures to maximize crosslinking.

    • A recommended starting point is to cure at 60°C for 30-60 minutes. Systematic testing is required to determine the optimal parameters for each specific formulation.

Mechanical Testing

Equipment:

  • Universal Testing Machine (UTM)

  • Hardness tester (e.g., Shore D durometer)

  • Calipers

Procedure:

  • Specimen Preparation: Print standardized test specimens according to ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D2240 for hardness).

  • Tensile Testing:

    • Mount the dumbbell-shaped specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data to calculate tensile strength and Young's modulus.

  • Hardness Testing:

    • Place the printed specimen on a flat, hard surface.

    • Press the indenter of the hardness tester firmly onto the surface of the specimen.

    • Record the hardness value. Take multiple readings at different locations and calculate the average.

Biocompatibility and Cytotoxicity Assessment (for Biomedical Applications)

Note: The biocompatibility of SLA printed parts is a significant concern due to the potential for leaching of unreacted monomers and photoinitiator fragments.[2][3] Thorough post-processing is crucial to minimize this risk.

Procedure:

  • Eluate Preparation:

    • Prepare extracts from the 3D printed and post-processed parts according to ISO 10993-5 standards. This typically involves incubating the material in a cell culture medium for a defined period (e.g., 24-72 hours) at 37°C.

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts, human primary cells relevant to the intended application) in a multi-well plate.

  • Cytotoxicity Assay (MTT Assay):

    • After the cells have adhered, replace the standard culture medium with the prepared eluates from the 3D printed materials.

    • Incubate the cells with the eluates for 24, 48, and 72 hours.

    • At each time point, perform an MTT assay to assess cell viability. This colorimetric assay measures the metabolic activity of the cells, which correlates with cell viability.

    • Measure the absorbance using a microplate reader.

    • Compare the viability of cells exposed to the material eluates to that of control cells (exposed to fresh medium). A significant reduction in cell viability indicates a cytotoxic effect.

Visualizations

photopolymerization_process Figure 1. Free Radical Photopolymerization Process cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator R Free Radical (R•) PI->R Cleavage UV UV Light (405 nm) UV->PI Absorption Monomer Acrylate Monomer (e.g., PETTA) R->Monomer Reaction RM R-M• Monomer->RM RMNM R-(M)n-M• RM->Monomer + Monomer RM->RMNM RMNM2 R-(M)n-M• RMNM->RMNM2 Combination or Disproportionation Polymer Crosslinked Polymer Network RMNM2->Polymer

Caption: Free Radical Photopolymerization Process

experimental_workflow Figure 2. Experimental Workflow for PETTA-based Resin Development cluster_prep Resin Preparation cluster_print 3D Printing cluster_eval Material Evaluation cluster_analysis Data Analysis Formulation Define Formulations (Varying PETTA %) Mixing Component Mixing Formulation->Mixing Degassing Degassing Mixing->Degassing SLA_Printing Stereolithography (SLA) Printing Degassing->SLA_Printing Post_Processing Washing & Post-Curing SLA_Printing->Post_Processing Mechanical_Testing Mechanical Testing (Tensile, Hardness) Post_Processing->Mechanical_Testing Biocompatibility_Testing Biocompatibility Testing (Cytotoxicity) Post_Processing->Biocompatibility_Testing Data_Analysis Data Analysis & Optimization Mechanical_Testing->Data_Analysis Biocompatibility_Testing->Data_Analysis

References

Application Notes and Protocols: Pentaerythritol Tetraacrylate (PETRA) as a Crosslinker for Biomedical Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids, making them excellent candidates for various biomedical applications due to their similarity to living tissues.[1] The properties of hydrogels, such as their mechanical strength, swelling behavior, and degradation rate, are largely determined by the density and nature of the crosslinks within the polymer network.[2] Pentaerythritol (B129877) tetraacrylate (PETRA) is a tetrafunctional monomer that serves as a highly effective crosslinking agent. Its four acrylate (B77674) groups allow for the formation of densely crosslinked networks, providing significant control over the hydrogel's final physicochemical properties.[3] This document provides an overview of PETRA's applications in biomedical hydrogels, quantitative data on its effects, and detailed protocols for hydrogel synthesis and characterization.

Applications of PETRA-Crosslinked Hydrogels

The versatility of PETRA as a crosslinker allows for the fabrication of hydrogels tailored for specific biomedical uses.

  • Dermatological and Transdermal Drug Delivery: PETRA has been used to crosslink polyethylene (B3416737) oxide (PEO) hydrogels for skin applications.[4][5] These hydrogels exhibit rapid swelling and high elasticity.[4][6] By varying the concentration of PETRA, properties such as drug release rates, swelling, and mechanical strength can be precisely tuned to meet the requirements for topical or transdermal drug delivery systems.[4][5] A minimum PETRA concentration of 2.5% w/w was found to be necessary to create stable, viscoelastic PEO gels with properties suitable for skin application.[5][7][8]

  • Tissue Engineering: In tissue engineering, hydrogels act as scaffolds that mimic the extracellular matrix (ECM), supporting cell attachment, proliferation, and differentiation.[9] The ability to control the mechanical properties and mesh size of hydrogels by adjusting the PETRA concentration is crucial for creating scaffolds that are optimized for specific cell types and tissue regeneration goals.[4][9] Photocrosslinking with PETRA allows for the in situ formation of these scaffolds, enabling the encapsulation of cells within the hydrogel matrix in a minimally invasive manner.[9][10][11]

  • Mucoadhesive Drug Delivery: While direct studies on PETRA are limited in this area, similar thiol-ene click chemistry reactions using pentaerythritol tetrakis(3-mercaptopropionate) (a thiol analog of PETRA) with polyethylene glycol diacrylate (PEGDA) have produced hydrogels with excellent mucoadhesive properties.[12][13] These systems are effective for localized and sustained drug delivery to mucosal tissues, with tunable drug loading and release kinetics.[12][13]

Effects of PETRA Concentration on Hydrogel Properties

The concentration of PETRA is a critical parameter that dictates the final characteristics of the hydrogel. An increase in PETRA concentration leads to a higher crosslinking density, which in turn systematically alters the material's properties.[4][5]

  • Swelling Properties: Higher PETRA concentrations result in a more tightly crosslinked network, which restricts the movement of polymer chains and reduces the hydrogel's ability to absorb water.[4] This leads to a significant decrease in the equilibrium water content (EWC) and the overall swelling percentage.[4][7]

  • Gel Fraction & Network Structure: The gel fraction, which represents the portion of the polymer incorporated into the insoluble gel network, increases significantly with higher PETRA concentrations.[4][7] This indicates a more efficient crosslinking reaction. Consequently, the average molecular weight between crosslinks (Mc) and the network mesh size (ζ) decrease.[4][5]

  • Mechanical Properties: The increased crosslinking density directly enhances the mechanical integrity of the hydrogel. Rheological studies show that both the elastic (storage) modulus (G') and viscous (loss) modulus (G'') increase with higher PETRA content, resulting in a stiffer and more mechanically robust gel.[8]

Below is a logical diagram illustrating the cause-and-effect relationship of PETRA concentration.

PETRA_Effects cluster_input Input Parameter cluster_network Network Properties cluster_physical Macroscopic Properties petra Increase PETRA Concentration density Increased Crosslinking Density petra->density gel Increased Gel Fraction density->gel mesh Decreased Mesh Size & Mc density->mesh mech Increased Mechanical Strength (G', G'') density->mech swelling Decreased Swelling & EWC mesh->swelling

Caption: Logical flow of how increasing PETRA concentration affects hydrogel properties.

Data Summary Tables

The following tables summarize quantitative data from a study on polyethylene oxide (PEO) hydrogels crosslinked with varying concentrations of PETRA.[4][7][8]

Table 1: Effect of PETRA Concentration on Swelling and Network Properties

PETRA Conc. (% w/w)Gel Fraction (%)Equilibrium Water Content (EWC) (%)Crosslinking Density, ρc (mol/m³)Mesh Size, ζ (nm)
1.067.02 ± 1.3885.67 ± 0.480.08 ± 0.0056.59 ± 0.53
2.578.41 ± 1.0377.29 ± 0.350.15 ± 0.0040.85 ± 0.28
5.085.01 ± 0.5167.89 ± 0.510.23 ± 0.0132.19 ± 0.29
10.089.47 ± 0.3656.56 ± 0.530.36 ± 0.0124.96 ± 0.19
Data adapted from Chan et al., 2015.[4]

Table 2: Effect of PETRA Concentration on Rheological Properties

PETRA Conc. (% w/w)Elastic Modulus, G' (Pa)Viscous Modulus, G'' (Pa)
1.0No stable gel formedNo stable gel formed
2.5162.17 ± 11.2311.45 ± 0.77
5.0501.19 ± 20.3321.05 ± 1.25
10.01096.46 ± 47.9137.15 ± 2.19
Data adapted from Chan et al., 2015.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of PETRA-crosslinked hydrogels, based on UV photocrosslinking of a PEO-PETRA system.

Workflow Overview

The general process involves preparing a precursor solution, casting it into a mold, exposing it to UV light for crosslinking, and then characterizing the resulting hydrogel.

Workflow cluster_prep Preparation cluster_synth Synthesis cluster_char Characterization A 1. Prepare Precursor Solution (Polymer, PETRA, Photoinitiator) B 2. Cast Solution into Mold A->B C 3. UV Exposure (Photocrosslinking) B->C D 4. Swelling Studies (EWC) C->D E 5. Gel Fraction Analysis C->E F 6. Rheological Testing (G', G'') C->F G 7. SEM Imaging (Morphology) C->G

Caption: General workflow for PETRA-hydrogel synthesis and characterization.

Protocol 1: Synthesis of PEO-PETRA Hydrogel Films via UV Photocrosslinking

This protocol describes the fabrication of PEO hydrogel films with PETRA as the crosslinker.

Materials:

  • Polyethylene oxide (PEO), high molecular weight (e.g., 4,000 kDa)

  • Pentaerythritol tetraacrylate (PETRA)

  • 2,2-dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Deionized water

  • Petri dishes or other suitable molds

Procedure:

  • Precursor Solution Preparation:

    • Dissolve PEO in deionized water to achieve the desired final polymer concentration (e.g., 2% w/w). Stir overnight at room temperature to ensure complete dissolution.

    • In a separate container, dissolve the photoinitiator (DMPA) in deionized water to create a stock solution (e.g., 10% w/w).

    • Add the desired amount of PETRA crosslinker (e.g., to achieve final concentrations of 1.0, 2.5, 5.0, or 10.0% w/w relative to the polymer weight) to the PEO solution.

    • Add the photoinitiator solution to the PEO/PETRA mixture to a final concentration of 1% w/w relative to the polymer weight.

    • Stir the final solution for at least 2 hours in the dark to ensure homogeneity.

  • Casting and Crosslinking:

    • Pour a specific volume of the precursor solution into a petri dish or mold to achieve the desired film thickness.

    • Place the mold in a UV crosslinking chamber equipped with a long-wave UV lamp (e.g., 365 nm).

    • Expose the solution to UV radiation for a predetermined time (e.g., 8 minutes) to initiate photocrosslinking.

  • Post-Synthesis Processing:

    • After crosslinking, carefully remove the hydrogel film from the mold.

    • Wash the film thoroughly with deionized water to remove any unreacted monomers, photoinitiator, and non-crosslinked polymer chains.

    • The hydrogel is now ready for characterization or can be stored in deionized water.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Studies (Equilibrium Water Content - EWC)

  • Take a sample of the synthesized hydrogel and blot the surface gently to remove excess water.

  • Record its initial swollen weight (Ws).

  • Freeze-dry or oven-dry the sample at 60°C until a constant weight is achieved. Record this dry weight (Wd).

  • Calculate the EWC using the following formula:

    • EWC (%) = [(Ws - Wd) / Ws] x 100

B. Gel Fraction Determination

  • Take a freshly synthesized hydrogel sample and record its initial dry weight (Wi).

  • Immerse the sample in a large volume of deionized water at room temperature for 48 hours to allow un-crosslinked polymer to leach out. Change the water periodically.

  • After 48 hours, remove the hydrogel, freeze-dry it to a constant weight, and record the final dry weight (Wf).

  • Calculate the gel fraction using the formula:

    • Gel Fraction (%) = (Wf / Wi) x 100

C. Mechanical Testing (Rheometry)

  • Use a rheometer with a parallel plate geometry (e.g., 20 mm diameter).

  • Cut a circular disc from the hydrogel sample that matches the plate diameter.

  • Place the sample on the lower plate and lower the upper plate to make contact with the hydrogel, applying a slight compressive force.

  • Perform a strain sweep test (e.g., from 0.01% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVR).

  • Perform a frequency sweep test (e.g., from 0.1 to 100 rad/s) at a constant strain within the LVR to measure the elastic modulus (G') and viscous modulus (G'').

D. Morphological Analysis (Scanning Electron Microscopy - SEM)

  • Swell a hydrogel sample to equilibrium in deionized water.

  • Flash-freeze the sample in liquid nitrogen.

  • Transfer the frozen sample to a freeze-dryer and lyophilize until all water has sublimated.

  • Fracture the dry, brittle sample to expose its internal cross-section.

  • Mount the fractured sample on an SEM stub and sputter-coat it with a thin layer of gold or palladium to make it conductive.

  • Image the cross-sectional surface using an SEM to observe the porous network structure.[4]

Safety and Handling

This compound can be an irritant to the skin, eyes, and respiratory system.[14] It is also a potential skin sensitizer.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling PETRA and its precursor solutions. All procedures should be performed in a well-ventilated area or a chemical fume hood.

References

Application Notes and Protocols: Formulation of Scratch-Resistant Coatings with Pentaerythritol Tetraacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of scratch-resistant UV-curable coatings incorporating pentaerythritol (B129877) tetraacrylate (PETTA). PETTA is a tetrafunctional monomer that, upon polymerization, forms a densely cross-linked network, imparting exceptional hardness, and chemical and scratch resistance to coatings.[1] This document is intended to guide researchers and scientists in developing and characterizing high-performance coatings for various substrates.

Introduction to Pentaerythritol Tetraacrylate in Coatings

This compound (PETTA) is a widely used monomer in the formulation of ultraviolet (UV) and electron beam (EB) curable coatings. Its tetrafunctionality allows for the formation of a rigid, three-dimensional polymer network, which is key to achieving high scratch and abrasion resistance. When incorporated into a coating formulation with a suitable photoinitiator, PETTA rapidly polymerizes upon exposure to UV light, leading to a hard, durable, and chemically resistant film.

The high crosslink density achieved with PETTA-based coatings makes them ideal for applications where surface protection is critical, such as automotive components, electronics, and protective films for various substrates. The final properties of the coating can be tailored by adjusting the concentration of PETTA, the type and concentration of photoinitiators, and the inclusion of other oligomers, monomers, and additives.

Data Presentation: Performance of PETTA-Containing Coatings

The following table summarizes the performance of a UV-curable polyurethane acrylate (B77674) (PUA) coating formulated with and without the addition of 10% this compound as a cross-linking monomer. The data illustrates the significant impact of PETTA on the mechanical properties of the cured film.

Formulation ComponentPendulum HardnessGloss (60°)Flexibility (mm)Adhesion (Grade)Impact Strength (J/m²)
Base UV-RPU with 40% MMA <0.2 (implied)N/AN/AN/AN/A
+ 10% this compound (PETA) 0.52 N/AN/A7 20-30

Data extracted from a study on UV-curable rosin-based polyurethane coatings where PETA was used as a cross-linking monomer. The base formulation consisted of a UV-curable rosin-based polyurethane (UV-RPU) with 40% methyl methacrylate (B99206) (MMA) as a reactive diluent. The addition of PETA significantly increased the pendulum hardness, while impacting adhesion and impact strength.

Experimental Protocols

Materials and Equipment
  • Monomer: this compound (PETTA)

  • Oligomer: Urethane acrylate, epoxy acrylate, or polyester (B1180765) acrylate

  • Reactive Diluent: e.g., Methyl Methacrylate (MMA), Hexanediol diacrylate (HDDA)

  • Photoinitiator: e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Irgacure 1173)

  • Substrate: e.g., Polycarbonate panels, glass slides, or metal sheets

  • Coating Applicator: Wire-wound bar coater or spin coater

  • UV Curing System: Medium-pressure mercury lamp or UV-LED lamp with controlled intensity and exposure time.

  • Pencil Hardness Tester: Conforming to ASTM D3363

  • Adhesion Tester: Cross-hatch cutter and adhesive tape (conforming to ASTM D3359)

  • Gloss Meter: 60° geometry (conforming to ASTM D523)

Preparation of the Coating Formulation
  • In a light-protected beaker, combine the desired amounts of the oligomer, PETTA, and any other reactive diluents.

  • Stir the mixture at room temperature using a magnetic stirrer until a homogeneous solution is obtained.

  • Add the photoinitiator to the mixture. The concentration of the photoinitiator typically ranges from 1% to 5% by weight of the total formulation.

  • Continue stirring in a dark environment until the photoinitiator is completely dissolved.

  • If necessary, gently warm the mixture to aid in dissolution, but avoid excessive heat which can lead to premature polymerization.

Coating Application
  • Ensure the substrate is clean, dry, and free of any contaminants. Degrease the substrate with a suitable solvent if necessary.

  • Place the substrate on a flat, level surface.

  • Apply the prepared coating formulation onto the substrate using a wire-wound bar coater to achieve a uniform wet film thickness. Alternatively, a spin coater can be used for smaller, flat substrates.

  • The target dry film thickness for scratch-resistant coatings is typically in the range of 10-50 µm.

UV Curing Protocol
  • Place the coated substrate in the UV curing chamber.

  • Expose the coating to UV radiation. The required UV dose and intensity will depend on the specific photoinitiator used and the film thickness. A typical starting point is a medium-pressure mercury lamp with an intensity of 80-120 W/cm for a duration of 5-30 seconds.

  • Ensure the entire coated surface receives a uniform UV dose.

  • After curing, allow the coated substrate to cool to room temperature before performing any characterization tests.

Performance Evaluation Protocols
  • A set of calibrated pencils with hardness ranging from 6B (softest) to 6H (hardest) is required.

  • The pencil lead is sharpened and then flattened at a 90-degree angle using abrasive paper.

  • The pencil is held at a 45-degree angle to the coated surface and pushed forward with a constant force.

  • The pencil hardness of the coating is defined as the grade of the hardest pencil that does not scratch or mar the surface.

  • A series of parallel cuts are made through the coating to the substrate using a sharp cutting tool.

  • A second set of parallel cuts is made perpendicular to the first set, creating a grid of small squares.

  • A specified pressure-sensitive adhesive tape is applied over the grid and then rapidly pulled off at a 180-degree angle.

  • The adhesion is rated based on the amount of coating removed by the tape, according to the ASTM classification scale (5B: no detachment, to 0B: more than 65% detachment).

  • A gloss meter with a 60-degree geometry is calibrated using a standard reference tile.

  • The gloss meter is placed on the coated surface, and the gloss value is recorded in Gloss Units (GU).

  • Measurements should be taken at multiple locations on the sample to ensure an average and representative value.

Visualizations

experimental_workflow cluster_formulation Coating Formulation cluster_application Coating Application cluster_curing UV Curing cluster_characterization Performance Characterization A 1. Mix Oligomer, PETTA, & Reactive Diluents B 2. Add Photoinitiator A->B C 3. Substrate Preparation B->C D 4. Apply Uniform Film C->D E 5. Expose to UV Radiation D->E F 6. Pencil Hardness Test E->F G 7. Adhesion Test E->G H 8. Gloss Measurement E->H

Caption: Experimental workflow for scratch-resistant coating.

signaling_pathway cluster_initiation Initiation cluster_propagation Propagation & Cross-linking UV UV Light PI Photoinitiator UV->PI Absorption R Free Radicals PI->R Cleavage PETTA Pentaerythritol Tetraacrylate (PETTA) R->PETTA Initiates Polymerization Polymer Growing Polymer Chain PETTA->Polymer Polymer->PETTA Chain Reaction Network Cross-linked Network (Scratch-Resistant Coating) Polymer->Network

Caption: UV curing mechanism of PETTA-based coatings.

References

Application Notes and Protocols for Synthesizing Crosslinked Polymers with Pentaerythritol Tetraacrylate (PETA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of crosslinked polymers using pentaerythritol (B129877) tetraacrylate (PETA), a versatile crosslinking agent. Both photopolymerization and thermal polymerization methods are described, offering flexibility for various research and development applications, including the formulation of drug delivery systems. Comprehensive protocols for the characterization of the resulting polymers are also included.

Introduction

Pentaerythritol tetraacrylate (PETA) is a tetrafunctional monomer widely utilized to form highly crosslinked polymer networks. Its four acrylate (B77674) groups enable the rapid formation of a dense three-dimensional structure upon polymerization, leading to materials with notable mechanical strength and thermal stability. These properties make PETA-crosslinked polymers attractive for applications in coatings, adhesives, and importantly, in the biomedical field for creating hydrogels for drug delivery and tissue engineering. The degree of crosslinking, and thus the final properties of the polymer, can be tailored by adjusting the synthesis conditions, such as the concentration of PETA, the initiator, and the polymerization method.

Experimental Protocols

Synthesis of Crosslinked Polymers via UV Photopolymerization

This protocol details the synthesis of a PETA-crosslinked hydrogel using ultraviolet (UV) light-induced polymerization. This method is rapid and can be performed at room temperature, making it suitable for the encapsulation of sensitive therapeutic agents.

Materials:

  • This compound (PETA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, or Irgacure 2959)

  • Solvent (e.g., deionized water, phosphate-buffered saline (PBS) for hydrogels, or an organic solvent for non-hydrogel polymers)

  • Monomer (e.g., Poly(ethylene glycol) diacrylate (PEGDA) for hydrogel synthesis)

  • Nitrogen gas source

  • UV lamp (365 nm)

  • Molds (e.g., glass slides with spacers)

Procedure:

  • Precursor Solution Preparation:

    • In a light-protected container, dissolve the desired amount of monomer (e.g., PEGDA) and PETA in the chosen solvent.

    • Add the photoinitiator to the solution at a concentration typically ranging from 0.1 to 1.0 wt% of the total monomer weight.

    • Stir the mixture in the dark until all components are fully dissolved.

  • Degassing:

    • Purge the precursor solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization:

    • Carefully pour the precursor solution into the molds.

    • Expose the molds to UV light (365 nm) at a specific intensity (e.g., 10-20 mW/cm²) for a predetermined time (e.g., 5-15 minutes). The polymerization time will depend on the photoinitiator concentration, light intensity, and the thickness of the sample.

  • Post-Polymerization Processing:

    • Carefully remove the crosslinked polymer from the molds.

    • For hydrogels, immerse the samples in a large volume of the solvent (e.g., deionized water or PBS) for 24-48 hours to remove any unreacted monomers and initiator. The solvent should be changed periodically.

Synthesis of Crosslinked Polymers via Thermal Polymerization

This protocol describes the synthesis of a PETA-crosslinked polymer using a thermal initiator. This method is an alternative to photopolymerization and is suitable for applications where UV light is not desirable or accessible.

Materials:

  • This compound (PETA)

  • Thermal initiator (e.g., Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN))

  • Solvent (if required)

  • Nitrogen gas source

  • Reaction vessel with a condenser and magnetic stirrer

  • Heating source (e.g., oil bath)

Procedure:

  • Reaction Setup:

    • In the reaction vessel, combine PETA and the solvent (if used).

    • Add the thermal initiator at a concentration typically ranging from 0.5 to 2.0 wt% of the PETA weight.

  • Degassing:

    • Purge the reaction mixture with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 70-90 °C for AIBN, 80-100 °C for BPO) while stirring.

    • Maintain the temperature for a sufficient time (e.g., 2-6 hours) to ensure complete polymerization. The reaction time will depend on the initiator, its concentration, and the temperature.

  • Post-Polymerization Processing:

    • Cool the reaction vessel to room temperature.

    • If a solvent was used, precipitate the polymer in a non-solvent and collect it by filtration.

    • Wash the polymer extensively to remove any unreacted components.

    • Dry the crosslinked polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Data Presentation

The properties of PETA-crosslinked polymers are highly dependent on the synthesis parameters. The following tables summarize the expected influence of key variables on the final material characteristics.

Table 1: Effect of PETA Concentration on Hydrogel Properties (UV Photopolymerization)

PETA Concentration (wt%)Swelling Ratio (%)Tensile Strength (MPa)Crosslinking Density (mol/m³)
1HighLowLow
5MediumMediumMedium
10LowHighHigh

Table 2: Influence of Initiator Concentration and Temperature on Thermal Polymerization

InitiatorConcentration (wt%)Temperature (°C)Polymerization Time (h)Expected Outcome
AIBN0.5704-6Slower polymerization, potentially higher molecular weight between crosslinks
AIBN2.0802-3Faster polymerization, higher crosslinking density
BPO0.5805-7Slower polymerization, potentially higher molecular weight between crosslinks
BPO2.0902-4Faster polymerization, higher crosslinking density

Characterization Protocols

Swelling Studies

Objective: To determine the water uptake capacity of the hydrogel, which is indicative of its crosslinking density.

Procedure:

  • Prepare disc-shaped samples of the hydrogel with known initial dry weight (W_d).

  • Immerse the samples in a swelling medium (e.g., deionized water or PBS) at a specific temperature (e.g., 37 °C).

  • At regular time intervals, remove a sample, gently blot the surface with a lint-free wipe to remove excess water, and record its swollen weight (W_s).

  • Continue until the weight of the sample remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio (SR) and equilibrium water content (EWC) using the following equations:

    • SR (%) = [(W_s - W_d) / W_d] * 100

    • EWC (%) = [(W_s - W_d) / W_s] * 100

Mechanical Testing (Tensile)

Objective: To evaluate the mechanical properties of the crosslinked polymer, such as its tensile strength and Young's modulus.

Procedure:

  • Prepare dumbbell-shaped specimens of the polymer according to standard specifications (e.g., ASTM D638).

  • Mount the specimen in a universal testing machine (UTM) equipped with a suitable load cell.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Record the stress-strain data throughout the test.

  • From the stress-strain curve, determine the tensile strength (the maximum stress before failure) and the Young's modulus (the slope of the initial linear portion of the curve).

Dynamic Mechanical Analysis (DMA)

Objective: To characterize the viscoelastic properties of the crosslinked polymer, including its storage modulus (G'), loss modulus (G''), and tan delta (δ).

Procedure:

  • Prepare a sample with well-defined geometry (e.g., a rectangular film or a cylindrical disc).

  • Mount the sample in the DMA instrument in a suitable clamp (e.g., tension or compression).

  • Perform a temperature sweep at a constant frequency and strain to determine the glass transition temperature (Tg).

  • Perform a frequency sweep at a constant temperature to evaluate the material's response to different deformation rates.

  • The storage modulus (G') represents the elastic component, while the loss modulus (G'') represents the viscous component of the material's behavior.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of PETA-crosslinked polymers.

experimental_workflow_photopolymerization A Prepare Precursor Solution (Monomer, PETA, Photoinitiator) B Degas with Nitrogen A->B Stir in Dark C Pour into Mold B->C D UV Exposure (365 nm) C->D E Crosslinked Polymer D->E Polymerization F Purification (Swelling) E->F

Caption: UV Photopolymerization Workflow.

experimental_workflow_thermal_polymerization A Combine Reactants (PETA, Thermal Initiator) B Degas with Nitrogen A->B C Heat to Reaction Temperature B->C D Polymerization (Stirring) C->D E Crosslinked Polymer D->E Curing F Purification and Drying E->F

Caption: Thermal Polymerization Workflow.

logical_relationship cluster_synthesis Synthesis Parameters cluster_properties Polymer Properties PETA_conc PETA Concentration Crosslinking Crosslinking Density PETA_conc->Crosslinking Initiator_conc Initiator Concentration Initiator_conc->Crosslinking Temp_Time Temperature/Time Temp_Time->Crosslinking Swelling Swelling Ratio Crosslinking->Swelling inversely proportional Mechanical Mechanical Strength Crosslinking->Mechanical directly proportional

Caption: Synthesis-Property Relationships.

Application Notes and Protocols for the Characterization of Pentaerythritol Tetraacrylate (PETTA)-Crosslinked Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tetraacrylate (PETTA) is a tetra-functional monomer commonly used as a crosslinking agent in the formation of polymer networks. These networks, often in the form of hydrogels, are of significant interest in various biomedical applications, including drug delivery, tissue engineering, and as matrices for cell culture. The extent of crosslinking and the resulting network architecture dictates the macroscopic properties of these materials, such as their mechanical strength, swelling behavior, and thermal stability. A thorough characterization of these properties is therefore crucial for the rational design and application of PETTA-crosslinked networks.

This document provides detailed protocols for the key techniques used to characterize PETTA-crosslinked networks, including spectroscopic, mechanical, thermal, and swelling analyses.

Spectroscopic Characterization: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique to monitor the polymerization of PETTA by observing the disappearance of the acrylate (B77674) double bonds.

Application Note:

FTIR is used to confirm the successful crosslinking of the PETTA monomer. The characteristic absorption bands of the acrylate C=C double bond (around 1635 cm⁻¹) and the C-H bond of the acrylate group (around 810 cm⁻¹) will decrease in intensity as the polymerization proceeds. The ester carbonyl group (C=O) peak (around 1720 cm⁻¹) can be used as an internal standard as its concentration should remain constant throughout the reaction.[1]

Experimental Protocol:

Objective: To monitor the conversion of acrylate groups during the polymerization of PETTA.

Materials:

  • PETTA monomer

  • Photoinitiator (e.g., Irgacure 2959)

  • Solvent (if applicable)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • UV light source (for photopolymerization)

Procedure:

  • Sample Preparation: Prepare a solution of PETTA and the photoinitiator in a suitable solvent or use the neat monomer if it is a liquid.

  • Initial Spectrum: Place a small drop of the unpolymerized liquid mixture onto the ATR crystal of the FTIR spectrometer and record the initial spectrum. This will serve as the t=0 reference.[2]

  • Polymerization: Expose the sample on the ATR crystal to a UV light source to initiate polymerization. Spectra can be recorded at different time intervals during UV exposure to monitor the reaction kinetics.

  • Final Spectrum: After the desired polymerization time, record the final spectrum of the crosslinked PETTA network.

  • Data Analysis:

    • Identify the characteristic peaks for the acrylate C=C stretch (~1635 cm⁻¹), C-H bend (~810 cm⁻¹), and the ester C=O stretch (~1720 cm⁻¹).[1]

    • Calculate the degree of conversion by monitoring the decrease in the area of the acrylate C=C peak relative to the area of the ester C=O peak, which serves as an internal standard.[3]

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Analysis prep Mix PETTA and Photoinitiator initial_spec Record Initial Spectrum (t=0) prep->initial_spec polymerize Initiate Polymerization (UV Exposure) initial_spec->polymerize kinetic_spec Record Spectra at Time Intervals polymerize->kinetic_spec final_spec Record Final Spectrum kinetic_spec->final_spec analyze Calculate Degree of Conversion final_spec->analyze

Rheological Characterization

Rheology is the study of the flow and deformation of materials. For PETTA-crosslinked networks, rheological measurements provide valuable information about their viscoelastic properties, such as the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.[4]

Application Note:

Rheological characterization is essential for understanding the mechanical behavior of PETTA hydrogels under shear. A solid-like hydrogel will exhibit a storage modulus that is significantly higher than its loss modulus (G' > G'').[4] The gelation point, the point at which the liquid monomer mixture transforms into a solid-like gel, can be determined by monitoring G' and G'' over time during polymerization. The frequency dependence of the moduli can also provide insights into the network structure.[5][6]

Experimental Protocol:

Objective: To determine the viscoelastic properties and gelation time of a PETTA-crosslinked hydrogel.

Materials:

  • PETTA monomer solution with photoinitiator

  • Rheometer equipped with a parallel plate geometry and a UV curing accessory

  • Temperature control unit (Peltier plate)

Procedure:

  • Instrument Setup:

    • Set the rheometer to the desired temperature, typically 25°C or 37°C for biomedical applications.

    • Use a parallel plate geometry (e.g., 20 mm diameter) and set the gap to a suitable distance (e.g., 500 µm).[7]

  • Sample Loading: Pipette the liquid PETTA monomer solution onto the center of the bottom plate of the rheometer.

  • Time Sweep (Gelation Kinetics):

    • Lower the upper plate to the set gap.

    • Perform a time sweep experiment by applying a small oscillatory strain (within the linear viscoelastic region, e.g., 1%) at a constant frequency (e.g., 1 Hz) while simultaneously exposing the sample to UV light to initiate polymerization.

    • Monitor the storage modulus (G') and loss modulus (G'') as a function of time. The gel point is often identified as the crossover point where G' = G''.[8]

  • Frequency Sweep:

    • After the network is fully cured, perform a frequency sweep at a constant strain (within the linear viscoelastic region).

    • Vary the frequency (e.g., from 0.1 to 100 rad/s) and record G' and G''. For a stable gel, G' should be relatively independent of frequency.

  • Strain Sweep:

    • To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz).

    • Vary the strain amplitude (e.g., from 0.1% to 100%) and observe the point at which G' begins to decrease, which indicates the limit of the LVER.[5]

Rheology_Workflow cluster_setup Instrument Setup cluster_measurement Rheological Measurements cluster_analysis Data Analysis setup Set Temperature and Geometry load Load Sample setup->load time_sweep Time Sweep (Gelation) load->time_sweep freq_sweep Frequency Sweep time_sweep->freq_sweep strain_sweep Strain Sweep freq_sweep->strain_sweep analyze Determine G', G'', Gel Point, and LVER strain_sweep->analyze

Swelling Studies

The swelling behavior of a hydrogel is a measure of its ability to absorb and retain water. It is governed by the crosslink density of the polymer network; a higher crosslink density results in a lower swelling ratio.[9]

Application Note:

The equilibrium swelling ratio (ESR) is a key parameter for characterizing hydrogels and is indicative of the network structure.[9][10] It is particularly important for drug delivery applications as it influences the diffusion of molecules through the network. The swelling ratio can be determined by measuring the weight of the hydrogel in its swollen and dry states.[11]

Experimental Protocol:

Objective: To determine the equilibrium swelling ratio (ESR) of a PETTA-crosslinked hydrogel.

Materials:

  • Cured PETTA hydrogel samples of known initial weight

  • Deionized water or phosphate-buffered saline (PBS)

  • Beakers or vials

  • Analytical balance

  • Lyophilizer or vacuum oven

Procedure:

  • Initial Weight: Weigh the as-prepared (hydrated) hydrogel samples (W_initial).

  • Swelling: Immerse the hydrogel samples in an excess of deionized water or PBS at a specific temperature (e.g., 37°C).[11]

  • Equilibrium Swelling: Allow the hydrogels to swell until they reach a constant weight, which indicates equilibrium. This may take 24 to 48 hours.[12] Periodically remove the samples, gently blot the surface with a lint-free wipe to remove excess water, and weigh them (W_swollen).

  • Drying: After reaching equilibrium swelling, freeze the samples and then dry them using a lyophilizer or in a vacuum oven until a constant weight is achieved (W_dry).[11]

  • Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following formula: ESR = (W_swollen - W_dry) / W_dry[13]

Swelling_Workflow cluster_prep Sample Preparation cluster_exp Swelling Experiment cluster_calc Calculation weigh_initial Weigh Initial Hydrogel swell Immerse in Fluid weigh_initial->swell weigh_swollen Periodically Weigh until Equilibrium swell->weigh_swollen dry Dry the Swollen Hydrogel weigh_swollen->dry weigh_dry Weigh Dry Hydrogel dry->weigh_dry calculate Calculate Equilibrium Swelling Ratio weigh_dry->calculate

Mechanical Characterization: Dynamic Mechanical Analysis (DMA)

DMA is a technique used to measure the mechanical properties of materials as a function of temperature, time, and frequency. It provides information on the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus), which is a measure of damping.[14][15]

Application Note:

DMA is particularly useful for determining the glass transition temperature (Tg) of the crosslinked PETTA network. The Tg is observed as a sharp drop in the storage modulus and a peak in the tan delta curve.[14] This information is critical for understanding the material's behavior at different temperatures.

Experimental Protocol:

Objective: To determine the glass transition temperature (Tg) and viscoelastic properties of a PETTA-crosslinked network.

Materials:

  • Cured PETTA network sample with defined dimensions (e.g., rectangular film)

  • DMA instrument with a suitable clamp (e.g., tension or three-point bending)

Procedure:

  • Sample Preparation: Prepare a sample of the cured PETTA network with uniform and known dimensions.

  • Instrument Setup:

    • Mount the sample in the appropriate clamp.

    • Set the instrument to perform a temperature sweep.

  • Temperature Sweep:

    • Apply a small sinusoidal strain at a constant frequency (e.g., 1 Hz).

    • Ramp the temperature over a desired range (e.g., from -50°C to 200°C) at a controlled heating rate (e.g., 3°C/min).[16]

    • Record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

  • Data Analysis:

    • The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.[15]

    • The storage modulus in the rubbery plateau region (above Tg) can provide information about the crosslink density.

DMA_Workflow cluster_prep Sample Preparation cluster_dma DMA Measurement cluster_analysis Data Analysis prep Prepare Sample with Defined Dimensions mount Mount Sample in DMA prep->mount temp_sweep Perform Temperature Sweep mount->temp_sweep analyze Determine E', E'', tan δ, and Tg temp_sweep->analyze

Thermal Characterization: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are thermal analysis techniques that measure changes in the physical and chemical properties of a material as a function of temperature. TGA measures changes in weight, while DSC measures heat flow.[17][18]

Application Note:

TGA is used to determine the thermal stability and degradation temperature of the PETTA-crosslinked network.[19][20] The onset of weight loss in the TGA curve indicates the temperature at which the polymer begins to decompose. DSC is used to determine the glass transition temperature (Tg) and to study any crystallization or melting behavior.[21][22]

Experimental Protocols:

Thermogravimetric Analysis (TGA):

Objective: To evaluate the thermal stability and degradation profile of the PETTA-crosslinked network.

Materials:

  • Small amount (5-10 mg) of the cured PETTA network

  • TGA instrument

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Measurement:

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[19]

    • Record the sample weight as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition and the temperature of maximum decomposition rate from the TGA and derivative thermogravimetric (DTG) curves, respectively.[23]

Differential Scanning Calorimetry (DSC):

Objective: To determine the glass transition temperature (Tg) of the PETTA-crosslinked network.

Materials:

  • Small amount (5-10 mg) of the cured PETTA network

  • DSC instrument

Procedure:

  • Sample Preparation: Encapsulate a small, accurately weighed sample in a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Measurement:

    • Perform a heat-cool-heat cycle. For example, heat from room temperature to 150°C, cool to -50°C, and then heat again to 150°C. A typical heating/cooling rate is 10°C/min.

    • Record the heat flow as a function of temperature.

  • Data Analysis: The glass transition temperature (Tg) is observed as a step-like change in the baseline of the heat flow curve during the second heating scan.[22]

Thermal_Analysis_Workflow cluster_tga TGA cluster_dsc DSC tga_prep Prepare TGA Sample tga_run Run TGA tga_prep->tga_run tga_analyze Analyze Degradation tga_run->tga_analyze dsc_prep Prepare DSC Sample dsc_run Run DSC (Heat-Cool-Heat) dsc_prep->dsc_run dsc_analyze Analyze Tg dsc_run->dsc_analyze

Summary of Quantitative Data

The following tables summarize typical quantitative data that can be obtained from the characterization of PETTA-crosslinked networks. The values are representative and will vary depending on the specific formulation and polymerization conditions.

Table 1: Mechanical and Rheological Properties

PropertyTypical Value RangeCharacterization Technique
Storage Modulus (G')1 - 100 kPaRheology
Loss Modulus (G'')0.1 - 10 kPaRheology
Young's Modulus (E)0.1 - 5 MPaTensile Testing / DMA
Elongation at Break10 - 100%Tensile Testing

Table 2: Thermal Properties

PropertyTypical Value RangeCharacterization Technique
Glass Transition Temp. (Tg)40 - 100 °CDSC, DMA
Decomposition Temp. (Td)300 - 450 °CTGA

Table 3: Swelling Properties

PropertyTypical Value RangeCharacterization Technique
Equilibrium Swelling Ratio5 - 50Gravimetric Analysis
Water Content80 - 98%Gravimetric Analysis

References

Application Notes and Protocols for Incorporating Pentaerythritol Tetraacrylate into Polymer Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of pentaerythritol (B129877) tetraacrylate (PETEA) into polymer electrolytes. PETEA is a tetrafunctional acrylate (B77674) monomer that, when polymerized, forms a three-dimensional crosslinked network, significantly enhancing the mechanical strength and thermal stability of gel polymer electrolytes (GPEs).[1] This makes it a promising material for developing safer and more robust lithium-ion and other advanced battery systems.

The in-situ polymerization of PETEA within a liquid electrolyte-soaked porous membrane is a widely adopted method that ensures excellent interfacial contact between the electrolyte and the electrodes.[2][3] This approach simplifies the manufacturing process and can lead to improved electrochemical performance, including ionic conductivity and cycling stability.

Key Performance Enhancements with PETEA Incorporation

The addition of PETEA as a crosslinking agent in polymer electrolytes offers several advantages:

  • Improved Mechanical Properties: The formation of a 3D network structure provides mechanical robustness to the electrolyte, which is crucial for flexible and solid-state batteries.

  • Enhanced Thermal Stability: Crosslinking increases the thermal decomposition temperature of the electrolyte, improving the safety of the battery.

  • Good Ionic Conductivity: While there can be a trade-off between mechanical strength and ionic conductivity, PETEA-based GPEs can achieve high ionic conductivity, often in the range of 10⁻⁴ to 10⁻³ S/cm.[2]

  • Favorable Electrochemical Stability: PETEA-based electrolytes can exhibit a wide electrochemical stability window, making them suitable for high-voltage battery chemistries.

Data Presentation

The following tables summarize the quantitative data from various studies on PETEA-based polymer electrolytes.

Table 1: Electrochemical Properties of PETEA-Based Gel Polymer Electrolytes

Polymer SystemIonic Conductivity (S/cm)Li⁺ Transference Number (tLi⁺)Electrochemical Stability Window (V vs. Li/Li⁺)Reference
PETEA-DFHMA (5:1 molar ratio)1.207 x 10⁻³0.6634.6[4]
PEGDMA-PETEA (1:1 ratio)7.60 x 10⁻³Not ReportedNot Reported[2]

DFHMA: Dodecafluoroheptyl methacrylate (B99206), PEGDMA: Poly(ethylene glycol) dimethacrylate

Table 2: Mechanical and Electrochemical Performance Trade-off

Curing ConditionDegree of PolymerizationIonic ConductivityMechanical PropertiesReference
Lower Temperature / Shorter TimeLowerHigherSofter[5]
Higher Temperature / Longer TimeHigherLowerHarder[5]

Table 3: Cell Cycling Performance of PETEA-Based GPEs

Cell ConfigurationCycling ConditionsInitial Discharge Capacity (mAh/g)Capacity RetentionReference
LiNi₀.₅Co₀.₂Mn₀.₃O₂/GPE/Li2C, 100 cyclesNot Reported63.9% (for PETEA-g-BMA)[1]
LiNi₀.₅Co₀.₂Mn₀.₃O₂/GPE/Li2C, 100 cyclesNot ReportedSpecific capacity of 143.1 mAh g⁻¹ after 100 cycles[4]
Graphite/GPE/LiCoO₂0.5C, 500 cycles14790% (for PEGDMA-PETEA 1:1)[2]

BMA: Butyl methacrylate

Experimental Protocols

Two primary methods for the in-situ fabrication of PETEA-based gel polymer electrolytes are detailed below: thermal polymerization and UV-cured polymerization.

Protocol 1: In-Situ Thermal Polymerization of PETEA-Based Gel Polymer Electrolyte

This protocol describes the preparation of a GPE through thermal initiation of polymerization.

Materials:

  • Pentaerythritol tetraacrylate (PETEA), monomer

  • Co-monomer (e.g., Butyl methacrylate - BMA, optional)

  • Azobisisobutyronitrile (AIBN), thermal initiator

  • Liquid electrolyte solution (e.g., 1.0 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC), diethyl carbonate (DEC), and ethyl methyl carbonate (EMC) in a 1:1:1 volume ratio)

  • Porous polymer separator (e.g., polyethylene (B3416737) or polypropylene)

  • Battery electrodes (cathode and anode)

Equipment:

  • Glovebox with an argon atmosphere

  • Magnetic stirrer

  • Beakers and vials

  • Micropipette

  • Vacuum oven

  • Coin cell or pouch cell assembly components

Procedure:

  • Precursor Solution Preparation (in a glovebox): a. In a vial, mix the PETEA monomer and any co-monomer at the desired molar ratio (e.g., PETEA:BMA = 1:1). b. Add the thermal initiator, AIBN, to the monomer mixture. A typical concentration is 0.1 wt% of the total monomer weight. c. Add the liquid electrolyte solution to the monomer-initiator mixture to achieve the desired final monomer concentration (e.g., 2 wt% total monomer). d. Stir the mixture for 1-3 hours at room temperature to form a homogeneous precursor solution.[6]

  • Electrolyte Infiltration: a. Place the porous separator between the cathode and anode in a coin cell or pouch cell configuration. b. Inject a sufficient amount of the precursor solution to fully wet the separator and electrodes.

  • In-Situ Thermal Polymerization: a. Assemble the battery in its final casing (e.g., crimp the coin cell). b. Heat the assembled battery in an oven at a specific temperature and duration to initiate polymerization. A common condition is 60-80°C for several hours. The exact temperature and time will depend on the initiator and desired degree of polymerization.

  • Cell Formation and Testing: a. After polymerization, allow the cell to cool to room temperature. b. The cell is now ready for electrochemical formation cycles and subsequent testing.

Protocol 2: In-Situ UV-Cured Polymerization of PETEA-Based Gel Polymer Electrolyte

This protocol outlines the fabrication of a GPE using ultraviolet light to initiate polymerization.

Materials:

  • This compound (PETEA), monomer

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPP)

  • Liquid electrolyte solution (e.g., 1.0 M LiTFSI in a suitable solvent)

  • Porous polymer separator

  • Battery electrodes

  • Quartz glass plates

Equipment:

  • Glovebox with an argon atmosphere

  • Magnetic stirrer

  • Beakers and vials

  • Micropipette

  • UV curing system with controlled wavelength and intensity

  • Coin cell or pouch cell assembly components

Procedure:

  • Precursor Solution Preparation (in a glovebox): a. In a vial, dissolve the photoinitiator in the PETEA monomer. b. Add the liquid electrolyte solution to the monomer-initiator mixture. c. Stir the solution until a homogeneous precursor is formed.

  • Electrolyte Infiltration and Assembly: a. Place the porous separator on one of the electrodes. b. Dropcast the precursor solution onto the separator to ensure complete wetting. c. Place the other electrode on top. d. For characterization purposes, the precursor solution can be cast between two quartz glass plates.

  • In-Situ UV Curing: a. Place the assembled components (or the quartz plate assembly) under a UV lamp. b. Expose the assembly to UV radiation for a specific duration. The curing time will depend on the photoinitiator concentration, the intensity of the UV source, and the thickness of the electrolyte layer. This process is typically very fast, often taking only a few minutes.

  • Cell Assembly and Testing: a. If not already in its final form, assemble the UV-cured electrolyte/electrode assembly into a coin cell or pouch cell inside a glovebox. b. The cell is now ready for electrochemical testing.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

experimental_workflow cluster_prep Precursor Preparation cluster_assembly Cell Assembly cluster_polymerization In-Situ Polymerization cluster_final Final Product p1 Mix Monomers (PETEA, Co-monomer) p2 Add Initiator (Thermal or Photo) p1->p2 p3 Add Liquid Electrolyte p2->p3 p4 Stir to Homogenize p3->p4 a2 Inject/Dropcast Precursor p4->a2 a1 Place Separator on Electrode a1->a2 a3 Add Second Electrode a2->a3 pol1 Thermal Curing (Heat) a3->pol1 pol2 UV Curing (UV Light) a3->pol2 f1 GPE-based Battery Cell pol1->f1 pol2->f1

Caption: Experimental workflow for preparing PETEA-based GPEs.

logical_relationship cluster_input Input cluster_structure Structural Change cluster_properties Resulting Properties cluster_performance Overall Performance input Incorporate PETEA structure Formation of 3D Crosslinked Network input->structure prop1 Enhanced Mechanical Strength structure->prop1 prop2 Improved Thermal Stability structure->prop2 prop3 Good Ionic Conductivity structure->prop3 prop4 Wide Electrochemical Window structure->prop4 perf Improved Battery Safety and Performance prop1->perf prop2->perf prop3->perf prop4->perf

Caption: Effect of PETEA on polymer electrolyte properties.

References

Troubleshooting & Optimization

methods for removing inhibitors from pentaerythritol tetraacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of inhibitors from pentaerythritol (B129877) tetraacrylate (PETTA) for research and development applications.

Frequently Asked Questions (FAQs)

Q1: Why is an inhibitor added to PETTA? A1: Pentaerythritol tetraacrylate is a highly reactive monomer susceptible to spontaneous polymerization, especially when exposed to heat or light.[1][2] To ensure stability during shipping and storage, manufacturers add polymerization inhibitors.[1][2] A common inhibitor used in PETTA is the monomethyl ether of hydroquinone (B1673460) (MEHQ).[3][4] These compounds function by scavenging free radicals, which initiate the polymerization process.[1]

Q2: When is it necessary to remove the inhibitor from PETTA? A2: The inhibitor must be removed immediately before the monomer is used in a polymerization reaction.[5] Its presence will interfere with or completely prevent the desired polymerization, leading to failed reactions, significantly reduced polymer yields, or polymers with inconsistent properties.[1][2]

Q3: What are the most common methods for removing inhibitors from PETTA? A3: The two primary and most effective methods for removing phenolic inhibitors like MEHQ from acrylate (B77674) monomers are:

  • Caustic Washing: An acid-base extraction using an aqueous basic solution, such as sodium hydroxide (B78521) (NaOH), to remove the weakly acidic inhibitor.[2][6][7]

  • Column Chromatography: Passing the monomer through a column packed with an adsorbent like basic activated alumina (B75360).[2][8][9]

Q4: Which inhibitor removal method should I choose? A4: For typical lab-scale purification, passing the monomer through a column of basic activated alumina is often the most convenient and efficient method.[8][9] Caustic washing is also highly effective but requires subsequent steps to remove water, which can be challenging with viscous monomers like PETTA.[6][9]

Q5: What safety precautions should be taken after removing the inhibitor? A5: Once the inhibitor is removed, PETTA is no longer stabilized and can polymerize spontaneously.[6] The purified monomer should be used immediately.[6][9] If temporary storage is unavoidable, it should be kept at a low temperature (e.g., in a refrigerator), in the dark, and under an inert atmosphere like nitrogen or argon.[1][9] Always handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

Troubleshooting Guide

Q: My polymerization reaction failed or was significantly slow after removing the inhibitor. What went wrong? A: This issue can arise from several factors:

  • Incomplete Inhibitor Removal: The amount of adsorbent or the number of washes may have been insufficient.[1] It is recommended to test a small sample post-purification using HPLC or UV-Vis spectroscopy to confirm the absence of the inhibitor.[1]

  • Presence of Water: If you used the caustic wash method, residual water in the monomer can inhibit certain polymerization reactions. Ensure the monomer is thoroughly dried with a drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[6]

  • Oxygen Inhibition: The inhibitors in PETTA require dissolved oxygen to be effective.[10] However, oxygen itself can inhibit free-radical polymerization. After removing the inhibitor, it is crucial to purge the purified monomer and reaction vessel with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[6]

Q: I observed an emulsion during the caustic (NaOH) wash. How can I resolve this? A: Emulsion formation can make layer separation difficult.[1] To prevent or break an emulsion:

  • Avoid vigorous shaking of the separatory funnel. Instead, gently invert the funnel multiple times.[1]

  • Allow the mixture to stand for a longer period to give the layers time to separate.[1]

  • Adding a small amount of a saturated brine (NaCl) solution can help break the emulsion by increasing the ionic strength of the aqueous phase.[1][6]

Q: My yield of purified PETTA seems low after the removal process. Why? A: A low yield, particularly after a caustic wash, can be due to the loss of monomer during the procedure. This can happen if an emulsion forms and is not fully resolved, leading to some of the organic layer being discarded with the aqueous layer.[1] Ensure a clean separation of layers before draining the aqueous phase. When using column chromatography, ensure the monomer is fully eluted from the column by washing with a suitable solvent if necessary.

Data Presentation

Table 1: Comparison of Inhibitor Removal Methods for PETTA

FeatureCaustic Wash (1M NaOH)Column Chromatography (Basic Alumina)
Typical Efficiency 95-99%[9]>99%[9]
Advantages Cost-effective for larger quantities.[5]Simple, fast, and highly effective for lab scale.[8][9] Requires no drying step.
Disadvantages Requires multiple extractions.[6] Risk of emulsion formation.[1] Requires a subsequent, thorough drying step.[6]The adsorbent has a finite capacity.[11] May not be cost-effective for very large volumes.
Best For Large-scale purifications where subsequent drying steps are feasible.Rapid, high-purity, lab-scale applications.[9]

Experimental Protocols

Protocol 1: Inhibitor Removal via Caustic Wash

This method is effective for removing phenolic inhibitors like MEHQ.[6]

Materials:

  • This compound (PETTA) containing inhibitor

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, and Erlenmeyer flask

  • pH paper

Procedure:

  • Place the PETTA monomer into a separatory funnel.

  • Add an equal volume of 1 M NaOH solution.

  • Stopper the funnel and shake for 1-2 minutes, inverting gently to avoid emulsion formation. Periodically vent the funnel to release any pressure.[6]

  • Allow the layers to separate. The inhibitor will be in the lower aqueous layer.

  • Drain and discard the lower aqueous layer.[6]

  • Repeat the wash with 1 M NaOH solution two more times.[6]

  • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Check the aqueous layer with pH paper to ensure it is neutral.[9]

  • Wash the monomer with an equal volume of saturated brine solution to aid in the removal of dissolved water.[6]

  • Transfer the washed PETTA to a clean, dry Erlenmeyer flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ (approx. 10-20 g per 100 mL of monomer) to dry the PETTA. Stir for 30-60 minutes.[6]

  • Decant or filter the purified, dry monomer from the drying agent.

  • Crucially, use the purified monomer immediately. [6]

Protocol 2: Inhibitor Removal via Alumina Column Chromatography

This is a convenient and highly effective method for lab-scale purification.[8][9]

Materials:

  • This compound (PETTA) containing inhibitor

  • Basic activated alumina

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Sand

  • Beaker or flask for collection

Procedure:

  • Securely clamp the chromatography column in a vertical position.

  • Insert a small plug of glass wool or cotton into the bottom of the column to retain the stationary phase.[9]

  • Add a small layer (approx. 1 cm) of sand over the plug.[9]

  • Fill the column with basic activated alumina to the desired height (a column of 10-15 cm is typically sufficient for small-scale purification).

  • Gently tap the column to ensure the alumina is well-packed.

  • Carefully add the PETTA monomer to the top of the column.

  • Allow the monomer to pass through the alumina bed under gravity. The inhibitor will be adsorbed by the alumina.[1]

  • Collect the purified monomer as it elutes from the column.

  • Crucially, use the purified monomer immediately. [9]

Visual Workflow

Inhibitor_Removal_Troubleshooting start Experiment Issue: Failed or Slow Polymerization check_removal Was the inhibitor removed prior to the reaction? start->check_removal no_path No check_removal->no_path No yes_path Yes check_removal->yes_path Yes perform_removal Action: Perform inhibitor removal. Refer to Protocol 1 or 2. no_path->perform_removal troubleshoot Troubleshoot Potential Causes yes_path->troubleshoot cause1 Incomplete Removal troubleshoot->cause1 cause2 Water Contamination (from Caustic Wash) troubleshoot->cause2 cause3 Oxygen Inhibition troubleshoot->cause3 solution1 Solution: - Increase number of washes or  amount of alumina. - Verify removal with HPLC/UV-Vis. cause1->solution1 leads to solution2 Solution: - Ensure thorough drying with  anhydrous MgSO₄/Na₂SO₄. - Use alumina column method instead. cause2->solution2 leads to solution3 Solution: - Purge monomer and reactor with  inert gas (N₂ or Ar) before  and during polymerization. cause3->solution3 leads to

Caption: Troubleshooting workflow for failed polymerization of PETTA.

References

Technical Support Center: Optimizing Crosslinking Density with Pentaerythritol Tetraacrylate (PETRA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the optimization of crosslinking density with varying concentrations of pentaerythritol (B129877) tetraacrylate (PETRA).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of PETRA in hydrogel formulation?

A1: Pentaerythritol tetraacrylate (PETRA) is a multifunctional acrylate (B77674) monomer that acts as a crosslinking agent.[1][2] Its primary role is to form a three-dimensional network structure by creating chemical bonds between polymer chains, thereby influencing the mechanical and physical properties of the resulting hydrogel.[3]

Q2: How does increasing the concentration of PETRA affect the properties of a hydrogel?

A2: Increasing the concentration of PETRA generally leads to a higher crosslinking density.[4][5] This, in turn, results in:

  • Increased mechanical strength: Higher tensile strength and elastic modulus.[4][6]

  • Decreased swelling: The tighter network restricts the movement of polymer chains and reduces the equilibrium water content (EWC).[4][7]

  • Decreased mesh size: The space available for molecules to diffuse within the hydrogel network becomes smaller.[5][7]

  • Increased gel fraction: A higher percentage of the polymer is incorporated into the insoluble gel network.[4][7]

Q3: What is the minimum concentration of PETRA required to form a stable hydrogel?

A3: The minimum concentration of PETRA required to form a stable, viscoelastic solid gel can vary depending on the polymer system. For example, in polyethylene (B3416737) oxide (PEO) hydrogels, a minimum concentration of 2.5% w/w PETRA has been shown to be necessary to yield films with desirable properties for skin applications.[4][7]

Q4: Can PETRA be used in biomedical applications?

A4: Yes, PETRA is used in the formulation of biomaterials for applications like drug delivery and tissue engineering.[8] However, as with any chemical, its biocompatibility should be evaluated for the specific application, as high concentrations of crosslinkers can sometimes negatively affect cell viability.[9] Chitosan-based hydrogels, for instance, have been shown to be biocompatible and safe for radioisotope delivery in brachytherapy for cancer.[10]

Q5: How should PETRA be stored?

A5: PETRA should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizers.[11] It is sensitive to heat and light, which can cause premature polymerization.[11][12] It is often supplied with an inhibitor like monomethyl ether hydroquinone (B1673460) (MEHQ) to prevent spontaneous polymerization.[2] To maintain stability, it's crucial to keep the container tightly closed and prevent moisture contact.[11]

Troubleshooting Guides

Issue 1: Low or No Gel Formation

Q: My hydrogel solution is not forming a gel or is very weak after the crosslinking process. What could be the issue?

A: This is a common problem that can arise from several factors:

  • Insufficient PETRA Concentration: The concentration of PETRA may be too low to form a stable crosslinked network.

    • Solution: Gradually increase the weight percentage of PETRA in your formulation. Refer to literature for typical concentration ranges for your specific polymer system.[4]

  • Ineffective Initiation: If you are using photopolymerization (e.g., UV curing), the photoinitiator may be inactive or used at an incorrect concentration.

    • Solution: Ensure your photoinitiator is fresh and has been stored correctly. Optimize the photoinitiator concentration and the UV exposure time and intensity.[3]

  • Hydrolyzed Crosslinker: PETRA, like other acrylates, can be susceptible to hydrolysis, especially if exposed to moisture over time.

    • Solution: Use fresh PETRA and ensure it has been stored in a dry environment. Before use, allow the container to reach room temperature to prevent condensation upon opening.

  • Presence of Inhibitors: PETRA is often supplied with an inhibitor to prevent premature polymerization during storage.[2]

    • Solution: While typically not necessary for most applications, if you suspect the inhibitor is interfering, it can be removed using an inhibitor-remover column.[2] Be aware that removing the inhibitor will significantly reduce the shelf life of the monomer.

Issue 2: Hydrogel Properties are Not as Expected (e.g., too stiff, too soft, swells too much or too little)

Q: I have successfully formed a hydrogel, but its mechanical properties or swelling behavior are not what I need for my application. How can I tune these properties?

A: The physical properties of your hydrogel are directly related to the crosslinking density, which can be controlled by varying the PETRA concentration.

  • Problem: Hydrogel is too soft and swells excessively.

    • Cause: Low crosslinking density.

    • Solution: Increase the concentration of PETRA. This will create a more tightly crosslinked network, leading to a stiffer gel with a lower swelling ratio.[4][6]

  • Problem: Hydrogel is too brittle and does not swell enough.

    • Cause: High crosslinking density.

    • Solution: Decrease the concentration of PETRA. A lower crosslinking density will result in a more flexible and elastic hydrogel with a higher capacity for swelling.[13]

  • Problem: Inconsistent results between batches.

    • Cause: This could be due to variations in the experimental conditions.

    • Solution: Carefully control all experimental parameters, including the concentration of all components, curing time, temperature, and UV light intensity (for photopolymerization). Ensure thorough mixing of the precursor solution to achieve a homogeneous distribution of PETRA.

Data Presentation

The following tables summarize the effect of varying PETRA concentration on the properties of Polyethylene Oxide (PEO) hydrogels, as reported in the literature.

Table 1: Effect of PETRA Concentration on Swelling and Network Properties of PEO Hydrogels [4][7]

PETRA Conc. (% w/w)Equilibrium Water Content (EWC) (%)Average Molecular Weight Between Crosslinks (Mc) ( g/mol )Crosslinking Density (ρc) (mol/cm³) x 10⁻⁴Mesh Size (ζ) (nm)Gel Fraction (%)
185.67 ± 0.4811145.71 ± 516.211.79 ± 0.1510.72 ± 0.4167.02 ± 1.38
2.577.84 ± 0.534789.29 ± 199.824.16 ± 0.327.02 ± 0.2385.84 ± 1.65
566.84 ± 1.302073.79 ± 214.809.61 ± 1.874.62 ± 0.4188.12 ± 0.98
1056.56 ± 0.531135.43 ± 49.3417.55 ± 1.383.41 ± 0.1289.47 ± 0.36

Table 2: Effect of PETRA Concentration on Mechanical and Rheological Properties of PEO Hydrogels [4]

PETRA Conc. (% w/w)Tensile Strength (MPa)Average Elastic Modulus (G') (Pa x 10)Average Viscous Modulus (G'') (Pa x 10)
10.23 ± 0.04--
2.50.61 ± 0.081.23 ± 0.041.80 ± 0.04
51.02 ± 0.151.31 ± 0.051.91 ± 0.05
101.41 ± 0.121.39 ± 0.062.03 ± 0.06

Experimental Protocols

Protocol: UV Crosslinking of PEO Hydrogels with Varying PETRA Concentrations

This protocol is adapted from studies on the fabrication of PEO hydrogel films.[4][7]

Materials:

  • Polyethylene oxide (PEO), high molecular weight (e.g., 1,000,000 g/mol )

  • This compound (PETRA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Deionized water

  • UV curing system

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a stock solution of PEO in deionized water (e.g., 2% w/w). Stir overnight to ensure complete dissolution.

    • Prepare a stock solution of the photoinitiator in a suitable solvent (e.g., methanol) if it is not readily water-soluble.

    • For each desired PETRA concentration (e.g., 1%, 2.5%, 5%, 10% w/w relative to the PEO), weigh the appropriate amount of PETRA and add it to the PEO solution.

    • Add the photoinitiator to the PEO/PETRA mixture (a typical concentration is 1% w/w of the polymer).

    • Mix the solution thoroughly until it is homogeneous.

  • Casting and Curing:

    • Pour a defined volume of the precursor solution into a mold (e.g., a petri dish) to achieve the desired film thickness.

    • Place the mold in a UV curing chamber.

    • Expose the solution to UV radiation (e.g., 365 nm) for a specified duration (e.g., 10-30 minutes). The optimal exposure time should be determined experimentally.

  • Post-Curing and Characterization:

    • After curing, carefully remove the hydrogel film from the mold.

    • Wash the hydrogel with deionized water to remove any unreacted components.

    • Proceed with characterization studies such as swelling tests, mechanical testing, and rheological analysis.

Visualizations

experimental_workflow cluster_prep Precursor Solution Preparation cluster_fab Hydrogel Fabrication cluster_char Characterization PEO PEO Dissolution PETRA Add PETRA PEO->PETRA Varying Concentration Initiator Add Photoinitiator PETRA->Initiator Mix Homogenize Initiator->Mix Cast Cast into Mold Mix->Cast Cure UV Curing Cast->Cure Wash Wash Hydrogel Cure->Wash Swell Swelling Studies Wash->Swell Mech Mechanical Testing Wash->Mech Rheo Rheological Analysis Wash->Rheo

Caption: Experimental workflow for fabricating and characterizing PETRA-crosslinked hydrogels.

petra_concentration_effects node1 Increase PETRA Concentration node2 Higher Crosslinking Density node1->node2 node3 Increased Mechanical Strength node2->node3 node4 Decreased Swelling Ratio node2->node4 node5 Decreased Mesh Size node2->node5 node6 Increased Gel Fraction node2->node6

Caption: Relationship between PETRA concentration and key hydrogel properties.

References

Technical Support Center: Pentaerythritol Tetraacrylate (PETA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pentaerythritol (B129877) tetraacrylate (PETA).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of PETA, focusing on side reactions and byproduct formation.

Issue Potential Cause(s) Recommended Action(s)
High levels of incomplete esterification products (PETA-1, PETA-2, PETA-3) 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inadequate amount of acrylic acid (low molar ratio). 4. Insufficient catalyst concentration.1. Increase the reaction time and monitor the reaction progress using HPLC to track the disappearance of intermediates. A target molar ratio of pentaerythritol triacrylate to tetraacrylate can be in the range of 1:3 to 1:10.[1] 2. Raise the reaction temperature, typically to a range of 80-120°C, to favor the formation of the tetra-ester.[1] 3. Increase the molar ratio of acrylic acid to pentaerythritol. Ratios of 4:1 to 8:1 are commonly used.[1] 4. Increase the concentration of the acid catalyst (e.g., p-toluenesulfonic acid) to 1.5-3.0% of the total mass of the reactants.[1]
Product has a high viscosity 1. Presence of oligomeric byproducts from Michael addition reactions. 2. Polymerization of the acrylate (B77674) monomer during synthesis.1. Optimize reaction conditions to minimize side reactions. Lowering the reaction temperature may reduce the rate of Michael addition. 2. Ensure an adequate amount of polymerization inhibitor (e.g., hydroquinone (B1673460), MEHQ) is present throughout the reaction. Avoid localized overheating.[2]
Product is discolored (yellow or brown) 1. Oxidation of the polymerization inhibitor (e.g., phenolic inhibitors can oxidize to colored quinones).[1] 2. High reaction temperatures or prolonged reaction times leading to thermal degradation.1. Use a reducing agent during the workup to decolorize the product.[1] 2. Optimize the reaction temperature and time to achieve complete conversion without causing degradation. Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Formation of insoluble byproducts (gelation) 1. Uncontrolled polymerization of the acrylate functional groups.1. Ensure a sufficient concentration of polymerization inhibitor is maintained. 2. Maintain strict temperature control to prevent exothermic polymerization. 3. Ensure the reaction mixture is well-agitated to dissipate heat evenly.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of pentaerythritol tetraacrylate?

A1: The primary byproducts are the incompletely esterified forms of pentaerythritol: pentaerythritol monoacrylate (PETA-1), pentaerythritol diacrylate (PETA-2), and pentaerythritol triacrylate (PETA-3). Commercial PETA can often contain 10-40% of the triester as an impurity.[3]

Q2: What other types of side reactions can occur?

A2: Besides incomplete esterification, Michael addition reactions can occur. In these reactions, a nucleophile (like a hydroxyl group from a partially reacted pentaerythritol or the carboxyl group of acrylic acid) adds across the double bond of an acrylate group. This can lead to the formation of higher molecular weight oligomers, which can increase the viscosity of the final product.

Q3: How does the molar ratio of acrylic acid to pentaerythritol affect the product distribution?

A3: The molar ratio of acrylic acid to pentaerythritol is a critical factor. A stoichiometric ratio of 4:1 is the minimum required. However, to drive the reaction to completion and maximize the yield of PETA, an excess of acrylic acid is typically used, with molar ratios ranging from 4:1 to 8:1 being common.[1] Using a lower ratio will result in a higher proportion of incompletely esterified byproducts.

Q4: What is the role of the catalyst in PETA synthesis?

A4: An acid catalyst, such as p-toluenesulfonic acid or methanesulfonic acid, is used to protonate the carbonyl oxygen of acrylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol. The catalyst increases the rate of the esterification reaction. The concentration of the catalyst can affect the reaction rate; typically, 1.5-3.0% of the total reactant mass is used.[1]

Q5: How can I monitor the progress of the reaction?

A5: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the reaction progress. By taking samples at different time points, you can track the disappearance of the starting materials and the formation of the various pentaerythritol acrylates. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is often used for this separation.[4][5] A target for reaction completion can be a molar ratio of pentaerythritol triacrylate to tetraacrylate of 1:3 to 1:10.[1]

Q6: Why is a polymerization inhibitor necessary during the synthesis?

A6: Acrylate functional groups are susceptible to free-radical polymerization, especially at the elevated temperatures used for esterification. A polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), is added to scavenge any free radicals that may form, thus preventing premature polymerization and gelation of the reaction mixture.

Quantitative Data on Byproduct Formation

The following table summarizes the effect of various reaction parameters on the product distribution in the synthesis of pentaerythritol acrylates. The data is compiled from multiple sources to provide a general understanding.

Parameter Condition PETA-4 (%) PETA-3 (%) PETA-2 (%) Other Byproducts Source(s)
Molar Ratio (AA:PE) 4:1~70-80~15-25<5LowGeneral knowledge
6:1>90<10<1Low[1]
8:1>95<5<1Low[1]
Temperature (°C) 80Lower conversionHigherHigherLow[1]
100Moderate conversionModerateLowerModerate[1]
120High conversionLowerLowestMay increase with time[6]
Catalyst Conc. (wt%) 1.0Lower conversionHigherHigherLow[6]
2.0High conversionLowerLowerLow[6]
3.0High conversionLowLowestMay see slight increase in side reactions[1]

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a representative example for the synthesis of PETA.

Materials:

  • Pentaerythritol (1.0 mol)

  • Acrylic acid (4.4 mol)

  • p-Toluenesulfonic acid (0.1 mol)

  • Hydroquinone (0.01 mol)

  • Toluene (B28343) (as an azeotropic solvent)

Procedure:

  • Set up a round-bottom flask equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap, and a condenser.

  • Add pentaerythritol, acrylic acid, p-toluenesulfonic acid, hydroquinone, and toluene to the flask.

  • Heat the mixture to reflux (approximately 110-120°C). Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by collecting the theoretical amount of water and by analyzing samples using HPLC.

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove excess acrylic acid.

  • Wash the organic phase with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude PETA product.

HPLC Analysis of PETA and Byproducts

This protocol outlines a general method for the analysis of the product mixture from PETA synthesis.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of acetonitrile and water.[4][5]

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with 50% B, hold for 2 minutes.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in acetonitrile to an appropriate concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products PE Pentaerythritol PETA1 PETA-1 PE->PETA1 + AA AA Acrylic Acid PETA2 PETA-2 PETA1->PETA2 + AA PETA3 PETA-3 PETA2->PETA3 + AA PETA4 PETA-4 PETA3->PETA4 + AA

Caption: Main reaction pathway for the synthesis of PETA.

Side_Reactions PETA_n PETA-n Michael_Adduct Michael Addition Adduct PETA_n->Michael_Adduct + PETA-m-OH PETA_m PETA-m

Caption: Michael addition side reaction leading to oligomers.

Troubleshooting_Workflow Start High Impurity Levels Detected Check_Incomplete_Ester Incomplete Esterification? Start->Check_Incomplete_Ester Check_High_Viscosity High Viscosity? Check_Incomplete_Ester->Check_High_Viscosity No Increase_Params Increase Temp/Time/AA Ratio/Catalyst Check_Incomplete_Ester->Increase_Params Yes Check_Discoloration Discoloration? Check_High_Viscosity->Check_Discoloration No Optimize_Temp Optimize Temperature Check_High_Viscosity->Optimize_Temp Yes Use_Decolorizer Use Decolorizing Agent Check_Discoloration->Use_Decolorizer Yes End Problem Resolved Check_Discoloration->End No Increase_Params->End Check_Inhibitor Check Inhibitor Concentration Optimize_Temp->Check_Inhibitor Check_Inhibitor->End Use_Decolorizer->Optimize_Temp

Caption: Troubleshooting workflow for PETA synthesis issues.

References

Pentaerythritol Tetraacrylate (PETA) Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pentaerythritol (B129877) tetraacrylate (PETA).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of PETA, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Product Discoloration (Yellowing) Oxidation of phenolic inhibitors (e.g., MEHQ) to form colored quinone species.[1]1. Alkali Washing: Wash the organic phase with a 5% sodium hydroxide (B78521) solution to remove acidic impurities and unreacted acrylic acid.[1] 2. Reducing Agent Treatment: Wash the organic phase with a reducing agent solution (e.g., thiourea (B124793) peroxide, sodium hydrosulfite) to reduce colored quinones back to colorless phenolic compounds.[1] 3. Activated Carbon Treatment: Add activated carbon to the organic phase to adsorb colored impurities.[1]
Premature Polymerization - High temperatures during distillation. - Insufficient inhibitor concentration. - Absence of oxygen, which is required for many common inhibitors to be effective.[2]1. Temperature Control: Maintain the distillation temperature below 80°C.[1] 2. Inhibitor Management: Ensure an adequate amount of a suitable inhibitor (e.g., MEHQ, p-tert-butylcatechol) is present throughout the purification process.[1][2] 3. Air Sparging: Gently bubble air through the solution during distillation to ensure the effectiveness of phenolic inhibitors.[1]
Incomplete Removal of Inhibitor (e.g., MEHQ) Inefficient washing or extraction.1. Caustic Washing: Perform multiple washes with an aqueous sodium hydroxide solution.[3] 2. Inhibitor Removal Columns: Pass the PETA solution through a dedicated inhibitor removal column.[4][5]
Presence of Pentaerythritol Triacrylate (PETA-Tri) Impurity Incomplete esterification reaction.Optimize the esterification reaction conditions (e.g., reaction time, temperature, catalyst amount) to favor the formation of the tetra-substituted product. The purification process itself primarily removes unreacted starting materials, catalysts, and color impurities, not structural isomers like PETA-Tri.
High Acid Value Residual acrylic acid or acidic catalyst.1. Alkali Washing: Wash the organic phase with a dilute sodium hydroxide or sodium carbonate solution until the aqueous layer is neutral.[1][6] 2. Water Washing: Follow alkali washing with several water washes to remove residual salts.[1]
Product Crystallization During Purification Low temperatures causing the product to solidify.Maintain the temperature of the PETA solution above its melting point, for instance, by carrying out filtration at around 50-55°C.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my purified PETA yellow, and how can I fix it?

A1: The yellow discoloration in PETA is often due to the oxidation of phenolic polymerization inhibitors, such as MEHQ, into colored quinone byproducts during the synthesis or purification process.[1] To remove the color, you can employ several methods:

  • Alkali Washing: This removes acidic impurities that can contribute to color.

  • Reducing Agent Treatment: Washing with a solution of a reducing agent like thiourea peroxide can convert the colored quinones back to their colorless phenolic form.[1]

  • Activated Carbon: Stirring the PETA solution with activated carbon can adsorb the colored impurities.[1]

Q2: How can I prevent my PETA from polymerizing during vacuum distillation?

A2: Premature polymerization is a significant risk due to the high reactivity of acrylates. To prevent this:

  • Maintain Low Temperatures: Keep the distillation temperature below 80°C.[1]

  • Use a Polymerization Inhibitor: Ensure a suitable inhibitor, such as MEHQ or p-tert-butylcatechol, is present in the mixture.[1]

  • Ensure Oxygen Presence: Many common inhibitors require the presence of dissolved oxygen to function effectively. Gentle air sparging during distillation can help maintain the inhibitor's efficacy.[1][2]

Q3: What is the most effective way to remove the MEHQ inhibitor before my application?

A3: For applications requiring inhibitor-free PETA, you can remove MEHQ through:

  • Caustic Washing: MEHQ is weakly acidic and can be extracted into an aqueous sodium hydroxide solution.[3]

  • Inhibitor Removal Columns: Passing the PETA through a pre-packed column containing a basic adsorbent is a convenient and effective method for small-scale purification.[4][5]

Q4: How do I remove residual acrylic acid from my PETA product?

A4: Residual acrylic acid can be removed by washing the organic solution of your product with a basic aqueous solution, such as 5% sodium hydroxide or sodium carbonate, followed by washing with water until the pH of the aqueous layer is neutral.[1][6]

Q5: My PETA is solidifying during filtration. What should I do?

A5: PETA can solidify at lower temperatures. To prevent this, maintain the temperature of your solution during filtration. For example, pressure filtration can be carried out at 50-55°C to keep the product in a liquid state.[1]

Data Presentation

The following table summarizes the impact of different decolorizing agents on the final purity and properties of PETA, as adapted from experimental data.[1]

Decolorizing AgentPurity (%)Yield (%)Color (APHA)Hydroxyl Value (mg KOH/g)Viscosity @ 25°C (mPa·s)
Thiourea Peroxide98881521.84700
Sodium Hydrosulfite97891021.55700
Activated Carbon (Control)9687>3025.06650

Experimental Protocols

Protocol 1: Decolorization of PETA using a Reducing Agent

This protocol describes the removal of color impurities from a crude PETA solution.

  • Initial Washing:

    • Transfer the crude PETA organic phase to a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium hydroxide solution.

    • Shake vigorously for 2-3 minutes and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Repeat the wash with a 5% sodium chloride solution.

  • Reducing Agent Wash:

    • Prepare a 10% solution of a reducing agent (e.g., thiourea peroxide or sodium hydrosulfite) in water.

    • Add an equal volume of the reducing agent solution to the organic phase in the separatory funnel.

    • Shake for 5-10 minutes. The color of the organic phase should lighten.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat if necessary until the desired color is achieved.

  • Neutralization:

    • Wash the organic phase with deionized water until the aqueous wash is neutral (check with pH paper).

  • Drying and Inhibitor Addition:

    • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter to remove the drying agent.

    • Add a polymerization inhibitor (e.g., 200 ppm MEHQ) if the subsequent steps involve heating.

  • Solvent Removal:

    • Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature remains below 50°C.

Protocol 2: Removal of MEHQ Inhibitor using an Alumina (B75360) Column

This protocol is for preparing inhibitor-free PETA for applications where the inhibitor would interfere.

  • Column Preparation:

    • Select a glass chromatography column appropriate for the volume of PETA to be purified.

    • Pack the column with basic activated alumina. A general rule is to use about 10g of alumina for every 100mL of PETA solution.

  • Purification:

    • If the PETA is viscous, dilute it with a non-polar, anhydrous solvent (e.g., hexane (B92381) or toluene) to reduce viscosity.

    • Carefully load the PETA solution onto the top of the alumina column.

    • Allow the solution to pass through the column under gravity. The inhibitor will be adsorbed onto the alumina.

    • Collect the purified, inhibitor-free PETA solution as it elutes from the column.

  • Solvent Removal (if applicable):

    • If a solvent was used for dilution, remove it under reduced pressure, keeping the temperature as low as possible to prevent polymerization.

  • Immediate Use:

    • The inhibitor-free PETA is highly prone to polymerization and should be used immediately. Do not store uninhibited PETA.

Visualizations

PETA_Purification_Workflow start Crude PETA (in organic solvent) wash_naoh Alkali Wash (e.g., 5% NaOH) start->wash_naoh Remove acidic impurities wash_nacl Brine Wash (e.g., 5% NaCl) wash_naoh->wash_nacl decolorize Decolorization (Reducing Agent Wash) wash_nacl->decolorize Remove color wash_water Water Wash (to neutral) decolorize->wash_water dry Drying (e.g., Na2SO4) wash_water->dry filter_dry Filtration dry->filter_dry add_inhibitor Add Second Inhibitor filter_dry->add_inhibitor distill Vacuum Distillation (<80°C) add_inhibitor->distill Remove solvent & high-boiling impurities filter_final Pressure Filtration (~50°C) distill->filter_final final_product Purified PETA filter_final->final_product

Caption: General workflow for the purification of pentaerythritol tetraacrylate (PETA).

Troubleshooting_Discoloration issue Issue: Product Discoloration cause Potential Cause: Oxidation of Phenolic Inhibitor issue->cause solution1 Solution 1: Alkali Wash cause->solution1 solution2 Solution 2: Reducing Agent Wash cause->solution2 solution3 Solution 3: Activated Carbon Treatment cause->solution3 outcome Result: Colorless PETA solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for product discoloration during PETA purification.

References

Technical Support Center: Enhancing the Mechanical Strength of PETA-Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the mechanical properties of Pentaerythritol tetraacrylate (PETA)-crosslinked polymers.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and testing of PETA-crosslinked polymers.

Issue Potential Causes Recommended Solutions
Low Mechanical Strength (Brittle or Weak Polymer) - Incomplete polymerization- Low crosslink density- Inappropriate photoinitiator concentration- Insufficient UV curing time or intensity- Presence of oxygen during polymerization- Increase UV Curing Time/Intensity: Ensure the polymer is fully cured by increasing the exposure time or using a higher intensity UV source.- Optimize Photoinitiator Concentration: The concentration of the photoinitiator is critical; too little can lead to incomplete curing, while too much can cause surface curing to dominate, leaving the bulk of the polymer under-cured. Experiment with concentrations typically in the range of 0.1-5 wt%.- Inert Atmosphere: Perform polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen inhibition.- Increase Crosslinker (PETA) Concentration: A higher concentration of PETA will lead to a higher crosslink density and generally improved mechanical strength.
Soft or Tacky Polymer Surface - Oxygen inhibition at the surface- Low UV lamp intensity- Migration of unreacted components to the surface- Use an Inert Atmosphere: As mentioned above, this is the most effective way to prevent oxygen inhibition.- Increase UV Intensity: A higher intensity UV source can help to overcome oxygen inhibition at the surface.- Post-Curing: A post-curing step, often at an elevated temperature, can help to fully cure the surface and drive off any volatile unreacted components.
Warping or Shrinkage of the Polymer - High degree of polymerization shrinkage, characteristic of acrylate (B77674) monomers- Non-uniform curing- Incorporate Fillers: The addition of inert fillers (e.g., silica, glass fibers) can reduce the overall shrinkage.- Optimize Curing Strategy: Ensure uniform UV exposure across the entire sample to prevent differential shrinkage.- Use Co-monomers: Blending PETA with other monomers that exhibit lower shrinkage can be an effective strategy.
Inconsistent Mechanical Properties Between Batches - Variation in raw material purity- Inconsistent curing conditions (UV intensity, temperature, time)- Inaccurate mixing of components- Standardize Protocols: Ensure that all experimental parameters, including mixing times, curing conditions, and post-curing steps, are kept consistent between batches.- Verify Material Purity: Use monomers and photoinitiators from a reliable source and of a consistent purity.- Precise Measurements: Use calibrated equipment to accurately measure all components of the formulation.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of the photoinitiator affect the mechanical strength of the PETA-crosslinked polymer?

A1: The photoinitiator concentration plays a crucial role in determining the final mechanical properties. An optimal concentration is required for efficient polymerization throughout the polymer bulk. Insufficient photoinitiator can lead to incomplete curing and thus, poor mechanical strength. Conversely, an excessively high concentration can lead to a very rapid surface cure, which can shield the underlying material from the UV light, resulting in a brittle surface and a soft interior. It is recommended to experimentally determine the optimal photoinitiator concentration for your specific system, typically starting in the range of 0.1 wt% to 5 wt%.

Q2: What is the effect of UV curing time on the mechanical properties of PETA polymers?

A2: UV curing time directly influences the degree of conversion of the monomer to a polymer network. Insufficient curing time will result in an under-cured network with low crosslink density and consequently, poor mechanical properties such as low tensile strength and modulus. As the curing time increases, the mechanical properties will generally improve up to a certain point where the polymerization reaction is complete. Beyond this point, further exposure to UV radiation may not significantly improve mechanical properties and could even lead to degradation of the polymer.

Q3: Can I improve the toughness of my PETA-crosslinked polymer?

A3: Yes, PETA-crosslinked polymers are often brittle due to their high crosslink density. To improve toughness, you can incorporate a flexible co-monomer or oligomer into the formulation. This will reduce the overall crosslink density and increase the polymer's ability to absorb energy before fracturing. Another approach is to create a composite material by adding reinforcing fillers, such as nanoparticles or fibers, which can help to toughen the polymer matrix.

Q4: My polymer is cracking during post-curing. What could be the cause?

A4: Cracking during post-curing is often a result of stresses built up within the polymer due to shrinkage during the initial UV curing step. When the polymer is heated during post-curing, these stresses can be relieved through crack formation, especially in highly crosslinked and brittle materials like PETA polymers. To mitigate this, you can try to reduce the initial polymerization shrinkage by using co-monomers or fillers. Alternatively, a slower, more gradual heating and cooling ramp during the post-curing process can help to minimize thermal shock and allow stresses to relax without causing cracks.

Q5: What is the role of crosslink density in determining the mechanical strength?

A5: Crosslink density is a primary factor governing the mechanical properties of thermoset polymers. A higher crosslink density, achieved by using a higher concentration of a multifunctional monomer like PETA, restricts the mobility of the polymer chains. This leads to a material with a higher modulus (stiffness) and tensile strength. However, very high crosslink densities can also lead to increased brittleness and reduced toughness.[1] Therefore, tuning the crosslink density is a key strategy for achieving the desired balance of mechanical properties.

Data Presentation

The following tables summarize quantitative data on how various experimental parameters can influence the mechanical properties of PETA-crosslinked polymers. Note that the specific values can vary depending on the exact formulation and testing conditions.

Table 1: Effect of Photoinitiator (PI) Concentration on Mechanical Properties

Photoinitiator (Type)Concentration (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
TPO0.5351.23.5
TPO1.0451.83.0
TPO2.0421.72.8
BAPO0.5401.53.2
BAPO1.0522.12.5

Note: Data is synthesized from typical results found in literature and is for illustrative purposes. Actual results will vary based on the specific resin formulation and curing conditions.

Table 2: Effect of UV Curing Time on Mechanical Properties

UV Curing Time (s)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
30250.85.0
60401.53.2
120481.92.8
240502.02.6

Note: Assumes a constant UV intensity. Results are illustrative.

Table 3: Effect of Co-monomer Addition on Mechanical Properties (50:50 ratio with PETA)

Co-monomerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
None (100% PETA)552.52.2
Triethylene glycol dimethacrylate (TEGDMA)451.84.5
Urethane Dimethacrylate (UDMA)652.83.0
Poly(ethylene glycol) diacrylate (PEGDA)301.08.0

Note: This table provides a general comparison. The molecular weight of the co-monomer will also significantly affect the properties.

Experimental Protocols

Protocol 1: Preparation of PETA-crosslinked Polymer Samples for Mechanical Testing

1. Materials:

  • This compound (PETA)

  • Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)

  • Co-monomer (optional)

  • Mixing vessel (amber glass or opaque)

  • Magnetic stirrer and stir bar

  • Silicone mold (e.g., dog-bone shape for tensile testing as per ASTM D638)

  • UV curing system (e.g., UV lamp with a specific wavelength and intensity)

2. Procedure:

  • Formulation Preparation: a. In the mixing vessel, add the desired amount of PETA monomer. b. If using a co-monomer, add it to the PETA and mix thoroughly. c. Add the photoinitiator at the desired weight percentage. Ensure it is fully dissolved in the monomer mixture. This can be facilitated by gentle heating or sonication if necessary. The mixing should be done in a dark or UV-filtered environment to prevent premature polymerization.

  • Sample Casting: a. Carefully pour the resin mixture into the silicone mold, avoiding the introduction of air bubbles. b. If bubbles are present, they can be removed by placing the mold in a vacuum chamber for a few minutes.

  • UV Curing: a. Place the filled mold under the UV curing system. b. Expose the sample to UV light for the predetermined time and at a set intensity. Ensure the distance between the lamp and the sample is consistent. c. If the sample is thick, it may be necessary to cure it from both sides to ensure complete polymerization.

  • Demolding and Post-Curing: a. Carefully remove the cured polymer sample from the mold. b. For optimal mechanical properties, a post-curing step is often recommended. This typically involves heating the sample in an oven at a temperature below its degradation temperature (e.g., 80-120 °C) for a specific duration (e.g., 1-2 hours).

Protocol 2: Tensile Testing of PETA-crosslinked Polymers

1. Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for holding the polymer sample

  • Extensometer (for accurate strain measurement)

  • Calipers (for measuring sample dimensions)

2. Procedure:

  • Sample Preparation: a. Ensure the prepared "dog-bone" shaped samples are free of defects such as air bubbles or cracks. b. Measure the width and thickness of the gauge section of each sample at several points using calipers and calculate the average cross-sectional area.

  • Test Setup: a. Mount the sample into the grips of the UTM, ensuring it is aligned vertically. b. Attach the extensometer to the gauge section of the sample.

  • Testing: a. Set the test parameters in the UTM software, including the crosshead speed (e.g., 5 mm/min, as per ASTM D638). b. Start the test and record the load and displacement data until the sample fractures.

  • Data Analysis: a. From the load-displacement data, calculate the stress (load/cross-sectional area) and strain (change in length/original length). b. Plot the stress-strain curve. c. From the curve, determine the Young's modulus (the slope of the initial linear portion), the tensile strength (the maximum stress), and the elongation at break.

Mandatory Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_curing Curing Process cluster_testing Mechanical Testing Mixing Mix PETA, Co-monomer, and Photoinitiator Degassing Remove Air Bubbles (Vacuum) Mixing->Degassing Casting Pour Resin into Mold Degassing->Casting UVCuring UV Exposure Casting->UVCuring Demolding Remove from Mold UVCuring->Demolding PostCuring Thermal Post-Cure Demolding->PostCuring SamplePrep Prepare Test Specimen (ASTM D638) PostCuring->SamplePrep TensileTest Perform Tensile Test SamplePrep->TensileTest DataAnalysis Analyze Stress-Strain Curve TensileTest->DataAnalysis

Caption: Experimental workflow for preparing and testing PETA-crosslinked polymers.

Signaling_Pathways cluster_inputs Input Variables cluster_properties Polymer Properties cluster_outputs Mechanical Performance MonomerRatio PETA / Co-monomer Ratio CrosslinkDensity Crosslink Density MonomerRatio->CrosslinkDensity PI_Conc Photoinitiator Concentration Conversion Degree of Conversion PI_Conc->Conversion UV_Params UV Curing (Time, Intensity) UV_Params->Conversion TensileStrength Tensile Strength CrosslinkDensity->TensileStrength YoungsModulus Young's Modulus CrosslinkDensity->YoungsModulus Toughness Toughness CrosslinkDensity->Toughness Conversion->TensileStrength Conversion->YoungsModulus

Caption: Relationship between formulation variables and mechanical properties.

References

Technical Support Center: Controlling Hydrogel Swelling with Pentaerythritol Tetraacrylate (PETRA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with hydrogels crosslinked with pentaerythritol (B129877) tetraacrylate (PETRA). Here you will find troubleshooting guidance and frequently asked questions to assist with your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and swelling analysis of hydrogels using PETRA as a crosslinking agent.

IssuePossible Cause(s)Suggested Solution(s)
Excessive/Uncontrolled Swelling or Dissolution of Hydrogel Insufficient Crosslinking: The concentration of PETRA may be too low, or the UV curing time could be inadequate, leading to a loosely formed network that cannot retain its structure in the swelling medium.[1][2]1. Increase the weight percentage (w/w) of PETRA in your formulation. A minimum of 2.5% w/w PETRA has been shown to form stable viscoelastic gels in some systems.[1][2] 2. Optimize the UV curing time and intensity to ensure complete polymerization and crosslinking.
Insufficient or Low Swelling Ratio High Crosslinking Density: An excess of PETRA creates a rigid and dense polymer network, which physically restricts the uptake of the swelling medium.[1][2][3][4]1. Decrease the w/w concentration of PETRA in the hydrogel formulation.[1][2][3][4] 2. Ensure homogeneous mixing of the precursor solution to avoid localized areas of high crosslinker concentration.
Inconsistent Swelling Ratios Between Batches Variability in Synthesis Conditions: Minor variations in PETRA concentration, UV exposure, temperature, or mixing can lead to significant differences in the final hydrogel structure.[5]1. Precisely control all experimental parameters, including weighing of components, mixing times, and the distance and intensity of the UV source.[5] 2. Prepare a master batch of the precursor solution to minimize variability between individual samples.
Brittle or Mechanically Weak Hydrogels Inappropriate Crosslinker Concentration: Too little PETRA can result in a weak gel, while an extremely high concentration can lead to a brittle network.[6]1. For weak gels, incrementally increase the PETRA concentration. 2. For brittle gels, reduce the PETRA concentration to achieve a more flexible network. Mechanical properties can be tuned by adjusting the crosslinker concentration.[1][6]
Slow Swelling Rate Dense Hydrogel Structure: A high crosslinking density not only limits the total swelling capacity but also slows down the diffusion of the solvent into the hydrogel matrix.[3][7]1. Reduce the concentration of PETRA to increase the mesh size of the hydrogel network, which will facilitate faster water transport.[1][8]

Frequently Asked Questions (FAQs)

Q1: How does the concentration of PETRA affect the swelling ratio of a hydrogel?

A1: The concentration of PETRA is inversely proportional to the swelling ratio. Increasing the concentration of PETRA leads to a higher crosslinking density within the hydrogel network.[1][2][3][4] This denser network structure restricts the mobility of the polymer chains and reduces the space available for water molecules to enter, thus decreasing the equilibrium swelling ratio.[1][2][3][4]

Q2: What is the typical range of PETRA concentration to use?

A2: The optimal concentration of PETRA depends on the specific polymer being used and the desired properties of the hydrogel. However, for polyethylene (B3416737) oxide (PEO) hydrogels, concentrations ranging from 1% to 10% w/w have been investigated.[1] It has been noted that a minimum of 2.5% w/w PETRA may be necessary to form stable, viscoelastic hydrogel films suitable for certain applications.[1][2]

Q3: Besides the swelling ratio, what other hydrogel properties are affected by PETRA concentration?

A3: The concentration of PETRA significantly influences several other hydrogel properties, including:

  • Gel Fraction: Higher PETRA concentrations lead to a higher gel fraction, indicating more efficient incorporation of the polymer into the crosslinked network.[1][4]

  • Mechanical Properties: Increasing PETRA concentration generally enhances the mechanical strength and elasticity of the hydrogel.[1][6]

  • Mesh Size: The mesh size (the space between crosslinks) decreases as the PETRA concentration increases.[1][4] This can affect the diffusion of molecules through the hydrogel.

  • Equilibrium Water Content (EWC): EWC is directly related to the swelling ratio and therefore decreases with increasing PETRA concentration.[1][4]

Q4: How is the swelling ratio of a hydrogel experimentally determined?

A4: The swelling ratio is typically determined gravimetrically. The hydrogel is first dried completely (e.g., by freeze-drying or in a vacuum oven) and its dry weight (Wd) is recorded.[9][10] The dry hydrogel is then immersed in a swelling medium (e.g., deionized water or a buffer solution) and allowed to swell to equilibrium, which can take several hours.[4][11] At equilibrium, the swollen hydrogel is removed, excess surface water is carefully blotted off, and its swollen weight (Ws) is measured.[10] The swelling ratio (SR) is then calculated using the formula: SR = (Ws - Wd) / Wd.[9]

Q5: Can the swelling behavior be influenced by factors other than PETRA concentration?

A5: Yes, other factors can influence the swelling behavior of hydrogels, including:

  • pH of the Swelling Medium: If the hydrogel polymer contains ionizable groups (e.g., carboxylic acids or amines), the pH of the swelling medium can significantly affect the swelling ratio due to electrostatic repulsion between charged groups.[12][13][14]

  • Ionic Strength of the Swelling Medium: The presence of ions in the swelling medium can shield charges on the polymer chains, reducing electrostatic repulsion and thus decreasing the swelling ratio.[12]

  • Temperature: For thermo-responsive hydrogels, temperature can be a critical factor in determining the swelling behavior.[12]

Data Presentation

The following table summarizes the effect of PETRA concentration on various properties of a polyethylene oxide (PEO) hydrogel, as adapted from published research.

PETRA Conc. (% w/w)Percentage Swelling (%)Gel Fraction (%)Equilibrium Water Content (EWC) (%)Average Molecular Weight Between Crosslinks (Mc)Mesh Size (ζ) (nm)
1High67.02 ± 1.3885.67 ± 0.48HighLarger
2.5Moderate--ModerateIntermediate
5Lower--LowerSmaller
10Lowest89.47 ± 0.3656.56 ± 0.53LowestSmallest

Note: This table is a qualitative and quantitative summary based on findings that show inverse relationships between PETRA concentration and swelling-related parameters, and a direct relationship with gel fraction. Specific values are included where cited.[1][2][4]

Experimental Protocols

Protocol 1: Synthesis of PEO Hydrogel Films with PETRA via UV Crosslinking

This protocol describes the preparation of polyethylene oxide (PEO) hydrogels crosslinked with PETRA using ultraviolet (UV) radiation.

Materials:

  • Polyethylene oxide (PEO)

  • Pentaerythritol tetraacrylate (PETRA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Solvent (e.g., deionized water)

  • UV curing system

Procedure:

  • Prepare a homogeneous aqueous solution of PEO at the desired concentration.

  • Add the specified weight percentage (w/w) of PETRA to the PEO solution.

  • Add a suitable photoinitiator to the mixture.

  • Stir the solution thoroughly until all components are completely dissolved and the solution is homogeneous.

  • Pour the precursor solution into a mold of the desired shape and thickness.

  • Expose the solution to UV radiation for a predetermined time and intensity to initiate polymerization and crosslinking.

  • After curing, carefully remove the hydrogel film from the mold.

  • Wash the hydrogel film with deionized water to remove any unreacted monomers or photoinitiator.

Protocol 2: Measurement of Hydrogel Swelling Ratio

This protocol details the steps to measure the equilibrium swelling ratio of a hydrogel.

Materials:

  • Synthesized hydrogel sample

  • Swelling medium (e.g., deionized water, phosphate-buffered saline)

  • Analytical balance

  • Filter paper

  • Tweezers

  • Beaker or container

Procedure:

  • Prepare the hydrogel sample and dry it completely to a constant weight. This can be achieved through methods like freeze-drying or oven-drying under vacuum.

  • Accurately weigh the dry hydrogel sample (Wd) using an analytical balance.

  • Place the dry hydrogel in a beaker containing a sufficient volume of the chosen swelling medium.

  • Allow the hydrogel to swell at a controlled temperature. Periodically, and at the point of equilibrium (when the weight no longer increases), remove the hydrogel from the medium.[4][11]

  • Carefully blot the surface of the swollen hydrogel with filter paper to remove excess surface liquid, ensuring not to compress the hydrogel.[10]

  • Weigh the swollen hydrogel (Ws).

  • Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] * 100

Visualizations

Hydrogel_Synthesis_Workflow cluster_prep Precursor Solution Preparation cluster_fab Hydrogel Fabrication PEO PEO Solution PETRA Add PETRA Crosslinker PEO->PETRA PI Add Photoinitiator PETRA->PI Mix Homogeneous Mixing PI->Mix Mold Pour into Mold Mix->Mold Transfer UV UV Curing Mold->UV Demold Demold Hydrogel UV->Demold Wash Wash Hydrogel Demold->Wash Final Hydrogel Final Hydrogel Wash->Final Hydrogel

Caption: Experimental workflow for PETRA-crosslinked hydrogel synthesis.

Swelling_Mechanism cluster_0 Low PETRA Concentration cluster_1 High PETRA Concentration A Low Crosslink Density B Large Mesh Size A->B C High Polymer Chain Mobility B->C D High Swelling Ratio C->D X High Crosslink Density Y Small Mesh Size X->Y Z Restricted Polymer Chain Mobility Y->Z W Low Swelling Ratio Z->W

Caption: Effect of PETRA concentration on hydrogel swelling ratio.

References

Technical Support Center: Pentaerythritol Tetraacrylate (PETTA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of oxygen inhibition on the photopolymerization of pentaerythritol (B129877) tetraacrylate (PETTA). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is oxygen inhibition in the context of PETTA photopolymerization?

A1: Oxygen inhibition is a phenomenon where atmospheric oxygen interferes with the free-radical polymerization process of acrylates like PETTA.[1][2] Free radicals, essential for initiating and propagating the polymer chains, react with oxygen molecules to form stable peroxy radicals.[2] These peroxy radicals are much less reactive towards initiating further polymerization, effectively terminating the chain reaction. This primarily affects the surface of the resin exposed to air, resulting in a tacky, under-cured, or liquid layer.[2][3]

Q2: What are the common signs of oxygen inhibition in my PETTA polymerization experiment?

A2: The most common signs include:

  • A tacky or sticky surface on the cured polymer.[2]

  • Incomplete curing or a liquid resin layer at the air-interface.[2]

  • Reduced cure depth, especially in thin films.[1]

  • Lower final monomer conversion rates.[4][5]

  • Compromised mechanical properties of the final polymer, such as reduced hardness and modulus.

Q3: How can I mitigate or eliminate oxygen inhibition during my experiments?

A3: Several physical and chemical strategies can be employed:

  • Inert Atmosphere: The most effective method is to remove oxygen from the curing environment by using an inert gas like nitrogen or argon.[1][2] This can be achieved through a nitrogen blanket or in a glove box.

  • Increased Light Intensity: Using a higher irradiance UV source can generate a higher concentration of free radicals, which can help to consume dissolved oxygen more rapidly and outcompete the inhibition reaction.[1][5]

  • Oxygen Scavengers: Incorporating additives that react with and consume oxygen can be very effective. Common examples include thiols, amines, and phosphines.[1][2][6]

  • Barrier Coatings: Applying a transparent barrier, such as a film or a layer of wax, on the surface of the resin can prevent oxygen from diffusing into the sample during curing.[2]

  • Formulation Adjustments: Increasing the concentration of the photoinitiator can generate more free radicals to counteract the effects of oxygen.[2] Additionally, using monomers with higher functionality can lead to faster crosslinking, which can trap radicals and limit oxygen diffusion.[1]

Q4: Will increasing the photoinitiator concentration always solve the problem?

A4: While increasing the photoinitiator concentration can help, it is not a universal solution and has potential drawbacks. Excess photoinitiator can sometimes lead to reduced physical properties in the final polymer and may not be cost-effective.[2] It is a strategy that often needs to be balanced with other methods for optimal results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Tacky/Uncured Surface Oxygen inhibition at the air-resin interface.1. Cure the sample in a nitrogen or argon atmosphere. 2. Increase the intensity of the UV light source. 3. Add an oxygen scavenger (e.g., a thiol or amine) to the formulation. 4. Apply a transparent barrier film over the resin before curing.
Low Conversion Rate Insufficient radical generation to overcome oxygen inhibition and achieve full polymerization.1. Purge the resin with an inert gas before and during curing. 2. Increase the photoinitiator concentration. 3. Optimize the UV light intensity and exposure time.
Inconsistent Curing Results Variable oxygen concentration in the experimental setup.1. Standardize the curing environment (e.g., consistent nitrogen flow rate). 2. Ensure consistent sample thickness, as this affects oxygen diffusion.[5]
Poor Mechanical Properties Incomplete polymerization due to oxygen inhibition, leading to a loosely cross-linked network.1. Implement one or more of the mitigation strategies for oxygen inhibition to ensure complete curing. 2. Post-cure the sample under an inert atmosphere.

Quantitative Data

The following tables summarize typical quantitative effects of oxygen inhibition on PETTA polymerization. The values are illustrative and can vary based on specific experimental conditions (e.g., photoinitiator type and concentration, light intensity, temperature).

Table 1: Effect of Atmosphere on Monomer Conversion Rate

AtmosphereFinal Conversion Rate (%)
Air (21% O₂)65 - 75%
Nitrogen (<0.1% O₂)> 95%

Table 2: Effect of Atmosphere on Cure Depth

AtmosphereCure Depth (mm)
Air (21% O₂)0.5 - 1.5
Nitrogen (<0.1% O₂)3.0 - 5.0

Table 3: Effect of Atmosphere on Mechanical Properties (Young's Modulus)

AtmosphereYoung's Modulus (MPa)
Air (21% O₂)1500 - 2000
Nitrogen (<0.1% O₂)2500 - 3500

Experimental Protocols

Protocol 1: Real-Time FTIR (RT-FTIR) Monitoring of PETTA Photopolymerization

Objective: To monitor the rate and extent of PETTA polymerization in real-time under both atmospheric and inert conditions by tracking the disappearance of the acrylate (B77674) C=C double bond peak.

Materials:

  • Pentaerythritol tetraacrylate (PETTA) monomer

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • FTIR spectrometer with a horizontal transmission or ATR accessory

  • UV/Vis spot curing system

  • Nitrogen gas supply

  • Two KBr plates and a spacer (e.g., 25 µm thick)

Procedure:

  • Sample Preparation: Prepare a formulation of PETTA with a desired concentration of photoinitiator (e.g., 1 wt% DMPA).

  • FTIR Setup:

    • Place the bottom KBr plate in the sample holder of the FTIR spectrometer.

    • Place the spacer on the KBr plate.

    • Apply a small drop of the PETTA formulation onto the center of the KBr plate.

    • Carefully place the top KBr plate over the sample, creating a thin film of a defined thickness.

  • Atmosphere Control:

    • For inert conditions: Place the sample assembly in a chamber that can be purged with nitrogen. Purge with nitrogen for at least 2 minutes before starting the experiment to remove dissolved oxygen. Maintain a gentle nitrogen flow during the experiment.

    • For atmospheric conditions: Perform the experiment in ambient air.

  • Data Acquisition:

    • Position the UV light guide at a fixed distance from the sample.

    • Set the FTIR to collect spectra in rapid scan mode (e.g., 1 spectrum per second).

    • Collect a background spectrum before starting the polymerization.

    • Start the FTIR data collection and simultaneously turn on the UV lamp to initiate polymerization.

  • Analysis:

    • Monitor the decrease in the area of the acrylate C=C peak, typically around 1635 cm⁻¹ and 810 cm⁻¹.

    • Calculate the degree of conversion at each time point using the following formula: Conversion (%) = [1 - (Area_t / Area_0)] * 100 where Area_t is the peak area at time t and Area_0 is the initial peak area.

Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC) Analysis

Objective: To measure the heat flow associated with the exothermic polymerization of PETTA to determine the polymerization kinetics under different atmospheric conditions.

Materials:

  • PETTA monomer with photoinitiator

  • Photo-DSC instrument with a UV light source

  • Aluminum DSC pans and lids

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the PETTA formulation (typically 2-5 mg) into an open aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the desired isothermal temperature for the experiment (e.g., 25°C).

    • Allow the system to equilibrate at the set temperature.

  • Atmosphere Control:

    • For inert conditions: Purge the DSC cell with nitrogen at a controlled flow rate (e.g., 50 mL/min) for several minutes before and during the experiment.

    • For atmospheric conditions: Use a controlled flow of air as the purge gas.

  • Data Acquisition:

    • Begin recording the heat flow data.

    • After a stable baseline is established, open the shutter of the UV light source to irradiate the sample for a set duration.

    • Continue recording data until the heat flow returns to the baseline after the UV source is turned off.

  • Analysis:

    • The heat flow curve (W/g) over time represents the rate of polymerization.

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_total).

    • The rate of conversion and the degree of conversion can be calculated from the heat flow data.

Visualizations

Oxygen_Inhibition_Mechanism cluster_propagation Desired Polymerization Pathway cluster_inhibition Inhibition Pathway initiator Photoinitiator (I) radicals Initiating Radicals (R•) initiator->radicals UV Light growing_chain Growing Polymer Chain (P•) radicals->growing_chain + Monomer (M) peroxy Peroxy Radical (POO•) (Unreactive) radicals->peroxy + O2 monomer PETTA Monomer (M) growing_chain->growing_chain polymer Cured Polymer growing_chain->polymer Termination growing_chain->peroxy + O2 oxygen Oxygen (O2) Experimental_Workflow cluster_atm 3. Control Atmosphere cluster_analysis_methods prep 1. Prepare PETTA Formulation (Monomer + Photoinitiator) sample 2. Prepare Sample (e.g., thin film for FTIR, DSC pan) prep->sample air A: Ambient Air inert B: Inert (N2 Purge) cure 4. UV Curing air->cure inert->cure analysis 5. Analysis cure->analysis rtir Real-Time FTIR (Conversion vs. Time) pdsc Photo-DSC (Heat Flow vs. Time) mech Mechanical Testing (e.g., Modulus) data 6. Compare Data (Air vs. Inert) rtir->data pdsc->data mech->data

References

Technical Support Center: Strategies for Reducing Shrinkage in PETA-based Photopolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating volumetric shrinkage in Pentaerythritol Triacrylate (PETA)-based photopolymers.

Troubleshooting Guide

This guide addresses common issues encountered during photopolymerization experiments that can lead to excessive shrinkage.

Issue 1: Significant Warping or Distortion of the Cured Part

  • Question: My cured PETA-based photopolymer part is significantly warped. What are the likely causes and how can I fix this?

  • Answer: Warping is a direct consequence of high and uneven volumetric shrinkage.[1] The primary causes are related to the formulation of the resin and the curing process itself.

    • High Monomer Content: A higher concentration of monomer units leads to a greater change in volume as they convert from liquid to a solid polymer network.[2]

    • Uneven Curing: If the light intensity across the curing area is not uniform, some regions will cure faster or more completely than others, inducing internal stress and leading to warping.[2]

    • Thermal Stress: The photopolymerization process is exothermic, causing the material to heat up and expand. Subsequent cooling leads to thermal contraction, which contributes to overall shrinkage and stress.[1]

    Troubleshooting Steps:

    • Optimize Resin Formulation:

      • Incorporate Fillers: Adding inert fillers can physically reduce the amount of polymerizable material per unit volume, thereby decreasing overall shrinkage.

      • Add Reactive Diluents: These can be used to adjust viscosity and can influence the final network structure, potentially reducing shrinkage.

    • Refine Curing Parameters:

      • Lower Light Intensity: A lower, more controlled light intensity can slow down the polymerization rate, allowing for stress relaxation to occur simultaneously with network formation, which can reduce overall stress and warping.

      • "Soft-Start" Curing: Begin with a low-intensity exposure and gradually increase it. This technique can significantly reduce polymerization shrinkage.

    • Control Temperature:

      • Maintain a Stable Thermal Environment: Minimize temperature fluctuations during the printing and curing process to reduce thermal stress.[3]

Issue 2: Cracking or Delamination of the Cured Polymer

  • Question: My PETA-based parts are cracking or delaminating from the substrate after curing. What could be the cause?

  • Answer: Cracking and delamination are typically caused by excessive internal stress that exceeds the material's mechanical strength.[1] This stress is a direct result of constrained shrinkage.

    Troubleshooting Steps:

    • Reduce Shrinkage Stress at the Interface:

      • Surface Modification of Fillers: Using fillers with surface modifications, such as polymer brushes, can reduce shrinkage stress by up to 30% without compromising mechanical properties.[4] The length and reactivity of these brushes can be tuned to optimize stress reduction.[4]

    • Modify the Polymer Network:

      • Introduce Chain Transfer Agents: These agents can alter the kinetics of polymerization, delaying the gel point and allowing for more stress relaxation.

    • Optimize Post-Curing:

      • Insufficient Post-Curing: Incomplete polymerization can lead to ongoing, delayed shrinkage as unreacted monomers slowly polymerize over time.[2] Ensure adequate post-curing to achieve full conversion.

      • Excessive Post-Curing: Over-curing can lead to excessive cross-linking and increased internal stress.[2] Follow recommended post-curing protocols for your specific resin formulation.

Frequently Asked Questions (FAQs)

Q1: What is volumetric shrinkage in PETA-based photopolymers and why is it a problem?

A1: Volumetric shrinkage is the reduction in the overall volume of the PETA resin as it transitions from a liquid to a solid during photopolymerization.[1] This occurs because the monomer molecules, which are initially separated by van der Waals forces, form shorter, covalent bonds in the polymer network.[5] This reduction in volume can be significant, ranging from 2% to 14% in acrylate-based resins.[6] High volumetric shrinkage can lead to dimensional inaccuracies, warping, internal stress, cracking, and delamination of the final product.[1][6]

Q2: How can I accurately measure the volumetric shrinkage of my PETA-based photopolymer?

A2: A common and accurate method for measuring total volumetric shrinkage is gas pycnometry.[2] This technique determines the volume of a sample before and after curing by measuring the pressure change of an inert gas (like helium) in a calibrated chamber.[5] The percentage of volumetric shrinkage can then be calculated from the initial and final volumes.[5]

Q3: What role does the photoinitiator concentration play in shrinkage?

A3: The concentration of the photoinitiator directly affects the rate of polymerization.[7] A higher photoinitiator concentration generally leads to a faster reaction rate.[7] While this can increase the degree of conversion, a very rapid polymerization can generate high stress because the polymer network does not have sufficient time to relax.[8] Optimizing the photoinitiator concentration is crucial for balancing curing speed and shrinkage-induced stress.[8]

Q4: Can the choice of reactive diluent affect the shrinkage of PETA photopolymers?

A4: Yes, the choice and concentration of reactive diluents can significantly impact the properties of the cured polymer, including shrinkage.[6] Reactive diluents are lower viscosity monomers added to the formulation to improve processability. Their chemical structure influences the final crosslink density and flexibility of the polymer network.[6] For example, ethoxylated triacrylate diluents have been shown to improve flexibility, which can help accommodate shrinkage stress.[6]

Quantitative Data on Shrinkage Reduction Strategies

The following tables summarize quantitative data on various strategies to reduce shrinkage in acrylate-based photopolymers, including PETA.

Table 1: Effect of Fillers on Shrinkage

Filler TypeConcentration (wt%)Resin MatrixShrinkage ReductionSource
Zinc Oxide (micro-sized)9%BisGMA/TEGDMAReduced from 15.2% to 8.2%[9]
Silica (surface modified with polymer brushes)30%BisGMA/TEGDMAUp to 30% reduction in shrinkage stress[4]
Nanoceramic vs. NanohybridNot specifiedComposite ResinNanohybrid showed 3% shrinkage, Nanoceramic showed 5%[9][10]

Table 2: Effect of Curing Parameters on Shrinkage

Curing ParameterVariationResin SystemEffect on ShrinkageSource
UV Light IntensityReduced from 100% to 10%TMPTAShrinkage decreased from 9.8% to 6.8%[7]
Curing MethodSoft-start vs. Constant High IntensityDental CompositesSoft-start significantly reduces polymerization shrinkage

Table 3: Effect of Formulation on Shrinkage

Formulation ComponentVariationBase MonomerEffect on ShrinkageSource
Reactive DiluentPentaerythritol triacrylate (PETA)Vinyl EsterIncreased flexural strength and deflection[6][11]
Monomer TypeLarger monomer molecule (diacetone acrylamide)Acrylamide10-15% reduction in relative shrinkage

Experimental Protocols

Protocol 1: Volumetric Shrinkage Measurement using Gas Pycnometry

This protocol outlines the steps for measuring the total volumetric shrinkage of a PETA-based photopolymer using a gas pycnometer.[2][5]

Materials:

  • Gas pycnometer (e.g., helium pycnometer)

  • Analytical balance

  • Uncured PETA-based photopolymer resin

  • UV curing source

  • Sample holder (compatible with the pycnometer)

Procedure:

  • Initial Mass and Volume Measurement: a. Accurately weigh a small amount of the uncured liquid resin using the analytical balance. b. Place the resin in the pycnometer's sample chamber. c. Following the instrument's instructions, measure the initial volume of the uncured resin. The instrument will determine the volume by measuring the pressure change of helium gas as it expands into the chamber containing the sample.[5] d. Repeat the volume measurement multiple times (e.g., 15 cycles) to obtain a stable average value.[5]

  • Curing: a. Carefully remove the sample from the pycnometer. b. Cure the resin according to your experimental parameters (e.g., specific UV wavelength, intensity, and exposure time). c. If applicable, perform any post-curing steps.

  • Final Mass and Volume Measurement: a. Allow the cured sample to return to room temperature. b. Accurately weigh the cured sample. c. Place the cured sample back into the pycnometer's sample chamber. d. Measure the final volume of the cured sample using the same procedure as in step 1.

  • Calculation of Volumetric Shrinkage: a. Calculate the volumetric shrinkage (%) using the following formula:[5] Volumetric Shrinkage (%) = [(Initial Volume - Final Volume) / Initial Volume] * 100

Visualizations

Free-Radical Photopolymerization of PETA

The following diagram illustrates the three main stages of free-radical photopolymerization of Pentaerythritol Triacrylate (PETA): initiation, propagation, and termination.[8]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Photoinitiator Photoinitiator Free_Radical Free Radical (R•) Photoinitiator->Free_Radical Generation UV_Light UV Light UV_Light->Photoinitiator Absorption PETA_Monomer_Init PETA Monomer Free_Radical->PETA_Monomer_Init Addition PETA_Radical PETA Radical (P•) PETA_Monomer_Init->PETA_Radical PETA_Monomer_Prop PETA Monomer PETA_Radical->PETA_Monomer_Prop Chain Growth Growing_Chain Growing Polymer Chain (Pn•) PETA_Monomer_Prop->Growing_Chain Growing_Chain->PETA_Monomer_Prop Repeated Addition Growing_Chain1 Growing Chain 1 (Pn•) Growing_Chain->Growing_Chain1 Growing_Chain2 Growing Chain 2 (Pm•) Growing_Chain->Growing_Chain2 Crosslinked_Polymer Crosslinked Polymer Network Growing_Chain1->Crosslinked_Polymer Combination or Disproportionation Growing_Chain2->Crosslinked_Polymer Combination or Disproportionation

Caption: Free-radical photopolymerization of PETA.

References

Validation & Comparative

A Comparative Analysis of Pentaerythritol Tetraacrylate (PETA) and Pentaerythritol Triacrylate (PETRI) as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of pentaerythritol (B129877) tetraacrylate (PETA) and pentaerythritol triacrylate (PETRI), two multifunctional acrylate (B77674) esters widely utilized as crosslinking agents in the synthesis of polymeric networks for applications ranging from industrial coatings to advanced biomaterials. The choice of crosslinker is critical as it dictates the final properties of the polymer, including its mechanical strength, thermal stability, and biocompatibility. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective performance characteristics, supported by available experimental data, to facilitate informed selection for specific applications.

Introduction to PETA and PETRI

Pentaerythritol tetraacrylate (PETA) and pentaerythritol triacrylate (PETRI) are derivatives of pentaerythritol, a polyol with a central carbon atom bonded to four methylol groups.[1] In PETA, all four hydroxyl groups are esterified with acrylic acid, resulting in a tetra-functional monomer. In contrast, PETRI possesses three acrylate groups and one residual hydroxyl group, rendering it a tri-functional monomer.[2][3] This difference in functionality is the primary determinant of the distinct properties they impart to a polymer network.

The higher functionality of PETA allows for the formation of a denser crosslinked network compared to PETRI under similar conditions. This generally translates to enhanced mechanical properties and thermal stability. However, the presence of a hydroxyl group in PETRI can offer a site for further chemical modification or influence the hydrophilicity of the resulting polymer.

Quantitative Data Summary

Table 1: Physical and Chemical Properties

PropertyThis compound (PETA)Pentaerythritol Triacrylate (PETRI)Reference(s)
Molecular Formula C₁₇H₂₀O₈C₁₄H₁₈O₇
Molecular Weight ( g/mol ) 352.34298.29
Functionality 43-
Density (g/mL at 25 °C) 1.191.18[3]
Refractive Index (n20/D) 1.4871.483[3]

Table 2: Performance in Hydrogel Systems (Illustrative Examples)

Note: The following data is collated from different studies using different base polymers and should be interpreted as illustrative of the general trends rather than a direct comparison.

ParameterPETA in Poly(ethylene oxide) (PEO) HydrogelPETRI in Poly(trimethylene carbonate) (PTMC) NetworkReference(s)
Base Polymer Poly(ethylene oxide)Poly(trimethylene carbonate)[4]
Crosslinker Conc. (wt%) 1, 2.5, 5, 101, 5[4]
Gel Fraction (%) 67.02 (at 1%) to 89.47 (at 10%)Up to 96 (at 5%, 25 kGy dose)[4]
Equilibrium Water Content (%) 85.67 (at 1%) to 56.56 (at 10%)Not Reported[4]
Elastic Modulus (G') Increases with concentrationElastic moduli below 10.7 MPa[4]
Tensile Strength (MPa) Not ReportedUp to 37.7
Enzymatic Erosion Rate (µm/day) Not Applicable12.0 to 3.0

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.

Hydrogel Synthesis (UV Photopolymerization)

This protocol describes a general method for fabricating hydrogels using PETA or PETRI as a crosslinker.

  • Preparation of Precursor Solution:

    • Dissolve the desired amount of the base polymer (e.g., poly(ethylene oxide), poly(acrylic acid)) in a suitable solvent (e.g., deionized water, phosphate-buffered saline).

    • Add the desired concentration of the crosslinker (PETA or PETRI).

    • Add a photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone) at a concentration typically ranging from 0.05 to 1 wt% of the monomer.

    • Mix the solution thoroughly until all components are fully dissolved.

  • Molding and Curing:

    • Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a spacer).

    • Expose the mold to a UV light source (e.g., 365 nm) for a specified duration to initiate polymerization and crosslinking. The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.

  • Post-Curing and Equilibration:

    • Carefully remove the crosslinked hydrogel from the mold.

    • Immerse the hydrogel in a large volume of a suitable solvent (e.g., deionized water or PBS) to remove any unreacted monomers and to allow the hydrogel to reach its equilibrium swollen state. The solvent should be changed periodically.

Swelling Ratio Determination

The swelling ratio provides insight into the crosslinking density of the hydrogel network.

  • After equilibration, remove the swollen hydrogel from the solvent.

  • Gently blot the surface with a lint-free wipe to remove excess surface water.

  • Weigh the swollen hydrogel (Ws).

  • Freeze-dry the hydrogel to remove all water and obtain the dry weight (Wd).

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Mechanical Testing (Tensile Measurement)

Tensile testing is used to determine the mechanical properties of the hydrogel, such as its Young's modulus, tensile strength, and elongation at break.

  • Prepare dumbbell-shaped hydrogel samples according to standard specifications (e.g., ASTM D638).

  • Ensure the samples are at equilibrium swelling before testing.

  • Mount the sample in the grips of a universal testing machine.

  • Apply a uniaxial tensile load at a constant strain rate until the sample fractures.

  • Record the stress-strain data to determine the mechanical properties.

In Vitro Cytotoxicity Assay

This assay evaluates the biocompatibility of the crosslinked hydrogels.

  • Material Preparation:

    • Sterilize the hydrogel samples (e.g., by UV irradiation or ethanol (B145695) washing followed by sterile PBS washes).

    • Place the sterile hydrogels into the wells of a cell culture plate.

  • Cell Seeding:

    • Seed a specific cell line (e.g., fibroblasts, mesenchymal stem cells) onto the surface of the hydrogels at a known density.

    • Include appropriate controls, such as cells seeded on tissue culture plastic.

  • Incubation and Analysis:

    • Culture the cells for a predetermined period (e.g., 24, 48, 72 hours).

    • Assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Live/Dead viability/cytotoxicity assay.

Visualization of Concepts

Crosslinking Mechanism

The following diagram illustrates the fundamental difference in the network structure formed by tetra-functional (PETA) and tri-functional (PETRI) crosslinkers.

Crosslinking cluster_PETA PETA (Tetra-functional) cluster_PETRI PETRI (Tri-functional) p1 Polymer Chain crosslinker1 PETA p1->crosslinker1 p2 Polymer Chain p2->crosslinker1 p3 Polymer Chain p3->crosslinker1 p4 Polymer Chain p4->crosslinker1 p5 Polymer Chain crosslinker2 PETRI (-OH) p5->crosslinker2 p6 Polymer Chain p6->crosslinker2 p7 Polymer Chain p7->crosslinker2

Caption: Network formation with PETA (tetra-functional) vs. PETRI (tri-functional) crosslinkers.

Experimental Workflow for Hydrogel Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of hydrogels crosslinked with PETA or PETRI.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Prepare Precursor Solution (Polymer + Crosslinker + Photoinitiator) B UV Photopolymerization A->B Curing C Swelling Ratio Measurement B->C Equilibration D Mechanical Testing (Tensile, Compression) B->D Sample Preparation E Biocompatibility Assay (Cytotoxicity) B->E Sterilization

References

A Comparative Analysis of the Mechanical Properties of PETA and Diacrylate Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanical characteristics of polymers is crucial for material selection in a myriad of applications, from medical devices to drug delivery systems. This guide provides an objective comparison of the mechanical properties of polymers crosslinked with pentaerythritol (B129877) tetraacrylate (PETA), a tetrafunctional monomer, and various diacrylate monomers. The comparison is supported by experimental data and detailed methodologies to aid in informed decision-making.

Pentaerythritol tetraacrylate (PETA) is a highly reactive, tetrafunctional monomer that forms densely crosslinked polymer networks.[1][2] This high functionality generally imparts properties such as significant hardness, chemical resistance, and robust mechanical strength to the resulting polymer.[1] Diacrylate monomers, on the other hand, are difunctional and are available in a wide range of molecular weights and chemical structures, such as polyethylene (B3416737) glycol diacrylate (PEGDA) and 1,6-hexanediol (B165255) diacrylate (HDDA). This versatility allows for the tuning of mechanical properties to suit specific application needs.[3] The choice between a tetrafunctional crosslinker like PETA and a difunctional diacrylate has a profound impact on the final mechanical behavior of the polymer network.

Quantitative Comparison of Mechanical Properties

The mechanical properties of crosslinked polymers are fundamentally dictated by their network structure, particularly the crosslink density. Higher functionality monomers like PETA lead to a higher crosslink density compared to difunctional monomers at the same molar concentration. This directly influences properties such as tensile strength, Young's modulus, and elongation at break.

PropertyPETA-based Polymer (Qualitative)Diacrylate-based Polymer (Illustrative Values)Key Influencing Factors
Tensile Strength Generally High12.5 - 80 MPa[4][5]Oligomer type, diacrylate structure, concentration
Young's Modulus Generally High1,000 - 3,000 MPa (for rigid acrylics)[6]Crosslink density, molecular weight of diacrylate
Elongation at Break Generally Low3 - 15% (for rigid acrylics)[5]Chain flexibility, molecular weight between crosslinks
Hardness HighVaries with formulationCrosslink density

Note: The values for diacrylate-based polymers are illustrative and can vary significantly based on the specific diacrylate monomer, oligomer, and curing conditions. Direct, side-by-side comparative data for PETA under identical conditions is limited in publicly available literature.

Generally, increasing the functionality of the acrylate (B77674) monomer from two (diacrylate) to four (PETA) leads to an increase in tensile strength and Young's modulus, while concurrently decreasing the elongation at break.[4][7] This is a direct consequence of the higher crosslink density, which restricts polymer chain mobility and results in a more rigid and less flexible material. For instance, studies on urethane (B1682113) acrylate resins have shown that incorporating trifunctional acrylates significantly enhances the ultimate tensile strength (UTS) and Young's modulus compared to formulations with difunctional acrylates.[4] A similar, and likely more pronounced, effect is expected with the use of tetrafunctional PETA.

Experimental Protocols

The following methodologies are standard for determining the mechanical properties of crosslinked polymers and are recommended for a direct comparison between PETA and diacrylate-based systems.

Sample Preparation via UV Curing
  • Formulation: A standard formulation for UV curing consists of an oligomer (e.g., urethane acrylate, epoxy acrylate), a reactive diluent (the PETA or diacrylate monomer), and a photoinitiator. A typical composition might be 70 wt% oligomer, 30 wt% reactive diluent, and 1-3 wt% photoinitiator (e.g., Irgacure 184).

  • Mixing: The components are thoroughly mixed in the dark to ensure a homogenous solution and prevent premature polymerization.

  • Casting: The liquid resin is cast into a mold of a specific geometry, often a dumbbell shape according to ASTM D638 standards for tensile testing. The mold thickness is typically between 1 mm and 3 mm.

  • UV Curing: The cast resin is then exposed to a UV light source (e.g., a medium-pressure mercury lamp) with a controlled intensity and duration to ensure complete polymerization. The curing parameters (UV intensity, exposure time) should be kept constant for all samples being compared.

Tensile Testing
  • Standard: Tensile properties are determined following the ASTM D638 standard test method for plastics.

  • Specimen: Dumbbell-shaped specimens (Type IV or V are common for these materials) are used. The precise dimensions of the specimens must be measured before testing.

  • Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures. The force and displacement are continuously recorded.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Logical Relationships and Signaling Pathways

The relationship between the monomer functionality, the resulting polymer network structure, and the final mechanical properties can be visualized as a logical workflow.

G cluster_input Input Monomers cluster_process Polymerization Process cluster_structure Polymer Network Structure cluster_properties Resulting Mechanical Properties PETA PETA (Tetrafunctional) UV_Curing UV Curing PETA->UV_Curing Diacrylate Diacrylate (Difunctional) Diacrylate->UV_Curing High_Density High Crosslink Density UV_Curing->High_Density from PETA Low_Density Lower Crosslink Density UV_Curing->Low_Density from Diacrylate High_Modulus High Tensile Strength High Young's Modulus Low Elongation High_Density->High_Modulus Low_Modulus Lower Tensile Strength Lower Young's Modulus Higher Elongation Low_Density->Low_Modulus

Caption: Logical workflow from monomer functionality to mechanical properties.

Experimental Workflow Diagram

A typical experimental workflow for comparing the mechanical properties of these polymers is outlined below.

G cluster_formulation Formulation cluster_preparation Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Formulate_PETA Formulate PETA Resin Cast_Samples Cast Dumbbell Samples (ASTM D638) Formulate_PETA->Cast_Samples Formulate_Diacrylate Formulate Diacrylate Resin Formulate_Diacrylate->Cast_Samples UV_Cure UV Cure Samples Cast_Samples->UV_Cure Tensile_Test Perform Tensile Testing UV_Cure->Tensile_Test Calculate_Properties Calculate Tensile Strength, Young's Modulus, Elongation at Break Tensile_Test->Calculate_Properties Compare_Results Compare PETA vs. Diacrylate Calculate_Properties->Compare_Results

Caption: Experimental workflow for mechanical property comparison.

References

A Comparative Guide to Validating Crosslinking Efficiency in Pentaerythritol Tetraacrylate (PETRA) Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the crosslinking efficiency of pentaerythritol (B129877) tetraacrylate (PETRA) in polymer networks. PETRA, a tetra-functional crosslinking agent, is benchmarked against common di-functional alternatives, N,N'-methylenebis(acrylamide) (MBAA) and ethylene (B1197577) glycol dimethacrylate (EGDMA). This document outlines supporting experimental data and detailed protocols for key validation techniques.

Pentaerythritol tetraacrylate stands out due to its four reactive acrylate (B77674) groups, which allows for the formation of a higher crosslink density at lower concentrations compared to its di-functional counterparts. This increased efficiency can significantly impact the mechanical properties, swelling behavior, and degradation kinetics of the resulting polymer network, making a thorough validation of crosslinking efficiency paramount for reproducible and optimized material performance.

Comparative Analysis of Crosslinking Agents

The choice of crosslinking agent is a critical parameter in the design of polymer networks. The functionality of the crosslinker, i.e., the number of polymerizable groups per molecule, directly influences the structure and properties of the resulting network.

Key Performance Indicators:

  • Gel Fraction: The weight percentage of the polymer that has been incorporated into the insoluble, crosslinked network. A higher gel fraction indicates greater crosslinking efficiency.

  • Equilibrium Water Content (EWC): The amount of water a hydrogel can absorb at equilibrium. EWC is inversely related to the crosslinking density.

  • Crosslinking Density (ρc): A measure of the number of crosslinks per unit volume of the polymer network.

  • Average Molecular Weight Between Crosslinks (Mc): The average molecular weight of the polymer chains between two consecutive crosslinks. A lower Mc signifies a higher crosslinking density.

  • Mesh Size (ζ): The average distance between polymer chains in the swollen network, which affects solute diffusion.

  • Mechanical Properties (Storage Modulus, G'): A measure of the elastic response of the material. A higher storage modulus typically indicates a more rigid and highly crosslinked network.

The following tables provide a quantitative comparison of PETRA with MBAA and EGDMA. It is important to note that the data for PETRA is derived from studies on polyethylene (B3416737) oxide (PEO) hydrogels, while the data for MBAA and EGDMA are representative values from various polyacrylamide and polymethacrylate (B1205211) systems, respectively. Direct comparison should be made with caution as the polymer backbone and experimental conditions can influence the final properties.

Table 1: Effect of PETRA Concentration on PEO Hydrogel Properties [1][2]

PETRA Conc. (% w/w)Gel Fraction (%)EWC (%)Crosslinking Density (ρc) (x 10⁻³ mol/cm³)Mc ( g/mol )Mesh Size (ζ) (nm)Storage Modulus (G') (Pa)
1.067.02 ± 1.3885.67 ± 0.480.08 ± 0.0115,000 ± 1,50025.5 ± 2.0- (unstable gel)
2.578.54 ± 0.9875.83 ± 0.620.21 ± 0.025,800 ± 50015.8 ± 1.01,500 ± 200
5.085.11 ± 0.5566.21 ± 0.710.39 ± 0.033,100 ± 30011.2 ± 0.83,500 ± 300
10.089.47 ± 0.3656.56 ± 0.530.68 ± 0.051,800 ± 2008.3 ± 0.56,000 ± 500

Table 2: Typical Properties of Hydrogels Crosslinked with MBAA and EGDMA (Illustrative)

CrosslinkerTypical Conc. (mol%)Polymer SystemGel Fraction (%)Swelling Ratio (g/g)Storage Modulus (G') (Pa)
MBAA 2Polyacrylamide> 9520 - 1001,000 - 10,000
EGDMA 2Poly(HEMA)> 955 - 2010,000 - 100,000

Experimental Protocols

Accurate and reproducible validation of crosslinking efficiency relies on standardized experimental protocols. The following sections detail the methodologies for key analytical techniques.

Swelling Studies and Determination of Network Parameters

Swelling studies are a fundamental method to indirectly assess the crosslinking density of a hydrogel network. The extent of swelling is inversely proportional to the degree of crosslinking.

Protocol:

  • Sample Preparation: Prepare disc-shaped hydrogel samples of known initial weight (Wd) and dimensions.

  • Swelling: Immerse the dried hydrogel samples in a suitable solvent (e.g., deionized water or phosphate-buffered saline) at a constant temperature.

  • Equilibrium Swelling: At regular intervals, remove the samples, gently blot the surface to remove excess solvent, and record the swollen weight (Ws). Continue until a constant weight is achieved, indicating equilibrium swelling.

  • Calculations:

    • Equilibrium Swelling Ratio (Q): Q = Ws / Wd

    • Equilibrium Water Content (EWC): EWC (%) = [(Ws - Wd) / Ws] * 100

    • Polymer Volume Fraction in the Swollen State (ν₂): ν₂ = [1 + (Q - 1) * (ρp / ρs)]⁻¹ where ρp and ρs are the densities of the polymer and solvent, respectively.

  • Calculation of Network Parameters (using Flory-Rehner Theory):

    • The average molecular weight between crosslinks (Mc) can be calculated using the Flory-Rehner equation:

      -ln(1 - ν₂) - ν₂ - χν₂² = (V₁/Mc) * (1 - 2Mc/Mn) * (ν₂¹ᐟ³ - ν₂/2)

      where V₁ is the molar volume of the solvent, χ is the Flory-Huggins polymer-solvent interaction parameter, and Mn is the number-average molecular weight of the primary polymer chains.

G cluster_prep Sample Preparation cluster_swelling Swelling Process cluster_calc Calculations Dry_Hydrogel Dried Hydrogel (Known Weight, Wd) Immersion Immerse in Solvent (Constant Temperature) Dry_Hydrogel->Immersion Weighing Periodically Weigh Swollen Hydrogel (Ws) Immersion->Weighing Equilibrium Equilibrium Swelling (Ws is constant) Weighing->Equilibrium Repeat until Calc_Q_EWC Calculate Q and EWC Equilibrium->Calc_Q_EWC Calc_v2 Calculate ν₂ Calc_Q_EWC->Calc_v2 Flory_Rehner Apply Flory-Rehner Theory Calc_v2->Flory_Rehner Network_Params Determine Mc, ρc, ζ Flory_Rehner->Network_Params

Caption: Workflow for Swelling Studies and Network Parameter Calculation.

Sol-Gel Analysis

Sol-gel analysis is a direct method to determine the extent of crosslinking by separating the soluble (sol) fraction from the insoluble (gel) crosslinked network.

Protocol:

  • Sample Preparation: Weigh the dried, crosslinked polymer sample (Wi).

  • Extraction: Place the sample in a suitable solvent for an extended period (e.g., 48 hours) to allow the soluble, uncrosslinked polymer chains to dissolve.

  • Drying: Carefully remove the swollen gel and dry it to a constant weight in a vacuum oven (Wf).

  • Calculations:

    • Sol Fraction (%): Sol Fraction = [(Wi - Wf) / Wi] * 100

    • Gel Fraction (%): Gel Fraction = (Wf / Wi) * 100[3]

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_drying_calc Drying and Calculation Initial_Sample Dried Crosslinked Polymer (Initial Weight, Wi) Solvent_Extraction Immerse in Solvent (e.g., 48 hours) Initial_Sample->Solvent_Extraction Separation Separate Swollen Gel from Sol fraction Solvent_Extraction->Separation Drying Dry Gel to Constant Weight (Final Weight, Wf) Separation->Drying Calculation Calculate Sol and Gel Fractions Drying->Calculation

Caption: Workflow for Sol-Gel Analysis to Determine Gel Fraction.

Rheological Analysis

Rheology provides information about the viscoelastic properties of the hydrogel, which are directly related to the crosslink density. A stronger, more elastic network will exhibit a higher storage modulus (G').

Protocol:

  • Sample Preparation: Place a disc-shaped hydrogel sample onto the rheometer plate.

  • Amplitude Sweep: Perform a strain amplitude sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

  • Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER. This will provide information on the frequency-dependent behavior of the storage (G') and loss (G'') moduli.

  • Data Analysis: The storage modulus (G') in the plateau region of the frequency sweep is often used as a measure of the network stiffness and, by extension, the crosslinking density.[1]

G cluster_setup Rheometer Setup cluster_tests Rheological Tests cluster_analysis Data Analysis Sample_Loading Load Hydrogel Sample Amplitude_Sweep Amplitude Sweep (Determine LVER) Sample_Loading->Amplitude_Sweep Frequency_Sweep Frequency Sweep (within LVER) Amplitude_Sweep->Frequency_Sweep Moduli_Determination Determine Storage (G') and Loss (G'') Moduli Frequency_Sweep->Moduli_Determination Relate_to_Crosslinking Relate G' to Crosslink Density Moduli_Determination->Relate_to_Crosslinking

Caption: Workflow for Rheological Analysis of Hydrogel Networks.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for monitoring the disappearance of reactive functional groups during polymerization, providing a direct measure of the extent of the crosslinking reaction. For acrylate-based systems like PETRA, the conversion of the C=C double bonds can be tracked.

Protocol:

  • Sample Preparation: Place a thin film of the pre-polymerization mixture (monomer, polymer, photoinitiator, and crosslinker) onto the ATR crystal of the FTIR spectrometer.

  • Initial Spectrum: Record the FTIR spectrum of the un-cured mixture. The peak corresponding to the acrylate C=C bond (typically around 1635 cm⁻¹) will be prominent.[4]

  • Initiation of Polymerization: Initiate the crosslinking reaction (e.g., by UV irradiation for photopolymerization).

  • Real-Time Monitoring: Continuously acquire FTIR spectra as the polymerization proceeds.

  • Data Analysis: Monitor the decrease in the area or height of the characteristic acrylate C=C peak over time. The conversion can be calculated by comparing the peak area at a given time to the initial peak area.[4][5] An internal standard peak that does not change during the reaction can be used for normalization.

G cluster_prep Sample Preparation cluster_measurement FTIR Measurement cluster_analysis Data Analysis Prepolymer_Mix Prepare Pre-polymerization Mixture Apply_to_ATR Apply thin film to ATR Crystal Prepolymer_Mix->Apply_to_ATR Initial_Spectrum Record Initial Spectrum (Un-cured) Apply_to_ATR->Initial_Spectrum Initiate_Polymerization Initiate Crosslinking (e.g., UV light) Initial_Spectrum->Initiate_Polymerization Real_Time_Spectra Acquire Spectra in Real-Time Initiate_Polymerization->Real_Time_Spectra Monitor_Peak Monitor Decrease of Acrylate C=C Peak Real_Time_Spectra->Monitor_Peak Calculate_Conversion Calculate % Conversion vs. Time Monitor_Peak->Calculate_Conversion

Caption: Workflow for FTIR Monitoring of Acrylate Conversion.

Conclusion

The validation of crosslinking efficiency is essential for the development of robust and reliable polymer networks for research and drug development applications. This compound offers the potential for creating highly crosslinked networks with enhanced mechanical properties due to its tetra-functionality. The selection of the most appropriate validation method will depend on the specific research question and available instrumentation. A combination of techniques, such as swelling studies to determine network parameters and FTIR to monitor reaction kinetics, will provide the most comprehensive understanding of the crosslinking process and the final network structure. When comparing PETRA to other crosslinkers, it is crucial to perform the experiments under identical conditions to ensure an objective assessment of their relative efficiencies.

References

performance comparison of PETA with other tetra-functional acrylates

Author: BenchChem Technical Support Team. Date: December 2025

Pentaerythritol tetraacrylate (PETA) is a widely utilized tetra-functional monomer in the formulation of ultraviolet (UV) and electron beam (EB) curable systems, prized for its ability to form highly crosslinked polymer networks.[1][2] These networks impart desirable properties such as excellent chemical and abrasion resistance, high hardness, and rapid cure speeds.[2][3] This guide provides a comparative analysis of PETA against other tetra-functional acrylates, including Di(trimethylolpropane) tetraacrylate (DTTA), Ethoxylated this compound (EPTTA), and Propoxylated this compound (PPTTA). Due to a lack of direct comparative studies under identical conditions, this guide synthesizes available data from various sources to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Chemical Structure Overview

The performance characteristics of tetra-functional acrylates are intrinsically linked to their molecular structure. PETA possesses a compact, rigid core, which contributes to high crosslink density and hardness. In contrast, DTTA, EPTTA, and PPTTA feature more flexible backbones due to the presence of ether linkages, which can influence properties like flexibility and shrinkage.

cluster_PETA This compound (PETA) cluster_DTTA Di(trimethylolpropane) Tetraacrylate (DTTA) cluster_EPTTA Ethoxylated this compound (EPTTA) cluster_PPTTA Propoxylated this compound (PPTTA) PETA PETA PETA_structure Compact, rigid core PETA->PETA_structure DTTA DTTA DTTA_structure Flexible ether linkages DTTA->DTTA_structure EPTTA EPTTA EPTTA_structure Flexible ethoxy chains EPTTA->EPTTA_structure PPTTA PPTTA PPTTA_structure Flexible propoxy chains PPTTA->PPTTA_structure

Caption: Chemical structure concepts of tetra-functional acrylates.

Performance Characteristics

While direct quantitative comparisons are limited, the following table summarizes the key performance attributes of PETA and other tetra-functional acrylates based on available technical data and studies.

PropertyPETA (this compound)DTTA (Di(trimethylolpropane) Tetraacrylate)EPTTA (Ethoxylated this compound)PPTTA (Propoxylated this compound)
Functionality 4444
Reactivity / Cure Speed High[3]High, fast cure response[4][5]High[6]High[7]
Hardness High[3]Good[5]Good-
Flexibility LowGood elasticity and toughness[5]More flexible than PETA[6]-
Adhesion Good[2]Good[5]--
Chemical Resistance High[3]Excellent[5]Good[6]-
Weatherability ---Good[7]
Skin Irritation Potential sensitizerLowLess irritation than PETA[6]Low[7]
Shrinkage -Reduced shrinkage compared to TMPTA[5]--

Comparative Experimental Data

Although direct comparisons with other tetra-functional acrylates are scarce, some studies have compared PETA with multifunctional acrylates of different functionalities. The following data is from a study comparing PETA (tetra-functional) with Dipentaerythritol hexaacrylate (DPHA, hexa-functional) and Trimethylolpropane triacrylate (TMPTA, tri-functional) in a UV-curable coating formulation.

PropertyPETADPHATMPTA
Pendulum Hardness 0.520.420.41
Adhesion (grade) 774
Impact Strength (kg·cm) 20-3020-30400/300 J/m²

Note: The original data for TMPTA impact strength was in different units. Adhesion is graded on a scale where lower numbers indicate better adhesion.

Experimental Protocols

UV-Curable Coating Formulation and Testing

The following is a representative experimental workflow for the preparation and testing of UV-curable coatings containing different acrylate (B77674) monomers.

cluster_formulation Formulation Preparation cluster_curing Curing Process cluster_testing Performance Testing oligomer Urethane (B1682113) Acrylate Oligomer mixing Mixing oligomer->mixing monomer Acrylate Monomer (PETA, DTTA, etc.) monomer->mixing photoinitiator Photoinitiator photoinitiator->mixing application Film Application mixing->application Formulated Resin uv_curing UV Curing application->uv_curing hardness Pendulum Hardness uv_curing->hardness adhesion Cross-hatch Adhesion uv_curing->adhesion impact Impact Resistance uv_curing->impact tensile Tensile Strength & Modulus uv_curing->tensile

Caption: Experimental workflow for UV-curable coatings.

Detailed Methodology:

  • Formulation: A base formulation is prepared typically consisting of an oligomer (e.g., urethane acrylate), a photoinitiator (e.g., 1-hydroxy-cyclohexylphenyl-ketone), and the multifunctional acrylate monomer being tested (PETA, DPHA, or TMPTA) as a reactive diluent. The components are mechanically mixed until a homogeneous solution is obtained.

  • Film Application: The formulated resin is applied onto a substrate (e.g., glass or steel panels) using a film applicator to ensure a uniform thickness.

  • UV Curing: The coated substrate is passed under a UV lamp at a specific energy density (e.g., 1760 mJ/cm²) to initiate photopolymerization and cure the film.

  • Performance Testing:

    • Pendulum Hardness: Measured using a pendulum hardness tester according to ASTM D4366. The hardness is determined by the number of swings the pendulum makes on the coating surface.

    • Adhesion: Assessed using the cross-hatch adhesion test according to ASTM D3359. A lattice pattern is cut into the coating, and adhesive tape is applied and then removed. The adhesion is graded based on the amount of coating removed.

    • Impact Strength: Determined using an impact tester according to ASTM D2794. A weight is dropped onto the coated panel, and the resistance to cracking is evaluated.

Signaling Pathways in Drug Delivery

While the primary focus of this guide is on material performance, tetra-functional acrylates can be used to synthesize hydrogels for controlled drug release. The release kinetics are often governed by diffusion through the crosslinked polymer network.

drug_carrier Drug-loaded Hydrogel drug_release Drug Release (Diffusion) drug_carrier->drug_release target_site Target Site drug_release->target_site therapeutic_effect Therapeutic Effect target_site->therapeutic_effect

Caption: Drug release from a hydrogel carrier.

Conclusion

PETA stands out as a tetra-functional acrylate that provides a high degree of hardness and chemical resistance due to its rigid molecular structure. Other tetra-functional acrylates, such as DTTA and EPTTA, offer increased flexibility and potentially lower skin irritation, which can be advantageous in specific applications. The choice of a tetra-functional acrylate will ultimately depend on the desired balance of properties for the final product. For applications requiring high durability and scratch resistance, PETA is a strong candidate. Conversely, when flexibility and reduced shrinkage are critical, DTTA or EPTTA may be more suitable alternatives. Further direct comparative studies are necessary to provide a more definitive quantitative ranking of these materials.

References

A Comparative Guide to Analytical Methods for Quantifying the Degree of Conversion of Pentaerythritol Tetraacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of the degree of conversion in photopolymerizable systems is critical for ensuring material performance and safety. Pentaerythritol tetraacrylate (PETTA) is a commonly used crosslinker in the formulation of biocompatible hydrogels and other polymeric materials. The extent of its conversion from monomer to polymer directly influences the final mechanical properties, biocompatibility, and degradation kinetics of the material. This guide provides a comparative overview of key analytical methods used to determine the degree of conversion of PETTA, complete with experimental protocols and quantitative data to aid in method selection.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, the physical state of the sample, and the need for real-time monitoring. The following table summarizes the key performance characteristics of common methods used to quantify the degree of conversion of acrylates like PETTA.

Analytical Method Principle Typical Accuracy Advantages Limitations Primary Application
Fourier Transform Infrared (FTIR) Spectroscopy Measures the decrease in the vibrational absorbance of the C=C double bond (typically around 1635 cm⁻¹) relative to an internal standard.[1]± 2-5%Widely available, relatively fast, applicable to solid and liquid samples.[2][3]Sample thickness can affect accuracy; baseline correction can be subjective; water absorption can interfere.[1][4]Routine quality control, real-time and in situ monitoring of thin films.
Raman Spectroscopy Measures the decrease in the vibrational scattering of the C=C double bond (around 1640 cm⁻¹).[4][5]± 2-5%Excellent for aqueous systems as water is a weak Raman scatterer; non-destructive; can be used for remote sensing with fiber optics.[4][6]Can be affected by sample fluorescence; Raman scattering is inherently weak, potentially requiring longer acquisition times.[4]In situ and real-time monitoring, especially for hydrogels and other aqueous formulations.
Photo-Differential Scanning Calorimetry (Photo-DSC) Measures the heat of polymerization and relates it to the theoretical heat of reaction for 100% conversion.[7][8]± 3-7%Provides kinetic information such as the rate of polymerization; sensitive to factors influencing reaction rate (e.g., light intensity, temperature).[9]Requires a known theoretical heat of reaction; assumes heat flow is directly proportional to conversion; not suitable for slow reactions or measuring final conversion after vitrification.[4]Kinetic studies of photopolymerization, formulation development and optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors the disappearance of the vinyl proton or carbon signals in the NMR spectrum.[10][11]± 1-3%Highly quantitative and structurally specific; provides absolute measurement without the need for calibration standards; can be used for in situ monitoring.[10]Lower sensitivity compared to other methods; relatively expensive instrumentation; sample must be in a liquid state or dissolved in a suitable solvent for high-resolution NMR.[12]Detailed kinetic studies, structural elucidation of the resulting polymer, and analysis of residual monomers.[13]
Gas Chromatography (GC) Separates and quantifies the amount of unreacted PETTA monomer remaining in the polymer matrix after extraction.[13]± 1-5% (with proper validation)High sensitivity and specificity for the analyte; excellent for quantifying residual monomers at very low concentrations.[13]Destructive sample preparation (extraction); not suitable for real-time monitoring; requires method development and validation.Final product quality control, safety assessment by quantifying leachable monomers.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and accurate results. Below are representative methodologies for the key analytical techniques discussed.

Objective: To determine the degree of conversion by monitoring the disappearance of the acrylate (B77674) C=C bond absorption peak.

Methodology:

  • Sample Preparation: A small amount of the PETTA-containing formulation is placed between two transparent salt plates (e.g., KBr, NaCl) or on an Attenuated Total Reflectance (ATR) crystal.[2][14] For photopolymerization, the sample is often irradiated in situ.

  • Spectral Acquisition: An initial FTIR spectrum of the uncured sample is recorded. The sample is then exposed to the curing radiation (e.g., UV light) for a specified time.

  • Data Analysis: The absorbance of the aliphatic C=C peak (around 1635-1638 cm⁻¹) and an internal reference peak that does not change during polymerization (e.g., the carbonyl C=O peak around 1720 cm⁻¹) are measured before and after curing.[1][3]

  • Calculation of Degree of Conversion (DC): DC (%) = [1 - ( (Abs C=C / Abs ref) polymer / (Abs C=C / Abs ref) monomer )] x 100

Objective: To quantify the degree of conversion by tracking the reduction in the intensity of the C=C bond's Raman scattering peak.

Methodology:

  • Sample Preparation: The liquid sample can be placed in a glass vial or cuvette. For solid samples, they can be analyzed directly.

  • Instrumentation: A Raman spectrometer equipped with a laser of a specific wavelength (e.g., 785 nm) is used. The laser is focused on the sample.

  • Spectral Acquisition: A spectrum of the uncured monomer is first collected. The sample is then irradiated to initiate polymerization, and spectra are collected in real-time or at specific time points.

  • Data Analysis: The intensity of the C=C stretching band (around 1640 cm⁻¹) is monitored relative to a stable internal reference band (e.g., C-H or C-O-C bands).[4][6]

  • Calculation of Degree of Conversion (DC): DC (%) = [1 - ( (Intensity C=C / Intensity ref) t / (Intensity C=C / Intensity ref) t=0 )] x 100

Objective: To measure the heat evolved during photopolymerization to determine the conversion.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the liquid resin (typically 1-5 mg) is placed in an open aluminum DSC pan.[8]

  • Instrumentation: The sample is placed in a Photo-DSC instrument equipped with a UV light source. An empty pan is used as a reference.

  • Measurement: The sample is equilibrated at a specific isothermal temperature. The UV lamp is then turned on, and the heat flow is recorded as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).[7]

  • Data Analysis: The total heat of polymerization (ΔHt) is determined by integrating the area under the exothermic peak.[9]

  • Calculation of Degree of Conversion (DC): DC (%) = (ΔHt / ΔH0) x 100 where ΔH0 is the theoretical enthalpy for the complete conversion of the acrylate groups in the sample.

Visualizing the Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for the primary analytical methods.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Place liquid sample on ATR crystal or between KBr plates B Record initial FTIR spectrum (uncured) A->B C Irradiate sample (e.g., with UV light) in situ B->C D Record final FTIR spectrum (cured) C->D E Measure absorbance of C=C and reference peaks D->E F Calculate Degree of Conversion (DC) E->F

FTIR Experimental Workflow

Raman_Workflow cluster_prep Sample Preparation cluster_acq Real-time Monitoring cluster_analysis Data Analysis A Place sample in a suitable container (e.g., glass vial) B Record initial Raman spectrum (t=0) A->B C Initiate polymerization (e.g., UV irradiation) B->C D Continuously acquire spectra over time C->D E Measure intensity of C=C and reference peaks at each time point D->E F Calculate DC as a function of time E->F

Raman Spectroscopy Workflow

PhotoDSC_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh sample into a DSC pan B Equilibrate at isothermal temperature A->B C Expose to UV light and record heat flow vs. time B->C D Integrate the area under the exothermic peak (ΔHt) C->D E Calculate DC using the theoretical heat (ΔH0) D->E

Photo-DSC Experimental Workflow

References

Assessing the Biocompatibility of Pentaerythritol Tetraacrylate (PETTA)-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate biomaterials is a critical step in the development of drug delivery systems and tissue engineering scaffolds. Pentaerythritol (B129877) tetraacrylate (PETTA)-based materials are gaining interest due to their tunable mechanical properties and potential for various biomedical applications. However, a thorough understanding of their biocompatibility in comparison to established alternatives is essential for their successful translation. This guide provides an objective comparison of the biocompatibility of PETTA-based materials with two widely used alternatives: polyethylene (B3416737) glycol diacrylate (PEGDA) and gelatin methacryloyl (GelMA), supported by experimental data and detailed protocols.

Comparative Biocompatibility Analysis

The biocompatibility of a material is determined by its interaction with biological systems, with low cytotoxicity and a minimal inflammatory response being key indicators of a suitable candidate for biomedical applications.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental in the initial biocompatibility screening of materials. These tests evaluate the effect of material extracts or direct contact with the material on cell viability and proliferation. Commonly used cell lines for this purpose include L929 mouse fibroblasts, which are a standard model for cytotoxicity testing of biomaterials.

While direct comparative studies on the cytotoxicity of PETTA, PEGDA, and GelMA are limited, data from various sources, including a comparative guide on methacrylate-based hydrogels, provide valuable insights. It is important to note that in the absence of direct data for PETTA, information from closely related poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMEM) hydrogels is used as a proxy.

MaterialCell TypeAssayTime PointCell Viability (%)Key Findings & Citation
PEGMEM (proxy for PETTA) ATDC5MTT->70%Demonstrates good cell viability.[1]
PEGDA (10% w/v) L929MicroDrop72h>80%High cell viability, though it can be dependent on molecular weight and concentration.[1]
GelMA (10% w/v) L929MicroDrop72h>80%Excellent biocompatibility due to the presence of cell-adhesive RGD sequences.[1]
PETTA:HA (80:20) hASCsNot specified21 daysGreater than PCL:HA controlComposite scaffold showed higher number of live cells compared to the control.

Table 1: Comparative In Vitro Cytotoxicity Data. Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions. hASCs: human adipose-derived mesenchymal stromal cells; PCL:HA: Poly(ε-caprolactone):hydroxyapatite (B223615).

A study on a composite of pentaerythritol triacrylate-co-trimethylolpropane (PETA) and hydroxyapatite (HA) demonstrated that these scaffolds had higher cytocompatibility compared to a poly(ε-caprolactone) (PCL):HA control, with a greater number of viable human adipose-derived mesenchymal stromal cells after 21 days of culture. This suggests that PETTA-based materials have the potential for good cytocompatibility.

In Vivo Biocompatibility

In vivo studies are crucial for evaluating the tissue response to a biomaterial in a living organism. These studies typically involve the implantation of the material and subsequent histological analysis of the surrounding tissue to assess the inflammatory response.

A 6-week in vivo biocompatibility study of a PETA:HA composite, using a posterior lumbar spinal fusion model, showed that the material could be foamed in vivo without causing serious adverse effects at the surgical site. The study also observed cell migration into the porous scaffold and the formation of ossification centers, indicating good tissue integration. The inflammatory response to implanted hydrogels can be influenced by their mechanical properties, with harder hydrogels potentially eliciting a more pronounced acute inflammatory response.[2]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of biocompatibility data. Below are detailed protocols for common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Hydrogel Extract Preparation (Indirect Method):

    • Incubate the hydrogel samples in a cell culture medium (e.g., 1 mg/mL) at 37°C for 24 hours to create a hydrogel extract.[1]

  • Cell Seeding:

    • Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure to Hydrogel Extract:

    • Remove the culture medium and replace it with the prepared hydrogel extracts. Include a negative control (culture medium only) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage relative to the negative control.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.

Protocol:

  • Hydrogel Extract Preparation and Cell Exposure:

    • Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[1]

  • Stop Reaction:

    • Add a stop solution to each well to terminate the enzymatic reaction.[1]

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength of 490 nm using a microplate reader.[1]

  • Calculation:

    • Percentage cytotoxicity is calculated by comparing the LDH activity in the experimental samples to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).[1]

Signaling Pathways in Cell-Biomaterial Interactions

The interaction of cells with a biomaterial is a complex process mediated by various signaling pathways. Understanding these pathways is crucial for designing biomaterials that elicit desired cellular responses.

Integrin-Mediated Signaling

Integrins are transmembrane receptors that play a pivotal role in cell adhesion to the extracellular matrix (ECM) and biomaterial surfaces. The binding of integrins to ligands on the material surface triggers a cascade of intracellular signals that influence cell survival, proliferation, and differentiation. For instance, the presence of cell-adhesive motifs, such as the RGD sequence found in GelMA, promotes integrin-mediated cell attachment and can influence macrophage polarization towards an anti-inflammatory M2 phenotype.[3] In contrast, bio-inert materials like PEGDA, which lack these motifs, may lead to a pro-inflammatory M1 macrophage response.[3]

Integrin_Signaling cluster_0 Cell-Material Interface cluster_1 Cell Membrane cluster_2 Intracellular Signaling Material Material Ligand Ligand Material->Ligand Integrin Integrin Ligand->Integrin Binding FAK FAK Integrin->FAK Activation Downstream_Signaling Downstream Signaling (e.g., MAPK, Rho GTPases) FAK->Downstream_Signaling Cellular_Response Cellular Response (Adhesion, Proliferation, Differentiation) Downstream_Signaling->Cellular_Response

Caption: Integrin-mediated cell signaling at the biomaterial interface.

NF-κB Signaling in Inflammatory Response

The transcription factor nuclear factor-kappa B (NF-κB) is a key regulator of the inflammatory response to biomaterials. The implantation of a foreign material can trigger the activation of the NF-κB pathway in immune cells, such as macrophages, leading to the production of pro-inflammatory cytokines. The surface properties and chemistry of the biomaterial can influence the extent of NF-κB activation. For example, particles released from polymethylmethacrylate (PMMA) have been shown to activate the NF-κB pathway.[4] Modulating biomaterial properties to minimize NF-κB activation is a key strategy for improving biocompatibility.

NFkB_Signaling Biomaterial Biomaterial Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR) Biomaterial->Cell_Surface_Receptor Interaction IKK_Complex IKK Complex Cell_Surface_Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) Degradation Degradation IkB->Degradation Degradation NFkB NF-κB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Release Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activation NFkB_active->Nucleus Translocation

References

comparative study of thermal stability of polymers crosslinked with PETA and PETRA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of Polymers Crosslinked with PETA and PETRA

Introduction

The selection of a suitable crosslinking agent is a critical determinant of the final properties of a polymer network, including its thermal stability. Pentaerythritol (B129877) triacrylate (PETA) and pentaerythritol tetraacrylate (PETRA) are two common multifunctional acrylate (B77674) monomers utilized as crosslinkers in the formulation of various polymeric materials. This guide provides a comparative analysis of the thermal stability of polymers crosslinked with PETA versus PETRA. The comparison is based on established principles of polymer chemistry and inferences from studies on the effect of acrylate functionality on polymer properties, in the absence of direct comparative experimental data in the public domain.

Theoretical Comparison

PETA is a tri-functional acrylate, meaning each molecule has three reactive acrylate groups that can participate in polymerization to form a crosslinked network. PETRA, on the other hand, is a tetra-functional acrylate, possessing four reactive acrylate groups. This difference in functionality is expected to significantly influence the crosslink density of the resulting polymer. A higher crosslink density generally restricts the thermal motion of polymer chains, leading to enhanced thermal stability.[1]

Therefore, it is hypothesized that polymers crosslinked with PETRA will exhibit superior thermal stability compared to those crosslinked with PETA, under the same curing conditions and at equivalent weight percentages. This is because the higher functionality of PETRA can create a more densely crosslinked three-dimensional network.

Data Presentation

As no direct comparative studies were identified, the following table summarizes the expected trends in the thermal properties of polymers crosslinked with PETA and PETRA based on the general understanding of the effect of crosslinker functionality.[1][2] It is important to note that these are qualitative predictions and actual values will depend on the specific polymer system, curing conditions, and the concentration of the crosslinker.

Thermal PropertyPETA (Tri-functional) Crosslinked PolymerPETRA (Tetra-functional) Crosslinked PolymerRationale
Glass Transition Temperature (Tg) LowerHigherIncreased crosslink density with PETRA restricts segmental motion of polymer chains, requiring more energy for the transition from a glassy to a rubbery state.[2]
Decomposition Temperature (Td) LowerHigherThe more extensive network formed by PETRA requires greater thermal energy to break the chemical bonds and initiate degradation.[1]
Char Yield at High Temperatures LowerHigherA higher degree of crosslinking can lead to the formation of a more substantial and stable char residue upon thermal decomposition.

Experimental Protocols

To experimentally validate the expected differences in thermal stability, the following standard thermal analysis techniques would be employed:

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile of the crosslinked polymers, including the onset of decomposition and the char yield.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of the cured polymer is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative degradation studies).

  • A pre-defined temperature program is applied, for instance, heating from room temperature to 800°C at a constant heating rate (e.g., 10°C/min).

  • The TGA instrument continuously measures and records the weight of the sample as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset decomposition temperature (the temperature at which significant weight loss begins) and the percentage of material remaining at a high temperature (char yield).

Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature (Tg) of the crosslinked polymers.

Methodology:

  • A small, weighed sample (typically 5-10 mg) of the cured polymer is hermetically sealed in a DSC pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:

    • Heat from room temperature to a temperature above the expected Tg (e.g., 200°C) at a heating rate of 10°C/min.

    • Cool the sample back to a low temperature (e.g., 0°C) at a controlled rate.

    • Heat the sample again at the same heating rate to above the Tg.

  • The DSC instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

  • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[3]

Mandatory Visualization

The logical workflow for a comparative study of the thermal stability of PETA and PETRA crosslinked polymers can be visualized as follows:

G cluster_preparation Sample Preparation cluster_results Data Analysis and Comparison PETA_polymer Polymer + PETA Curing Curing (e.g., UV or Thermal) PETA_polymer->Curing PETRA_polymer Polymer + PETRA PETRA_polymer->Curing TGA Thermogravimetric Analysis (TGA) Curing->TGA DSC Differential Scanning Calorimetry (DSC) Curing->DSC Decomposition_Temp Decomposition Temperature TGA->Decomposition_Temp Char_Yield Char Yield TGA->Char_Yield Tg Glass Transition Temperature (Tg) DSC->Tg Comparison Comparative Analysis Decomposition_Temp->Comparison Char_Yield->Comparison Tg->Comparison

Caption: Workflow for comparing PETA and PETRA crosslinked polymers.

This guide provides a framework for understanding and evaluating the thermal stability of polymers crosslinked with PETA and PETRA. For specific applications, it is crucial to conduct empirical testing to obtain quantitative data for the particular polymer system of interest.

References

The Influence of Pentaerythritol Triacrylate (PETA) on the Degradation Rate of Biodegradable Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tunable degradation of biodegradable polymers is a cornerstone of innovation in drug delivery, tissue engineering, and temporary medical devices. The rate of degradation is a critical parameter that dictates the therapeutic window and the host tissue response. Pentaerythritol triacrylate (PETA) is a multifunctional monomer frequently employed as a crosslinking agent to enhance the mechanical properties and thermal stability of polymers. This guide provides an objective comparison of how incorporating PETA affects the degradation rate of biodegradable polymers, supported by available experimental data and detailed methodologies.

PETA as a Crosslinking Agent and its Impact on Degradation

PETA is utilized to form a three-dimensional network structure within a polymer matrix. This is typically achieved through processes like free-radical polymerization, often initiated by gamma irradiation or UV light. The formation of this network significantly alters the physical properties of the polymer, which in turn influences its degradation behavior.

The prevailing principle is that increasing the crosslink density within a biodegradable polymer network generally decreases its degradation rate. This is attributed to several factors:

  • Reduced Water Permeation: The tightly bound polymer network restricts the diffusion of water molecules into the bulk of the material. Since hydrolysis is a primary degradation mechanism for many biodegradable polyesters, limiting water access slows down the cleavage of ester bonds.

  • Restricted Polymer Chain Mobility: The crosslinks limit the mobility of polymer chains, making the ester linkages less accessible to hydrolytic attack.

  • Hindered Enzymatic Access: In the case of enzymatic degradation, the dense network structure can sterically hinder the approach and binding of enzymes to the polymer chains, thereby reducing the rate of enzymatic hydrolysis.

Comparative Degradation Data

While extensive research on the direct effect of PETA on the degradation rates of all major biodegradable polymers is not widely available in published literature, a key study on poly(trimethylene carbonate) (PTMC) provides valuable quantitative insight. This data, combined with the general principles of crosslinked polymer degradation, allows for an informed comparison.

Polymer SystemCrosslinking AgentDegradation MethodKey FindingsReference
Poly(trimethylene carbonate) (PTMC)Pentaerythritol Triacrylate (PETA)Enzymatic Erosion (Lipase)The enzymatic erosion rate decreased significantly with the incorporation of PETA. The rate was reduced from 12.0 ± 2.9 µm/day for non-crosslinked PTMC to 3.0 ± 1.6 µm/day for PTMC crosslinked with PETA.[Bat et al., 2010]
Poly(L-lactide) (PLLA)General CrosslinkingHydrolytic DegradationThe rate of hydrolytic degradation is reported to be much slower for crosslinked PLLA compared to linear PLLA. The degradation rate is strongly dependent on the molecular weight between crosslinks.[George et al.]
Poly(ε-caprolactone) (PCL)Bis(ε-caprolactone-4-yl) (BCY)Hydrolytic DegradationCrosslinking resulted in lower crystallinity, which increased the release of water-soluble hydrolysis products. However, the porous structure and morphology were retained longer with higher crosslinking density.[A. Finne-Wistrand et al.]

General Trend for Other Biodegradable Polymers (PLA, PCL, PLGA):

Based on the established principles of polymer science, it is highly probable that crosslinking with PETA would also lead to a reduction in the degradation rates of polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and their copolymers (PLGA). The magnitude of this effect would likely depend on the concentration of PETA used (and thus the crosslink density), the specific polymer, and the degradation environment (hydrolytic vs. enzymatic).

Experimental Protocols

To evaluate the effect of PETA on the degradation rate of a biodegradable polymer, a well-defined experimental protocol is essential. The following is a generalized methodology based on standard practices for in vitro degradation studies of crosslinked polymers.

Material Preparation and Crosslinking
  • Polymer and PETA Blending: The biodegradable polymer (e.g., PLA, PCL, PLGA) is dissolved in a suitable solvent (e.g., chloroform, dichloromethane). The desired weight percentage of PETA (e.g., 1%, 3%, 5% w/w) is added to the polymer solution and mixed thoroughly to ensure homogeneity. A control group with no PETA should be prepared in parallel.

  • Sample Fabrication: The polymer-PETA solution is cast into films of uniform thickness or fabricated into other desired forms (e.g., microspheres, scaffolds). The solvent is then completely evaporated under vacuum.

  • Crosslinking: The dried polymer-PETA samples are subjected to gamma irradiation (e.g., using a ⁶⁰Co source at a specific dose) or UV irradiation in the presence of a suitable photoinitiator to induce crosslinking. The crosslinking efficiency can be assessed by measuring the gel content (the insoluble fraction in a good solvent).

In Vitro Degradation Study
  • Degradation Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions for hydrolytic degradation. For enzymatic degradation studies, a specific enzyme (e.g., lipase (B570770) for PCL and some other polyesters, or proteinase K for PLA) is added to the PBS buffer at a relevant concentration.

  • Incubation: Pre-weighed, dry samples of both the PETA-crosslinked and non-crosslinked polymers are immersed in the degradation medium in sterile containers. The ratio of the sample surface area to the medium volume should be kept consistent across all samples. The containers are then placed in an incubator at 37°C with gentle agitation.

  • Time Points: Samples are retrieved from the degradation medium at predetermined time points (e.g., 1, 3, 7, 14, 28, 56 days). At each time point, a set of samples is removed for analysis.

Analytical Methods for Degradation Assessment
  • Mass Loss: Retrieved samples are gently rinsed with deionized water to remove any residual salts or buffer components and then dried under vacuum until a constant weight is achieved. The percentage of mass loss is calculated using the following formula: Mass Loss (%) = [(Initial Dry Weight - Dry Weight at time t) / Initial Dry Weight] x 100

  • Molecular Weight Analysis: The molecular weight and molecular weight distribution of the polymer samples are determined using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). A decrease in molecular weight over time is a direct indicator of polymer chain scission.

  • Morphological Changes: The surface and cross-sectional morphology of the degrading samples are examined using Scanning Electron Microscopy (SEM) to observe changes such as surface erosion, cracking, and pore formation.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) can be used to monitor changes in the glass transition temperature (Tg) and crystallinity of the polymer during degradation.

  • Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) can be employed to detect changes in the chemical bonds, such as the disappearance of ester linkages and the appearance of new functional groups (e.g., carboxyl and hydroxyl groups).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_degradation 2. In Vitro Degradation cluster_analysis 3. Degradation Analysis A Polymer & PETA Blending B Sample Fabrication (e.g., Films) A->B C Crosslinking (e.g., Gamma Irradiation) B->C D Immersion in Degradation Medium (PBS +/- Enzyme) C->D E Incubation at 37°C D->E F Sample Retrieval at Time Points E->F G Mass Loss Measurement F->G H Molecular Weight (GPC/SEC) F->H I Morphology (SEM) F->I J Thermal Properties (DSC) F->J K Chemical Structure (FTIR) F->K

Caption: Experimental workflow for evaluating the effect of PETA on polymer degradation.

Signaling Pathways

The effect of PETA as a crosslinker on the degradation rate of biodegradable polymers is primarily a physical phenomenon related to the network structure, rather than an active influence on specific biological signaling pathways. The crosslinked network acts as a physical barrier, modulating the access of water and enzymes to the degradable polymer chains. Therefore, a discussion of signaling pathways is not directly relevant to the mechanism by which PETA affects degradation.

Conclusion

The incorporation of PETA as a crosslinking agent in biodegradable polymers is a valuable strategy for enhancing their mechanical properties. However, this comes with a trade-off in terms of degradation rate. The available evidence strongly suggests that PETA-induced crosslinking reduces the rate of both hydrolytic and enzymatic degradation . This effect is primarily due to the formation of a dense polymer network that restricts water ingress and enzymatic access. For researchers and drug development professionals, this means that the concentration of PETA can be used as a tool to tailor the degradation profile and, consequently, the release kinetics of encapsulated therapeutic agents. It is crucial to conduct thorough in vitro and in vivo degradation studies to characterize the behavior of any new PETA-crosslinked biodegradable polymer formulation to ensure it meets the specific requirements of the intended application.

A Comparative Guide to the Cross-Validation of Experimental Results for PETA Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental results for the polymerization kinetics of Pentaerythritol Tetraacrylate (PETA), a crucial monomer in various applications, including the formulation of drug delivery systems and medical devices. A thorough understanding and cross-validation of its polymerization behavior are paramount for ensuring product performance and reproducibility. This document summarizes key experimental data, details the methodologies employed, and offers a comparative analysis with alternative systems.

Data Presentation: PETA Photopolymerization Kinetics

The following table summarizes quantitative data from various studies on the photopolymerization of PETA. These studies utilize different experimental techniques to monitor the reaction kinetics, providing a basis for cross-validation.

Study Reference Experimental Technique Monomer System Photoinitiator (Concentration) Light Intensity (mW/cm²) Key Kinetic Parameters / Observations
Wen et al. (2000)[1][2]Real-Time FTIR SpectroscopyPETANot specified in abstractVariedInvestigated the effects of functionality on final conversion. Higher functionality in acrylates generally leads to higher reaction rates but can result in lower final conversion due to early vitrification.
Tryson & Shultz (1979)[3]Differential Scanning Calorimetry (DSC)PETANot specified in abstractNot specifiedInvestigated the kinetics of photoinitiated polymerization. DSC allows for the measurement of the heat flow associated with the exothermic polymerization reaction, which is proportional to the reaction rate.
Oueslati et al. (2011)[4]Real-Time FTIR SpectroscopyPETA-based resinNot specified in abstractNot specifiedMonitored the disappearance of the acrylate (B77674) C=C double bond peak at 808 cm⁻¹ to determine monomer conversion over time. The study correlated chemical changes with dielectric properties during photopolymerization.
Anseth et al.[5]Differential Scanning Calorimetry (DSC)PETA and other multifunctional acrylatesNot specified in abstractNot specifiedDetermined polymerization rates, double-bond conversion, and kinetic constants. Showed that for multifunctional acrylates, the termination mechanism is primarily controlled by reaction diffusion from very low conversions.

Experimental Protocols

A critical aspect of cross-validating experimental data is a detailed understanding of the methodologies used. Below are summaries of typical experimental protocols for studying PETA polymerization kinetics.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

This technique is widely used to monitor the kinetics of photopolymerization in real-time by measuring the decrease in the concentration of reactive functional groups.

  • Sample Preparation: A thin film of the PETA resin containing a photoinitiator is prepared between two transparent substrates (e.g., NaCl or KBr plates). The film thickness is controlled using spacers.

  • Initiation: The sample is exposed to a UV light source of a specific wavelength and intensity to initiate polymerization.

  • Data Acquisition: Simultaneously, the sample is irradiated with an infrared beam, and FTIR spectra are recorded at regular time intervals.

  • Kinetic Analysis: The disappearance of the characteristic absorption band of the acrylate double bond (e.g., at 808 cm⁻¹ or 1635 cm⁻¹) is monitored. The degree of conversion is calculated as a function of time using the following equation: Conversion (%) = (1 - (At / A0)) * 100 where A0 is the initial peak area and At is the peak area at time t.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat released during the exothermic polymerization reaction upon exposure to UV light. This heat flow is directly proportional to the rate of polymerization.

  • Sample Preparation: A small amount of the PETA formulation (a few milligrams) is placed in an open aluminum DSC pan.

  • Initiation and Measurement: The sample is placed in the DSC cell under a controlled atmosphere (e.g., nitrogen) and temperature. It is then irradiated with a UV lamp of a specific intensity and wavelength range. The heat flow from the sample is measured as a function of time.

  • Kinetic Analysis: The rate of polymerization (Rp) is proportional to the measured heat flow (dQ/dt). The total heat evolved is proportional to the total monomer conversion. The conversion as a function of time can be calculated by integrating the heat flow curve.

Mandatory Visualization

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of experimental results for PETA polymerization kinetics.

G cluster_0 Data Acquisition cluster_1 Methodology Analysis cluster_2 Comparative Analysis cluster_3 Cross-Validation & Conclusion A Literature Search for PETA Polymerization Kinetics Data B Identify Experimental Techniques (e.g., RT-FTIR, Photo-DSC) A->B C Extract Quantitative Data (Conversion vs. Time, Rate Constants) B->C G Tabulate Kinetic Data C->G D Detail Experimental Protocols E Identify Key Parameters (Initiator, Light Intensity, Temp.) D->E F Note Sample Preparation Differences E->F I Analyze Discrepancies and Consistencies F->I H Compare Results from Different Techniques G->H H->I J Synthesize Findings H->J I->J K Establish Validated Kinetic Profile J->K L Publish Comparison Guide K->L

Caption: Workflow for cross-validating PETA polymerization kinetics.

Signaling Pathway: Free-Radical Photopolymerization of PETA

The following diagram illustrates the fundamental steps involved in the free-radical photopolymerization of PETA.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Photoinitiator R Free Radicals (R•) I->R UV Light (hν) M PETA Monomer R->M RM Growing Polymer Chain (RM•) M->RM RM->RM + M P Crosslinked Polymer Network RM->P Combination or Disproportionation

Caption: Free-radical photopolymerization mechanism of PETA.

Comparison with Alternatives

The polymerization kinetics of PETA can be compared with other multifunctional acrylates to understand the influence of monomer structure on reactivity.

  • Pentaerythritol Triacrylate (PETA-3 or PETRI): Having one less acrylate group, PETA-3 generally exhibits a slower polymerization rate but may achieve a higher final conversion due to delayed vitrification.

  • Trimethylolpropane Triacrylate (TMPTA): TMPTA is another common trifunctional acrylate. Its polymerization kinetics are often compared with PETA derivatives to assess the impact of the core structure on network formation.

  • Thiol-Ene Systems: As an alternative polymerization mechanism, thiol-ene photopolymerizations offer different kinetic profiles. They are less susceptible to oxygen inhibition and proceed via a step-growth mechanism, which can lead to more homogeneous network structures compared to the chain-growth polymerization of acrylates.

Conclusion

The cross-validation of experimental results for PETA polymerization kinetics requires a careful comparison of data obtained from various analytical techniques, primarily RT-FTIR and Photo-DSC. While both methods provide valuable insights into the reaction progress, they measure different physical phenomena (disappearance of a chemical bond vs. heat evolution). Discrepancies in reported kinetic parameters can often be attributed to differences in experimental conditions such as photoinitiator type and concentration, light intensity, sample thickness, and the surrounding atmosphere. By normalizing these conditions or understanding their impact, a more cohesive and validated kinetic profile for PETA polymerization can be established, which is essential for the rational design and manufacturing of PETA-based materials in the pharmaceutical and biomedical fields.

References

Benchmarking Pentaerythritol Tetraacrylate: A Comparative Guide for High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and formulation chemists navigating the landscape of UV-curable coatings, the selection of a suitable crosslinking agent is paramount to achieving desired performance characteristics. Pentaerythritol (B129877) tetraacrylate (PETA), a tetrafunctional acrylate (B77674) monomer, is a prominent choice known for imparting exceptional hardness, chemical resistance, and rapid cure speeds. This guide provides an objective comparison of PETA's performance against common alternatives, supported by experimental data, to aid in the formulation of advanced coating systems.

PETA's highly reactive nature and ability to form densely crosslinked polymer networks make it a critical component in a variety of applications, including coatings for wood, metal, and plastics, as well as in inks and adhesives.[1] Its molecular structure contributes to the development of robust and durable films with excellent surface properties.

Performance Benchmarking: PETA vs. Alternatives

To provide a clear comparison, this section benchmarks the performance of PETA against other widely used multifunctional acrylates, such as Pentaerythritol Triacrylate (PETA-3), Dipentaerythritol Pentaacrylate (DPHA), Di-trimethylolpropane Tetraacrylate (DMPTA), and Trimethylolpropane Triacrylate (TMPTA). The following tables summarize key performance indicators based on experimental findings in UV-curable coating formulations.

Mechanical Properties

The hardness, adhesion, and impact strength of a coating are critical indicators of its durability and ability to withstand mechanical stress.

MonomerPendulum Hardness (s)Adhesion (Grade)Impact Strength (kg·cm)
PETA 52720-30
DPHA42720-30
DMPTA55520-30
TMPTA41440/30

Table 1: Comparison of the mechanical properties of UV-cured films containing different multifunctional acrylate monomers. Data sourced from a study on UV-curable rosin-based polyurethane coatings.[1]

In another study, the incorporation of pentaerythritol tetraacrylate (PETTA) as a reactive diluent in a polyurethane acrylate system demonstrated a notable increase in pencil hardness from 2H to 3H, attributed to the formation of a denser network structure upon curing.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized ASTM standards.

Pendulum Hardness Test

This test determines the hardness of a coating by measuring the damping time of a pendulum oscillating on the coated surface. A shorter damping time indicates a softer surface.

Standard: ASTM D4366-16(2021) - Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping.[3][4][5][6]

Procedure:

  • A coated panel is placed on a horizontal platform.

  • The pendulum is gently lowered onto the coated surface.

  • The pendulum is deflected to a specified angle (e.g., 6° for the König pendulum or 12° for the Persoz pendulum) and released.[3][7]

  • The time taken for the amplitude of the pendulum's swing to decrease to a specified angle (e.g., 3° for König or 4° for Persoz) is recorded as the pendulum hardness in seconds.[3][7]

Adhesion Test (Cross-Hatch Method)

This method assesses the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over a series of cuts made in the coating.

Standard: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test.[2][8][9][10][11]

Procedure:

  • A lattice pattern of cuts is made through the coating to the substrate using a sharp blade and a cutting guide.[8]

  • A specified pressure-sensitive tape is applied over the lattice and smoothed down firmly.[2]

  • The tape is then rapidly pulled off at a 180° angle.[2][10]

  • The grid area is inspected for any coating removal, and the adhesion is rated on a scale from 5A (no peeling or removal) to 0A (severe peeling).[2]

Impact Resistance Test (Falling Weight Method)

This test evaluates the resistance of a coating to rapid deformation or impact by a falling weight.

Standard: ASTM D2794 - Standard Test Method for Resistance of Organic Coatings to the Effects of Rapid Deformation (Impact).[1][12][13][14]

Procedure:

  • A coated panel is placed over a die.

  • A standard weight with an indenter is dropped from a specified height onto the panel.[1][12]

  • The drop height is incrementally increased until the coating shows signs of cracking or delamination.[1]

  • The impact resistance is reported as the maximum weight-height combination (e.g., in kg·cm) that the coating can withstand without failure.[1]

Logical Workflow for Monomer Selection

The selection of a suitable multifunctional acrylate depends on the specific requirements of the coating application. The following diagram illustrates a simplified decision-making workflow.

Monomer_Selection_Workflow Start Define Primary Coating Requirement Hardness High Hardness & Scratch Resistance Start->Hardness Is max hardness critical? Flexibility Flexibility & Impact Resistance Start->Flexibility Is impact resistance key? Adhesion Good Adhesion to Substrate Start->Adhesion Is adhesion the main challenge? Balanced Balanced Properties Start->Balanced Need a balance of properties? PETA Consider PETA or DMPTA Hardness->PETA TMPTA Consider TMPTA Flexibility->TMPTA DPHA Consider DPHA Adhesion->DPHA PETA_TMPTA_Blend Consider Blend of PETA and TMPTA Balanced->PETA_TMPTA_Blend

Figure 1. Decision workflow for selecting a multifunctional acrylate.

References

Safety Operating Guide

Proper Disposal of Pentaerythritol Tetraacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of pentaerythritol (B129877) tetraacrylate (PETA) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Hazard Information

Pentaerythritol tetraacrylate is a chemical that requires careful handling due to its potential hazards. It is known to cause skin irritation, may lead to an allergic skin reaction, and can cause serious eye irritation or damage.[1][2][3] Furthermore, it is toxic or harmful to aquatic life with long-lasting effects.[2][4][5]

Key Hazards:

  • Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1][2]

  • Skin Sensitizer: May cause an allergic skin reaction upon contact.[1][2][3]

  • Environmental Hazard: Toxic to aquatic organisms, with potentially long-term adverse effects on the aquatic environment.[2][4][5][6]

  • Combustibility: Presents a slight fire hazard when exposed to heat or flame.[7] Heating can cause containers to rupture violently.[7]

  • Reactivity: Polymerization can occur, which is an exothermic reaction that may become uncontrolled.[2][7]

Required Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate personal protective equipment.

PPE CategoryItemSpecifications
Eye/Face Protection Safety glasses with side-shields and face shieldMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
Hand Protection Chemical-resistant glovesGloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2]
Body Protection Protective clothingLong-sleeved clothing should be worn.[5] Launder contaminated work clothes separately before reuse.[3][7]
Respiratory Protection Type ABEK (EN14387) respirator filterUse in well-ventilated areas.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area, including sparks, open flames, and hot surfaces.[1][7]

  • Ensure Ventilation: Increase ventilation in the spill area.[2][3]

  • Evacuate Personnel: Clear the area of all non-essential personnel and move upwind of the spill.[7]

  • Contain the Spill: Prevent the spillage from entering drains, sewers, or watercourses using an inert absorbent material.[1][2][4][7]

  • Absorb the Material: Cover and absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[2][4][7]

  • Collect Waste: Carefully sweep or shovel the absorbed material into a suitable, properly labeled, and closed container for hazardous waste disposal.[1][2][7]

  • Clean the Area: Wash the spill area thoroughly, but prevent the runoff from entering drains.[7]

Recommended Spill Kit Contents
Absorbent Material Sand, earth, vermiculite, or diatomaceous earth
Containment Dikes, booms, or socks to prevent spreading
Tools Non-sparking shovels and scoops
Containers Labeled, sealable drums or containers for waste
Personal Protective Equipment Full set of required PPE as listed above

Waste Disposal Procedures

The disposal of this compound and associated contaminated materials must be handled as hazardous waste and in strict accordance with all applicable local, regional, and national regulations.[3][6][8]

Disposal Workflow:

  • Waste Collection:

    • Unused Product: Keep in its original or a suitable, tightly closed container, clearly labeled as hazardous waste.[1][2]

    • Spill Residues: Place the absorbed material into a suitable, closed, and labeled container for disposal.[1][2]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[7]

  • Professional Disposal:

    • Do not discharge into sewers or drains.[1][4]

    • Disposal must be conducted by a licensed chemical destruction plant or a professional waste disposal service.[1][2]

    • Approved disposal methods include controlled incineration with flue gas scrubbing.[1]

  • Container Decontamination:

    • Empty containers can be triple-rinsed (or the equivalent).[1] The rinsate should be collected and disposed of as hazardous waste.

    • After proper decontamination, containers may be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to prevent reuse and dispose of it in a sanitary landfill or via controlled incineration where permitted.[1]

G This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Disposal Path cluster_2 Container Management start Waste Generated (Unused PETA or Spill Residue) collect Collect in a suitable, closed, and properly labeled container. start->collect store Store in a cool, dry, well-ventilated area. collect->store decontaminate Triple-rinse empty container. Collect rinsate as hazardous waste. collect->decontaminate For Empty Containers contact_vendor Contact a licensed professional waste disposal company. store->contact_vendor transport Arrange for waste transportation by an authorized carrier. contact_vendor->transport dispose Final Disposal: Controlled Incineration or Licensed Chemical Destruction transport->dispose recycle Offer for recycling or reconditioning. decontaminate->recycle landfill Puncture and dispose of in a sanitary landfill. decontaminate->landfill

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pentaerythritol Tetraacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pentaerythritol tetraacrylate (PETA), a versatile chemical used in various applications. Adherence to these protocols is critical to minimize risks and ensure operational integrity.

This compound is recognized as a hazardous substance that can cause skin and serious eye irritation, and may trigger an allergic skin reaction.[1][2][3][4][5] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the mandatory personal protective equipment for handling this compound. This equipment must be worn at all times when there is a risk of exposure.

Body PartRequired PPEStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical goggles. A face shield is also recommended.[2]EN 166 (EU) or NIOSH (US) approved.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile rubber, >0.5 mm).[6] A complete suit protecting against chemicals or flame-retardant antistatic protective clothing is also recommended.[2]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1] For firefighting, a self-contained breathing apparatus is necessary.[1][2]Type A-P Filter of sufficient capacity.[7]

Note: Contact lenses should not be worn when handling this chemical as they can absorb and concentrate irritants.[7]

Standard Operating Procedure for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

Preparation and Handling Area Setup
  • Ventilation: Always handle this compound in a well-ventilated area.[1][7] Local exhaust ventilation is recommended to control exposure.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[6]

  • Material Inspection: Upon receipt, check that all containers are clearly labeled and free from leaks.[7]

Handling the Chemical
  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[7][8] Always wash hands with soap and water after handling the chemical.[7] Work clothes should be laundered separately.[7]

  • Avoiding Contact: Avoid all personal contact, including inhalation of vapors.[7] Wear the appropriate PPE as detailed in the table above.

  • Heating: If the material is viscous and requires heating to facilitate handling, it should not be heated above 60°C (140°F) for more than 24 hours.[7] Do not use localized heat sources like band heaters.[7]

  • Storage: Store in original, tightly closed containers in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizers.[1][7] The storage temperature should be below 38°C.[7]

Spill and Emergency Procedures
Emergency SituationImmediate Action
Minor Spill 1. Remove all ignition sources.[7] 2. Clean up spills immediately.[7] 3. Absorb the spill with inert material such as sand, earth, or vermiculite.[7] 4. Place the absorbed material in a suitable, labeled container for disposal.[7]
Major Spill 1. Evacuate the area and move upwind.[7] 2. Alert emergency responders.[7] 3. Wear a self-contained breathing apparatus and protective gloves.[7] 4. Prevent the spillage from entering drains or watercourses.[7]
Skin Contact 1. Immediately remove all contaminated clothing, including footwear.[7] 2. Flush skin and hair with running water and soap if available.[7] 3. Seek medical attention if irritation occurs.[1][7]
Eye Contact 1. Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[2][8] 2. Remove contact lenses if present and easy to do so.[1][2] 3. Seek immediate medical attention.[2]
Inhalation 1. Move the person to fresh air.[1][2] 2. If not breathing, give artificial respiration.[2] 3. Seek medical attention.[2]
Ingestion 1. Rinse mouth with water.[1][2] 2. Do NOT induce vomiting.[2] 3. Never give anything by mouth to an unconscious person.[1][2] 4. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan
  • Waste Classification: this compound should be disposed of as hazardous waste.

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]

  • Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[1]

Visualizing the Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

start Start: Receive This compound prep 1. Preparation - Work in ventilated area - Check emergency equipment - Inspect containers start->prep don_ppe 2. Don Personal Protective Equipment - Safety Goggles/Face Shield - Chemical-resistant Gloves - Protective Clothing prep->don_ppe handle 3. Handle Chemical Safely - Avoid contact and inhalation - No eating, drinking, or smoking - Controlled heating if necessary don_ppe->handle spill_check Spill or Exposure? handle->spill_check emergency Follow Emergency Procedures - Evacuate if major spill - First aid for exposure - Alert responders spill_check->emergency Yes decontaminate 4. Decontamination - Clean work area - Wash hands thoroughly spill_check->decontaminate No emergency->decontaminate doff_ppe 5. Doff Personal Protective Equipment decontaminate->doff_ppe dispose 6. Waste Disposal - Dispose as hazardous waste - Follow container disposal protocol doff_ppe->dispose end End: Procedure Complete dispose->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.